molecular formula C5H10O3<br>(C2H5O)2CO<br>C5H10O3 B041859 Diethyl carbonate CAS No. 105-58-8

Diethyl carbonate

Katalognummer: B041859
CAS-Nummer: 105-58-8
Molekulargewicht: 118.13 g/mol
InChI-Schlüssel: OIFBSDVPJOWBCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Diethyl carbonate (DEC) is a high-purity, organic carbonate ester valued in research for its exceptional properties as a polar aprotic solvent and a critical component in electrolyte formulations. Its primary research application is in the development and testing of lithium-ion batteries, where it is commonly blended with ethylene carbonate (EC) to create a stable, low-temperature performance electrolyte with high ionic conductivity. The compound's mechanism of action in this context involves solvating lithium ions and facilitating their transport between electrodes, while its ability to form a stable solid-electrolyte interphase (SEI) on the anode surface is crucial for battery cyclability and longevity.

Eigenschaften

IUPAC Name

diethyl carbonate
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InChI

InChI=1S/C5H10O3/c1-3-7-5(6)8-4-2/h3-4H2,1-2H3
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InChI Key

OIFBSDVPJOWBCH-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)OCC
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Molecular Formula

C5H10O3, Array
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DSSTOX Substance ID

DTXSID3025041
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Molecular Weight

118.13 g/mol
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Physical Description

Diethyl carbonate appears as a colorless liquid with a mild pleasant odor. It is slightly less dense than water and insoluble in water. Hence floats on water. Flash point 77 °F. Vapors are heavier than air. When heated to high temperatures it may emit acrid smoke. Used as a solvent., Liquid, Colorless liquid; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

259 °F at 760 mmHg (NTP, 1992), 126 °C
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Flash Point

77 °F (NTP, 1992), 25 °C (CLOSED CUP), 25 °C c.c.
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Solubility

Insoluble (NTP, 1992), Soluble in ehtyl ether, ethanol, and chloroform, Miscible with ketones, esters, aromatic hydrocarbons, some aliphatic solvents, In water, 1.88X10+4 mg/l @ 20 °C, Solubility in water: none
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Density

0.975 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9752 @ 20 °C/4 °C, Relative density (water = 1): 0.98
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Vapor Density

4.07 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.07 (Air= 1), Relative vapor density (air = 1): 4.07
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Vapor Pressure

10 mmHg at 74.8 °F (NTP, 1992), 10.8 [mmHg], 10.8 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 1.1
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Color/Form

Colorless liquid

CAS No.

105-58-8, 440671-47-6
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Melting Point

-45 °F (NTP, 1992), -43 °C
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Foundational & Exploratory

The Direct Synthesis of Diethyl Carbonate from CO2 and Ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Catalytic Pathways, Experimental Protocols, and Process Optimization for Sustainable Chemical Production

The conversion of carbon dioxide (CO2), a potent greenhouse gas, into value-added chemicals is a cornerstone of sustainable chemistry. Among the promising molecules derivable from CO2 is diethyl carbonate (DEC), a versatile compound with applications ranging from a green solvent and electrolyte component in lithium-ion batteries to a fuel additive.[1][2] This technical guide provides a comprehensive overview of the direct synthesis of DEC from CO2 and ethanol (B145695), with a focus on the core catalytic systems, detailed experimental methodologies, and a comparative analysis of performance data. This document is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis who are seeking a detailed understanding of this green chemical process.

Introduction: The Imperative for Greener Synthesis Routes

Traditional methods for DEC production, such as the phosgene (B1210022) route, are fraught with environmental and safety concerns due to the use of highly toxic reagents. The direct synthesis from CO2 and ethanol presents a more sustainable alternative, utilizing an abundant and renewable feedstock in ethanol and a waste product in CO2.[1] However, the direct carboxylation of ethanol with CO2 is a thermodynamically challenging reaction, often limited by unfavorable equilibrium.[3] Consequently, much of the research in this field is directed towards the development of efficient catalytic systems and the use of dehydrating agents to shift the reaction equilibrium towards the product side.[4][5]

Catalytic Systems: The Heart of the Conversion

The efficacy of the direct synthesis of DEC hinges on the catalyst's ability to activate both CO2 and ethanol. Cerium oxide (CeO2) has emerged as a particularly effective and widely studied heterogeneous catalyst for this reaction.[4][6] The catalytic activity of CeO2 is attributed to its unique redox properties and the presence of both acidic and basic sites on its surface, which are crucial for the simultaneous activation of ethanol and CO2.[4][7]

The crystal facet of the CeO2 catalyst has been shown to significantly influence its catalytic performance. Studies have revealed that the catalytic activity per unit area of the crystal facets follows the trend: (111) > (110) > (100).[7][8] This is attributed to the higher density of acid/basic sites and a more favorable configuration of the ethoxy intermediate on the (111) and (110) facets for coupling with CO2 intermediates.[7][8]

Beyond pure ceria, composite catalysts have also been investigated. For instance, the combination of CeO2 with other metal oxides, such as zirconia (ZrO2), can enhance catalytic performance.[9][10] Additionally, the use of co-catalysts and supports can further improve the efficiency of the synthesis.

The Role of Dehydrating Agents: Overcoming Equilibrium Limitations

A significant hurdle in the direct synthesis of DEC is the formation of water as a byproduct, which shifts the reaction equilibrium back towards the reactants. To counter this, various dehydrating agents are employed to remove water in situ.

2-Cyanopyridine (B140075) (2-CP) has been demonstrated to be a highly effective water scavenger. It reacts with the water produced to form 2-picolinamide, thereby driving the reaction towards DEC formation.[4][5] While effective, the regeneration of 2-cyanopyridine from 2-picolinamide is an important consideration for the overall process sustainability.[11]

Acetals , such as 2,2-diethoxypropane, represent a class of regenerable dehydrating agents.[1][2][12] They react with water to form a ketone and ethanol. The ketone can then be reacted with ethanol to regenerate the acetal (B89532), creating a closed-loop system.[1][2] The efficiency of acetal-based dehydration can be enhanced by the addition of a Lewis acidic co-catalyst, such as scandium(III) triflate, which promotes acetal hydrolysis.[2][12]

The reaction pathway for DEC synthesis using an acetal as a dehydrating agent is illustrated below:

DEC_Synthesis_with_Acetal CO2 CO2 Reaction1 Direct Synthesis CO2->Reaction1 Ethanol Ethanol Ethanol->Reaction1 Reaction3 Regeneration Ethanol->Reaction3 2 molecules Acetal Acetal Reaction2 Dehydration Acetal->Reaction2 Catalyst Catalyst (e.g., Bu2SnO) Catalyst->Reaction1 DEC This compound Water Water Water->Reaction2 Ketone Ketone Ketone->Reaction3 Regenerated_Acetal Regenerated Acetal Regenerated_Acetal->Reaction2 Reaction1->DEC Reaction1->Water Reaction2->Ethanol 2 molecules Reaction2->Ketone Reaction3->Regenerated_Acetal Experimental_Workflow Start Start Catalyst_Prep Catalyst Preparation Start->Catalyst_Prep Reactor_Charging Reactor Charging (Ethanol, Catalyst, Dehydrating Agent) Catalyst_Prep->Reactor_Charging Pressurization Pressurization with CO2 Reactor_Charging->Pressurization Reaction Reaction at Set Temperature and Pressure Pressurization->Reaction Cooling_Venting Cooling and Venting Reaction->Cooling_Venting Sampling Sample Collection Cooling_Venting->Sampling GC_Analysis GC Analysis Sampling->GC_Analysis Data_Processing Data Processing (Yield, Selectivity Calculation) GC_Analysis->Data_Processing End End Data_Processing->End

References

A Technical Guide to Non-Phosgene Synthesis of Diethyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of diethyl carbonate (DEC) has garnered significant attention due to its versatile applications as a green solvent, an electrolyte component in lithium-ion batteries, and a valuable intermediate in organic synthesis. Historically, the production of DEC relied on the use of highly toxic phosgene. This guide provides an in-depth technical overview of the core non-phosgene routes for DEC synthesis, offering a comparative analysis of different methodologies, detailed experimental protocols, and a summary of key performance data.

Overview of Non-Phosgene Routes

Several environmentally benign and safer alternatives to the phosgene-based process have been developed. The most prominent non-phosgene routes for DEC synthesis include:

  • Oxidative Carbonylation of Ethanol (B145695): This method involves the reaction of ethanol with carbon monoxide and oxygen in the presence of a catalyst.

  • Transesterification of Carbonates: This route utilizes the reaction of ethanol with other carbonates, such as ethylene (B1197577) carbonate (EC) or dimethyl carbonate (DMC), to produce DEC.

  • Alcoholysis of Urea (B33335): In this process, urea reacts with ethanol to form DEC and ammonia (B1221849), which can be recycled.

  • Direct Synthesis from CO2 and Ethanol: This approach is highly attractive from a green chemistry perspective as it utilizes carbon dioxide, a greenhouse gas, as a direct feedstock.

Each of these routes offers distinct advantages and challenges in terms of reaction conditions, catalyst systems, and overall process efficiency. A detailed comparison is provided in the subsequent sections.

Oxidative Carbonylation of Ethanol

The oxidative carbonylation of ethanol presents a direct pathway to DEC. The overall reaction is as follows:

2 CH3CH2OH + CO + 1/2 O2 → (CH3CH2O)2CO + H2O

This process is typically carried out in the gas or liquid phase using heterogeneous or homogeneous catalysts.

Experimental Protocol

A representative experimental procedure for the gas-phase oxidative carbonylation of ethanol is described below.

Catalyst Preparation (CuCl2/PdCl2 on Activated Carbon): A CuCl2/PdCl2 catalyst supported on activated carbon can be prepared by impregnation. Typically, activated carbon is impregnated with an aqueous solution of CuCl2 and PdCl2. The mixture is then dried and calcined to obtain the final catalyst.

Reaction Procedure: The reaction is carried out in a fixed-bed reactor. The prepared catalyst is packed into the reactor. A gaseous mixture of ethanol, carbon monoxide, and oxygen, diluted with an inert gas like nitrogen, is fed into the reactor at a specific flow rate. The reaction is conducted at elevated temperatures and pressures. The product stream is then cooled, and the liquid products, including DEC, are collected and analyzed.

Quantitative Data
Catalyst SystemTemperature (°C)Pressure (MPa)Ethanol Conversion (%)DEC Selectivity (%)Reference
PdCl2/Cu-HMS120-1602.0-4.05-1580-95[1]
CuCl2/PdCl2 on Activated Carbon1502.5~10 (yield)-[2]
Metal-Halide/Ionic Liquids1204.07.3-[3]

Reaction Pathway

Oxidative_Carbonylation Ethanol Ethanol (CH3CH2OH) Catalyst Catalyst (e.g., PdCl2/CuCl2) Ethanol->Catalyst CO Carbon Monoxide (CO) CO->Catalyst O2 Oxygen (O2) O2->Catalyst Intermediate Reactive Intermediate Catalyst->Intermediate DEC This compound ((CH3CH2O)2CO) Intermediate->DEC Water Water (H2O) Intermediate->Water

Caption: Oxidative carbonylation of ethanol to this compound.

Transesterification of Carbonates

Transesterification is a widely used method for producing DEC, where ethanol reacts with a more readily available carbonate, such as ethylene carbonate or dimethyl carbonate.

Transesterification of Ethylene Carbonate with Ethanol

The reaction between ethylene carbonate and ethanol yields DEC and ethylene glycol, a valuable co-product.

Ethylene Carbonate + 2 Ethanol ⇌ this compound + Ethylene Glycol

Experimental Protocol: The transesterification of ethylene carbonate with ethanol is typically carried out in a batch reactor. Ethylene carbonate, excess ethanol, and a catalyst (e.g., sodium ethoxide, potassium carbonate) are charged into the reactor. The mixture is heated to the desired reaction temperature with continuous stirring. To shift the equilibrium towards the products, the lower-boiling DEC can be continuously removed by distillation. After the reaction, the catalyst is neutralized or filtered, and the products are purified by fractional distillation.[4]

Transesterification of Dimethyl Carbonate with Ethanol

This process involves the reaction of dimethyl carbonate with ethanol, which proceeds in two equilibrium steps, forming an intermediate, ethyl methyl carbonate (EMC).

DMC + Ethanol ⇌ EMC + Methanol EMC + Ethanol ⇌ DEC + Methanol

Experimental Protocol: The reaction is typically conducted in a reactive distillation column. A mixture of dimethyl carbonate and ethanol is fed into the column, which is packed with a solid catalyst (e.g., an ion-exchange resin or a supported base catalyst). The reaction and separation occur simultaneously in the column. Methanol, being the most volatile component, is removed from the top of the column, driving the equilibrium towards the formation of DEC, which is collected from the bottom.

Quantitative Data
ReactantCatalystTemperature (°C)Reactant Conversion (%)DEC Yield (%)Reference
Ethylene CarbonateSodium Ethoxide70-90>9091[4]
Ethylene CarbonateKCaF3/C120~60~30
Dimethyl Carbonate14 wt% KATriz/Al2O3808891[5]
Dimethyl CarbonatePotassium carbonate/polyethylene glycol609150[6]

Logical Relationship Diagram

Transesterification cluster_EC From Ethylene Carbonate cluster_DMC From Dimethyl Carbonate EC Ethylene Carbonate Catalyst1 Catalyst (e.g., NaOEt) EC->Catalyst1 Ethanol1 Ethanol Ethanol1->Catalyst1 DEC1 This compound Catalyst1->DEC1 EG Ethylene Glycol Catalyst1->EG DMC Dimethyl Carbonate Catalyst2 Catalyst (e.g., Solid Base) DMC->Catalyst2 Ethanol2 Ethanol Ethanol2->Catalyst2 EMC Ethyl Methyl Carbonate (Intermediate) Catalyst2->EMC Methanol Methanol Catalyst2->Methanol DEC2 This compound EMC->DEC2 EMC->Methanol

Caption: Transesterification routes to this compound.

Alcoholysis of Urea

The alcoholysis of urea with ethanol is an economically favorable and environmentally friendly route for DEC synthesis.[7] The process occurs in two steps: first, the formation of ethyl carbamate (B1207046), followed by its reaction with ethanol to yield DEC.

Urea + Ethanol → Ethyl Carbamate + Ammonia Ethyl Carbamate + Ethanol ⇌ this compound + Ammonia

The co-produced ammonia can be recycled to synthesize urea, making this a clean process.[7]

Experimental Protocol

The alcoholysis of urea is typically performed in a high-pressure autoclave. Urea, a molar excess of ethanol, and a heterogeneous catalyst (e.g., ZnO, CeO2, or mixed metal oxides) are loaded into the autoclave. The reactor is sealed and pressurized with an inert gas. The reaction mixture is heated to a high temperature (typically 150-220 °C) and stirred for several hours.[2][8] After the reaction, the reactor is cooled, and the catalyst is separated by filtration. The liquid product mixture is then subjected to distillation to separate DEC from unreacted ethanol and byproducts.

Quantitative Data
CatalystTemperature (°C)Ethanol/Urea Molar RatioUrea Conversion (%)DEC Yield (%)Reference
ZnO19010-14.2[2]
Ce0.1-Zn0.9 mixed oxide190--28.8[9]
Composite Oxide210-9548 (selectivity)[8]
PbO180--High Activity[10]

Experimental Workflow

Urea_Alcoholysis_Workflow Start Start Reactants Charge Urea, Ethanol, and Catalyst into Autoclave Start->Reactants Reaction Heat and Stir at 150-220°C Reactants->Reaction Cooling Cool Reactor Reaction->Cooling Filtration Separate Catalyst by Filtration Cooling->Filtration Distillation Purify DEC by Distillation Filtration->Distillation End End Distillation->End

Caption: Experimental workflow for urea alcoholysis.

Direct Synthesis from CO2 and Ethanol

The direct synthesis of DEC from carbon dioxide and ethanol represents a highly sustainable and atom-economical route. However, this reaction is thermodynamically limited, and the removal of the water byproduct is crucial to achieve reasonable yields.[11]

2 CH3CH2OH + CO2 ⇌ (CH3CH2O)2CO + H2O

Experimental Protocol

This reaction is typically carried out in a high-pressure reactor in the presence of a heterogeneous catalyst and a dehydrating agent.

Catalyst and Dehydrating Agent: Commonly used catalysts include cerium oxide (CeO2).[11][12] Dehydrating agents such as 2-cyanopyridine (B140075) or acetals are employed to trap the water formed during the reaction and shift the equilibrium towards DEC formation.[11][13]

Reaction Procedure: Ethanol, the catalyst, and the dehydrating agent are placed in a high-pressure autoclave. The reactor is then pressurized with CO2 to the desired pressure. The reaction mixture is heated and stirred for a specified duration. After the reaction, the reactor is cooled, and the solid catalyst is removed by filtration. The liquid products are analyzed, typically by gas chromatography, to determine the yield of DEC.[11]

Quantitative Data
CatalystDehydrating AgentTemperature (°C)CO2 Pressure (bar)DEC Yield (%)Reference
CeO22-Cyanopyridine1504045[11]
Bu2SnO2,2-Diethoxypropane18050~1.6 mmol[13]
CeO2Acetonitrile-Low Pressure42
CeO2None (supercritical CO2)140200241 mmol/L·h (productivity)[14]

Signaling Pathway Diagram

CO2_Synthesis_Pathway Ethanol Ethanol Equilibrium Thermodynamic Equilibrium Ethanol->Equilibrium CO2 CO2 CO2->Equilibrium Catalyst Catalyst (e.g., CeO2) Catalyst->Equilibrium Lowers Activation Energy Dehydrating_Agent Dehydrating Agent (e.g., 2-Cyanopyridine) Trapped_Water Trapped Water Dehydrating_Agent->Trapped_Water DEC This compound Equilibrium->DEC Forward Reaction Water Water Equilibrium->Water DEC->Equilibrium Reverse Reaction Water->Dehydrating_Agent Water->Equilibrium Reverse Reaction

Caption: Key factors in the direct synthesis of DEC from CO2.

Conclusion

The development of non-phosgene routes for this compound synthesis has provided safer and more sustainable alternatives to the traditional phosgene-based process. Each method presents a unique set of advantages and challenges. The choice of a particular synthetic route will depend on factors such as the availability and cost of raw materials, the desired product purity, and the overall process economics. The transesterification and urea alcoholysis routes are currently more mature for industrial application, while the direct synthesis from CO2, though highly promising, requires further research to overcome thermodynamic limitations and improve catalyst performance. This guide provides a foundational understanding of these key technologies for researchers and professionals in the field.

References

Diethyl Carbonate: A Green Solvent for Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl carbonate (DEC), with the chemical formula C₅H₁₀O₃, is an organic compound that is rapidly gaining prominence as a sustainable and versatile solvent and reagent in organic chemistry.[1][2] As the principles of green chemistry become increasingly integrated into industrial and academic research, DEC presents an attractive alternative to conventional, often hazardous, solvents.[1][3] Its low toxicity, biodegradability, and derivation from renewable resources position it as a key ingredient in developing more environmentally benign chemical processes.[4][5] This guide provides a comprehensive overview of this compound, detailing its properties, green synthesis routes, applications in organic synthesis, and specific experimental protocols.

DEC is a colorless liquid with a mild, pleasant odor.[6][7] It is widely utilized as a high-quality solvent for various substances, including cellulose (B213188) ethers, nitrocellulose, and both natural and synthetic resins.[1][8] In recent years, its application has expanded significantly, particularly as a crucial component of electrolyte solutions in lithium-ion batteries and as a valuable ethylating and carbonylating agent in organic synthesis, offering a safer alternative to toxic reagents like phosgene (B1210022) and diethyl sulfate (B86663).[3][9][10]

Physicochemical Properties

A thorough understanding of a solvent's physical and chemical properties is essential for its effective application. The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₅H₁₀O₃[11]
Molecular Weight 118.13 g/mol [6][12]
Appearance Colorless, clear liquid[1][11]
Odor Mild, pleasant, ethereal[6][13]
Density 0.975 g/mL at 25 °C[1][14]
Melting Point -43 °C[1][14]
Boiling Point 126-128 °C[1][14]
Flash Point 33 °C / 91.4 °F[13]
Vapor Pressure 11 mbar at 20 °C[13]
Vapor Density 4.07 (Air = 1)[8][13]
Solubility Insoluble in water; Soluble in alcohol, ether, and other organic solvents.[1][11]
Refractive Index (n20/D) 1.384[1][14]
LogP (o/w) 1.21[15]

Green Solvent Credentials

This compound's designation as a "green solvent" is supported by several key characteristics that align with the core principles of green chemistry. These attributes make it a superior choice over many traditional solvents like chlorinated hydrocarbons and aromatic compounds.[1]

  • Low Toxicity : DEC exhibits low toxicity, making it safer to handle compared to hazardous reagents like phosgene, methyl halides, and dimethyl sulfate that it often replaces.[2][3][16] Its oral LD50 in rats is reported to be greater than 4876 mg/kg.[11][15]

  • Biodegradability : DEC is readily biodegradable.[12][17] When released into the environment, it decomposes into carbon dioxide and ethanol (B145695), which have a lower environmental impact.[18] Studies have shown degradation rates of 75-81% over 28 days.[17]

  • Sustainable Synthesis : Modern synthesis routes for DEC are increasingly aligned with green chemistry principles. These methods often utilize renewable feedstocks like bioethanol and captured carbon dioxide, contributing to a more circular economy.[3][9][19]

  • Reduced Environmental Impact : The use of DEC can lead to a reduction in harmful emissions, such as volatile organic compounds (VOCs), CO₂, and particulates, particularly when used as a fuel additive.[18][20]

  • Safety Profile : Compared to other carbonate solvents like ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC), DEC has lower volatility and reduced flammability, enhancing safety during manufacturing and use, especially in applications like lithium-ion batteries.[1]

Synthesis of this compound

The production of this compound has evolved from hazardous traditional methods to more sustainable, green pathways. The historical reliance on the reaction of phosgene with ethanol has been largely superseded by cleaner technologies that avoid toxic precursors and minimize waste.[3][9]

Traditional Phosgene Route (Non-Green)

The original industrial method for DEC synthesis involved the reaction of highly toxic phosgene (COCl₂) with ethanol. This process, while effective, generates corrosive hydrogen chloride (HCl) as a byproduct and poses significant safety and environmental hazards.

Green Synthesis Routes

Several non-phosgene routes have been developed, which are more environmentally friendly and economically viable.[3][9]

  • Ethanolysis of Urea (B33335) : This method involves the reaction of urea with ethanol. It is considered a green process because urea is an inexpensive and non-toxic raw material, and the co-product, ammonia, can be recycled to produce more urea, creating a closed-loop system.[3] This route also avoids the formation of water, simplifying product separation.[3]

  • Direct Synthesis from CO₂ and Ethanol : This is one of the most promising green routes as it utilizes carbon dioxide, a greenhouse gas, as a C1 feedstock. The reaction is typically carried out over heterogeneous catalysts, such as ceria (CeO₂) or zirconium-based catalysts.[21][22] The main challenge is overcoming the thermodynamic equilibrium, which often requires the use of a dehydrating agent to remove the water formed during the reaction.[21]

  • Transesterification of Carbonates : DEC can be synthesized by the transesterification of other carbonates, such as dimethyl carbonate (DMC) or cyclic carbonates like ethylene carbonate (EC), with ethanol.[23][24] This method can be highly efficient, especially when catalyzed by solid bases.[25]

  • Oxidative Carbonylation of Ethanol : This process involves the reaction of ethanol with carbon monoxide and oxygen in the presence of a catalyst. While it avoids phosgene, it still uses toxic carbon monoxide.[3][9]

G cluster_reactants Reactants cluster_processes Green Synthesis Routes CO2 Carbon Dioxide Direct Direct Synthesis CO2->Direct Ethanol Ethanol Ethanol->Direct Alcoholysis Ethanolysis Ethanol->Alcoholysis Transesterification Transesterification Ethanol->Transesterification Oxidative Oxidative Carbonylation Ethanol->Oxidative Urea Urea Urea->Alcoholysis DMC Dimethyl Carbonate DMC->Transesterification EC Ethylene Carbonate EC->Transesterification CO Carbon Monoxide CO->Oxidative DEC This compound (DEC) Direct->DEC Alcoholysis->DEC Transesterification->DEC Oxidative->DEC

Sustainable Synthesis Routes to this compound

Applications in Organic Chemistry

This compound is a versatile compound that serves as both a solvent and a reagent in a wide array of organic transformations.

As a Green Solvent

DEC's favorable properties make it an excellent solvent for various applications:

  • Pharmaceutical Synthesis : It is used as a reaction medium for transformations such as esterifications and carbonylations, replacing less desirable solvents like chlorinated and aromatic hydrocarbons.[1]

  • Polymer and Resin Chemistry : DEC is an effective solvent for cellulose ethers, nitrocellulose, and various natural and synthetic resins.[1][26]

  • Electrolytes : It is a key component in electrolytes for lithium-ion batteries, where its low viscosity and good electrochemical stability contribute to improved battery performance and safety.[1][3]

  • Extraction : DEC has been successfully applied as a green extraction solvent for determining chlorophenols in water samples using dispersive liquid-liquid microextraction.[4][27]

As an Ethylation and Carbonylation Reagent

DEC is a valuable reagent for introducing ethyl and carbonyl groups into molecules, providing a safer alternative to traditional, more hazardous chemicals.[10]

  • O-Ethylation of Phenols : DEC can be used to ethylate phenols to produce aryl ethyl ethers, which are important intermediates in the fragrance, pesticide, and pharmaceutical industries. These reactions are often carried out in the presence of a base catalyst.

  • C-Alkoxycarbonylation : It is effective in the C-alkoxycarbonylation of enolate anions, as well as aryl and alkyl cyanides.[10]

  • Synthesis of Heterocycles : DEC reacts with 1,2-amino alcohols to yield 2-oxazolidinones, which are important structural motifs in many pharmaceutical compounds.

  • Carbamate Synthesis : It is used in the synthesis of carbamates, which are precursors for various bioactive molecules.[10]

Quantitative Data Summary

The following tables summarize quantitative data for key reactions involving this compound, providing a comparative overview of different catalytic systems and reaction conditions.

Table 6.1: Direct Synthesis of DEC from Ethanol and CO₂
CatalystDehydrating AgentTemp (°C)Pressure (bar)Time (h)DEC Yield (%)Reference
CeO₂2-Cyanopyridine (B140075)15040345[21]
ZrO₂ / 3A molecular sieves3A molecular sieves17035--
Ce-Zr-ONone (continuous flow)140140200.55[22]
Bu₂SnO2,2-Diethoxypropane----[19]

Note: Direct comparison of yields can be challenging due to different reaction setups (batch vs. continuous flow) and definitions of yield.

Table 6.2: Transesterification Reactions for DEC Synthesis
ReactantsCatalystTemp (°C)Time (h)DEC Yield (%)Reference
Dimethyl Carbonate + Ethanol14 wt% KATriz/Al₂O₃-891 (selectivity)[25]
Ethylene Carbonate + EthanolSodium ethoxide--91[23]
Dimethyl Carbonate + EthanolSodium ethoxide---[28]
Table 6.3: O-Ethylation of Phenols with DEC
SubstrateCatalystTemp (°C)Time (h)Conversion (%)Selectivity (%)Reference
Phenol (B47542)K₂CO₃/NaY1502.599.597.8 (to phenetole)[29]
Phenol20% KOH/Active Carbon1302.599.698.2 (to phenetole)[30]
EugenolKF/γ-Al₂O₃----[31]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Protocol: Direct Synthesis of DEC from Ethanol and CO₂ using a Ceria Catalyst

This protocol is based on the batch reaction synthesis described by Giram et al.[21]

Materials:

  • Ethanol (anhydrous)

  • 2-Cyanopyridine (2-CP)

  • Ceria (CeO₂) catalyst

  • Carbon Dioxide (high purity)

  • High-pressure autoclave reactor equipped with a magnetic stirrer and temperature controller.

Procedure:

  • Charge the autoclave with ethanol, 2-cyanopyridine (in a 2:1 molar ratio of ethanol to 2-CP), and the CeO₂ catalyst (2.17 wt% with respect to ethanol).

  • Seal the reactor and purge it several times with low-pressure CO₂ to remove air.

  • Pressurize the reactor with CO₂ to the desired initial pressure (e.g., 40 bar).

  • Begin stirring and heat the reactor to the target temperature (e.g., 150 °C).

  • Maintain the reaction at this temperature and pressure for the specified duration (e.g., 3 hours).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO₂.

  • Open the reactor and collect the liquid product mixture.

  • Analyze the product mixture using gas chromatography (GC) with a flame ionization detector (FID) to determine the conversion of ethanol and the yield of this compound.

Protocol: O-Ethylation of Phenol with DEC

This protocol is a generalized procedure based on the work of Ouk et al. and others.[29][30][32]

Materials:

  • Phenol

  • This compound (DEC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Heating mantle

Procedure:

  • To a round-bottom flask, add phenol, an excess of this compound (e.g., a 1.5:1 molar ratio of DEC to phenol), and potassium carbonate (e.g., 4% by mass of the total system).

  • Assemble the reflux apparatus and begin stirring the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 150 °C) and maintain it at reflux for the specified time (e.g., 2.5 hours).

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solid catalyst by filtration.

  • Remove the excess this compound under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation or column chromatography on silica (B1680970) gel to yield the pure aryl ethyl ether.

Workflow and Mechanistic Diagrams

Visualizing workflows and reaction mechanisms can aid in understanding the processes involving this compound.

Experimental Workflow for a Catalytic Reaction

The following diagram illustrates a typical workflow for a laboratory-scale batch reaction using DEC.

G A Charge Reactor (Reactants, Solvent, Catalyst) B Seal & Purge System (e.g., with N₂ or CO₂) A->B C Set Reaction Conditions (Temperature, Pressure, Stirring) B->C D Run Reaction (Monitor progress via TLC/GC) C->D E Cool & Depressurize D->E F Workup (Filtration, Extraction) E->F G Purification (Distillation, Chromatography) F->G H Product Analysis (NMR, GC-MS, IR) G->H

General Experimental Workflow for Batch Synthesis
Simplified Mechanism of Base-Catalyzed O-Ethylation of Phenol

This diagram shows a plausible mechanistic pathway for the ethylation of a phenol using DEC in the presence of a base like K₂CO₃.

G cluster_reactants Initial Reactants cluster_intermediates Reaction Intermediates cluster_products Final Products Phenol Ar-OH (Phenol) Phenoxide Ar-O⁻ (Phenoxide anion) Phenol->Phenoxide Deprotonation Base B: (Base, e.g., CO₃²⁻) Base->Phenoxide BH BH⁺ Base->BH DEC EtO-C(=O)-OEt (DEC) Intermediate [Ar-O-C(=O)OEt]⁻...Et⁺ DEC->Intermediate Phenoxide->Intermediate Nucleophilic Attack on DEC Ether Ar-OEt (Aryl Ethyl Ether) Intermediate->Ether Et⁺ Transfer LeavingGroup EtO-COO⁻ (Ethyl Carbonate Anion) Intermediate->LeavingGroup Elimination

Simplified O-Ethylation Mechanism

Safety and Handling

While this compound is considered to have low toxicity, it is a flammable liquid and should be handled with appropriate safety precautions.[12][13]

  • Flammability : DEC is a flammable liquid with a flash point of 33 °C.[13] It should be kept away from heat, sparks, open flames, and other ignition sources.[33] Use in a well-ventilated area and employ explosion-proof equipment.[33]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling DEC.

  • Incompatibilities : DEC is incompatible with strong acids, strong bases, strong oxidizing agents, and reducing agents.[1][11] Contact with these substances can lead to vigorous reactions.

  • Storage : Store in a cool, dry, well-ventilated area in tightly closed containers.[33] Protect from moisture, as it can slowly hydrolyze to ethanol and carbon dioxide.[11]

  • Spills : In case of a spill, collect the liquid with an inert absorbent material and dispose of it according to local regulations.[7]

Conclusion

This compound stands out as a genuinely green solvent and reagent with significant potential to make organic chemistry more sustainable. Its favorable safety and environmental profile, combined with its versatility in a range of applications from pharmaceutical synthesis to energy storage, underscores its importance.[1][3][18] The development of cleaner, more efficient synthesis routes, particularly those that utilize CO₂ as a feedstock, further enhances its green credentials. For researchers and professionals in drug development and chemical manufacturing, embracing this compound offers a practical and effective way to implement the principles of green chemistry, leading to safer, more sustainable, and economically viable processes.

References

Physical and chemical properties of Diethyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl carbonate (DEC) is an organic compound with the formula OC(OCH₂CH₃)₂. It is a colorless liquid with a mild, pleasant odor.[1] DEC has garnered significant interest across various scientific disciplines, including pharmaceuticals, due to its versatile properties. It serves as a valuable solvent, a reactant in organic synthesis, and a component in electrolyte solutions for lithium-ion batteries.[2][3][4] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, complete with experimental protocols and graphical representations to support research and development activities.

Physical Properties of this compound

The physical properties of this compound are well-documented and are crucial for its application in various experimental and industrial settings. A summary of these properties is presented in the table below.

PropertyValueReference
Molecular Formula C₅H₁₀O₃[1][2]
Molecular Weight 118.13 g/mol [1][5]
Appearance Colorless liquid[2][6]
Odor Mild, pleasant, ethereal[1][4]
Density 0.975 g/cm³ at 25 °C[2][3]
Melting Point -43 °C[4][6]
Boiling Point 126-128 °C[3][4]
Flash Point 25 °C (closed cup)[6]
Solubility in Water Insoluble[1][2]
Solubility in Organic Solvents Soluble in alcohol, ether, and other organic solvents[3][4]
Vapor Pressure 10 mmHg at 23.8 °C[3]
Vapor Density 4.1 (air = 1)[3]
Refractive Index 1.384 at 20 °C[3]

Chemical Properties and Reactions

This compound exhibits reactivity characteristic of carbonic acid esters. Its key chemical transformations include hydrolysis, transesterification, and combustion.

Hydrolysis

This compound can be hydrolyzed to ethanol (B145695) and carbon dioxide. This reaction is typically slow under neutral conditions but can be accelerated by the presence of acids or bases.

Reaction: (C₂H₅O)₂CO + H₂O ⇌ 2 C₂H₅OH + CO₂

Transesterification

Transesterification is a key reaction of this compound, often employed in the synthesis of other organic carbonates. For example, the reaction of this compound with other alcohols in the presence of a catalyst yields a new carbonate and ethanol. A common industrial application is the transesterification of dimethyl carbonate with ethanol to produce this compound and ethyl methyl carbonate.[7]

Reaction: (CH₃O)₂CO + 2 C₂H₅OH ⇌ (C₂H₅O)₂CO + 2 CH₃OH

Combustion

As an organic compound, this compound is flammable and undergoes combustion to produce carbon dioxide and water.

Reaction: 2 (C₂H₅O)₂CO + 13 O₂ → 10 CO₂ + 10 H₂O

Experimental Protocols

Determination of Physical Properties

1. Measurement of Density using a Pycnometer

This method provides a precise determination of the density of liquid this compound.

  • Apparatus: Pycnometer, analytical balance, thermometer, water bath.

  • Procedure:

    • Thoroughly clean and dry the pycnometer and weigh it accurately (m₁).

    • Fill the pycnometer with distilled water of a known temperature and weigh it again (m₂). The temperature of the water should be recorded.

    • Empty and dry the pycnometer completely.

    • Fill the pycnometer with this compound at the same temperature as the water and weigh it (m₃).

    • The density of this compound (ρ_DEC) is calculated using the formula: ρ_DEC = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the recorded temperature.

2. Determination of Boiling Point using the Thiele Tube Method

This micro-method is suitable for determining the boiling point of a small sample of this compound.

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating source (e.g., Bunsen burner or hot plate), mineral oil.

  • Procedure:

    • Fill the Thiele tube with mineral oil to a level just above the side arm.

    • Place a small amount (a few milliliters) of this compound into the small test tube.

    • Place the capillary tube, with its open end downwards, into the test tube containing the this compound.

    • Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.

    • Immerse the thermometer and the attached test tube into the mineral oil in the Thiele tube.

    • Gently heat the side arm of the Thiele tube.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Continue heating until a continuous and rapid stream of bubbles is observed.

    • Turn off the heat and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[8] Record this temperature.

3. Measurement of Flash Point using a Small-Scale Closed-Cup Apparatus (ASTM D3278)

This standard test method is used to determine the flash point of flammable liquids like this compound.[1][2][6]

  • Apparatus: Small-scale closed-cup flash point tester, thermometer.

  • Procedure:

    • Ensure the apparatus is clean and dry.

    • Cool the sample cup to the expected flash point minus approximately 5°C.

    • Introduce 2 mL of the this compound sample into the cup.

    • Place the lid on the cup and insert the thermometer.

    • Apply a heat source to the apparatus to increase the temperature at a slow, constant rate (approximately 1°C per minute).

    • At regular temperature intervals (e.g., every 1°C), apply the test flame by opening the shutter.

    • The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite with a distinct flash inside the cup.[1][2]

Chemical Reaction Protocols

1. Laboratory Scale Hydrolysis of this compound

This protocol outlines a basic procedure for the hydrolysis of this compound.

  • Materials: this compound, deionized water, acid or base catalyst (e.g., dilute HCl or NaOH), round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, and stir bar.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar, add a measured volume of this compound and deionized water.

    • Add a catalytic amount of either acid or base.

    • Attach a reflux condenser and place the flask in a heating mantle on a magnetic stirrer.

    • Heat the mixture to reflux with continuous stirring for a specified period.

    • The reaction can be monitored by techniques such as gas chromatography (GC) to observe the disappearance of this compound and the appearance of ethanol.

    • Upon completion, the reaction mixture can be neutralized (if a catalyst was used) and the products can be separated by distillation.

2. Transesterification of Dimethyl Carbonate to this compound

This procedure describes a laboratory-scale synthesis of this compound via transesterification.[7]

  • Materials: Dimethyl carbonate, ethanol, catalyst (e.g., sodium methoxide (B1231860) or a solid base catalyst), round-bottom flask, fractional distillation apparatus, heating mantle, magnetic stirrer, and stir bar.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar and a fractional distillation setup, combine dimethyl carbonate and an excess of ethanol.

    • Add the catalyst to the reaction mixture.

    • Heat the mixture to reflux with vigorous stirring. The temperature at the top of the distillation column should be monitored.

    • Methanol, being the more volatile component, will be formed and can be removed by fractional distillation, driving the equilibrium towards the formation of this compound.[7]

    • The reaction progress can be monitored by analyzing the composition of the distillate and the reaction mixture using GC.

    • After the reaction is complete, the catalyst is neutralized or filtered off.

    • The remaining mixture is then purified by fractional distillation to isolate the this compound.

Visualizations

physical_properties cluster_physical Physical Properties DEC This compound (C5H10O3) Appearance Appearance: Colorless Liquid DEC->Appearance Odor Odor: Mild, Ethereal DEC->Odor Density Density: 0.975 g/cm³ DEC->Density MeltingPoint Melting Point: -43 °C DEC->MeltingPoint BoilingPoint Boiling Point: 126-128 °C DEC->BoilingPoint FlashPoint Flash Point: 25 °C DEC->FlashPoint Solubility Solubility: Insoluble in Water Soluble in Organics DEC->Solubility

Caption: Key physical properties of this compound.

chemical_reactions cluster_reactions Key Chemical Reactions cluster_products Products DEC This compound Hydrolysis Hydrolysis DEC->Hydrolysis + H2O (acid/base catalyst) Transesterification Transesterification DEC->Transesterification + Alcohol (catalyst) Combustion Combustion DEC->Combustion + O2 (heat) Ethanol_CO2 Ethanol + CO2 Hydrolysis->Ethanol_CO2 New_Carbonate New Carbonate Ester + Ethanol Transesterification->New_Carbonate CO2_H2O CO2 + H2O Combustion->CO2_H2O

Caption: Major chemical reactions involving this compound.

transesterification_workflow cluster_workflow Transesterification Experimental Workflow Start Start: Combine Dimethyl Carbonate, Ethanol, and Catalyst Heat Heat to Reflux with Stirring Start->Heat Distill Fractionally Distill Methanol Heat->Distill Monitor Monitor Reaction (e.g., by GC) Distill->Monitor Neutralize Neutralize/Filter Catalyst Monitor->Neutralize Reaction Complete Purify Purify by Fractional Distillation Neutralize->Purify End End: Pure this compound Purify->End

Caption: Experimental workflow for this compound synthesis.

References

An In-depth Technical Guide to Diethyl Carbonate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Diethyl carbonate (DEC) is a versatile linear organic carbonate with a wide range of applications, from being a key component in electrolytes for lithium-ion batteries to serving as a green solvent and a reagent in organic synthesis. Its low toxicity and biodegradability make it an attractive alternative to more hazardous chemicals like phosgene (B1210022). This guide provides a comprehensive overview of this compound, focusing on its chemical identity, physicochemical properties, modern synthesis methodologies, and key applications relevant to research and development.

Chemical Identity and Molecular Structure

This compound is the diethyl ester of carbonic acid.[1][2] Its fundamental identifiers and structural details are crucial for its application in chemical synthesis and material science.

  • CAS Number: 105-58-8[1][3][4][5][6]

  • Molecular Formula: C₅H₁₀O₃[1][5][6]

  • Molecular Weight: 118.13 g/mol [5][6][7]

  • IUPAC Name: this compound[1][8]

  • Synonyms: Carbonic acid diethyl ester, DEC, Ethyl carbonate[1][5]

  • Molecular Structure: The molecule consists of a central carbonate group bonded to two ethyl groups.

  • SMILES: O=C(OCC)OCC[1][2]

  • InChI Key: OIFBSDVPJOWBCH-UHFFFAOYSA-N[1][5]

Physicochemical Properties

DEC is a colorless liquid at room temperature with a mild, ethereal odor.[1][4][7] It is characterized by its stability under standard conditions, though it is flammable and sensitive to moisture.[4] Its properties make it an excellent solvent for various applications, including for nitrocellulose, cellulose (B213188) ethers, and both synthetic and natural resins.[3][9]

Table 1: Physicochemical Data of this compound

PropertyValueReference(s)
Physical State Colorless liquid[1][4][7]
Molar Mass 118.132 g·mol⁻¹[1]
Density 0.975 g/cm³ (at 20-25 °C)[1][4][9]
Melting Point -43 °C[4][9]
Boiling Point 125.9 - 128 °C[1][4]
Flash Point 25 - 33 °C[1][9]
Vapor Pressure 10 mmHg (at 23.8 °C)[10]
Vapor Density 4.07 (Air = 1)[10]
Solubility in Water Insoluble[1][4][10]
Solubility Soluble in alcohol, ether, and other organic solvents[4][9]
Refractive Index (n20/D) 1.384[4]

Synthesis of this compound: Modern, Non-Phosgene Routes

Historically, DEC was produced via the phosgenation of ethanol (B145695), a process that is now largely avoided due to the high toxicity of phosgene.[1][2][11] Modern research focuses on greener, safer, and more sustainable synthesis pathways.[11] Key non-phosgene routes include the alcoholysis of urea (B33335), transesterification of carbonates, and the direct synthesis from ethanol and carbon dioxide (CO₂).[1][2][11]

Experimental Protocols

Below are detailed methodologies for key non-phosgene synthesis routes as described in the scientific literature.

Protocol 1: Direct Synthesis from CO₂ and Ethanol

This method represents a highly sustainable "green chemistry" approach by utilizing CO₂ as a C1 feedstock. The primary challenge is overcoming the thermodynamic equilibrium, which typically requires the removal of water produced during the reaction.[6]

  • Objective: To synthesize this compound directly from ethanol and carbon dioxide.

  • Reactants & Catalyst:

    • Ethanol (Absolute)

    • Carbon Dioxide (High Purity)

    • Catalyst: Ceria (CeO₂)

    • Dehydrating Agent: 2-Cyanopyridine (2-CP) is used to trap the water formed and shift the equilibrium towards the products.[6]

  • Methodology:

    • A high-pressure batch reactor is charged with the ceria catalyst (e.g., 2.17 wt% with respect to ethanol) and the dehydrating agent, 2-cyanopyridine.[6]

    • Ethanol is added, with a typical molar ratio of ethanol to 2-CP of 2:1.[6]

    • The reactor is sealed and purged with CO₂.

    • The reactor is pressurized with CO₂ to the desired pressure (e.g., 40 bar).[6]

    • The mixture is heated to the reaction temperature (e.g., 150 °C) and stirred for a set duration (e.g., 3 hours).[6]

  • Purification:

    • After the reaction, the reactor is cooled, and the pressure is released.

    • The solid catalyst is removed by filtration.

    • The resulting liquid mixture is subjected to fractional distillation to separate this compound from unreacted ethanol and the converted dehydrating agent (2-picolinamide).[1]

Protocol 2: Alcoholysis of Urea

This two-step process involves the reaction of urea with ethanol, proceeding through an ethyl carbamate (B1207046) intermediate.[1][2] It is considered a safer alternative to the phosgene route.

  • Objective: To synthesize this compound via the ethanolysis of urea.

  • Reactants & Catalyst:

    • Urea

    • Ethanol (Absolute)

    • Catalyst: Zinc Oxide (ZnO) has shown high activity for this reaction.[12]

  • Methodology:

    • A batch reactor is loaded with urea, ethanol, and the ZnO catalyst.

    • Optimal reported conditions include an ethanol-to-urea molar ratio of 10:1 and a catalyst concentration of 6 wt% (relative to urea).[12]

    • The reactor is sealed and pressurized (e.g., to 2.5 MPa).[12]

    • The reaction mixture is heated to the target temperature (e.g., 190 °C or 463 K) and held for the reaction time (e.g., 5 hours).[12]

    • Ammonia is generated as a byproduct and must be managed.

  • Purification:

    • After cooling and depressurizing the reactor, the catalyst is filtered out.

    • The product mixture is purified by reduced-pressure distillation. Unreacted ethanol is first removed, followed by the distillation of this compound (at 70-90°C) and the byproduct ethyl carbamate (at 100-120°C).[9]

Protocol 3: Transesterification of Dimethyl Carbonate (DMC)

Transesterification involves reacting a more readily available carbonate, like dimethyl carbonate (DMC), with ethanol in the presence of a catalyst.

  • Objective: To synthesize this compound by transesterification of DMC with ethanol.

  • Reactants & Catalyst:

    • Dimethyl Carbonate (DMC)

    • Ethanol

    • Catalyst: A complex of potassium carbonate and polyethylene (B3416737) glycol can be used, which offers high activity and solubility in the reaction medium.[13] Alternatively, supported catalysts like 3-amino-1,2,4-triazole potassium on alumina (B75360) (KATriz/Al₂O₃) are effective.[8][14]

  • Methodology:

    • The reaction can be performed in a fixed-bed continuous flow reactor or a batch reactor.

    • For high DEC selectivity, a high molar ratio of ethanol to DMC is used (e.g., 10:1).[8]

    • In a batch reactor, the reactants and catalyst are mixed and heated to the reaction temperature (e.g., 80 °C) for a specified time (e.g., 8 hours).[14]

    • The reaction produces methanol (B129727) as a byproduct, which forms an azeotrope with DMC, necessitating efficient separation, often through reactive distillation.[15]

  • Purification:

    • Reactive distillation is commonly employed, where the reaction and separation occur simultaneously in a distillation column.[16]

    • This allows for the continuous removal of low-boiling methanol, driving the reaction towards the formation of DEC.

Logical Workflow: Direct Synthesis of DEC from CO₂

The direct synthesis of DEC from CO₂ and ethanol is an elegant example of carbon capture and utilization (CCU). The workflow highlights the critical role of a catalyst and in-situ water removal to achieve viable yields.

DEC_Synthesis_Workflow cluster_reaction Reaction Core CO2 Carbon Dioxide (CO₂) Reactor High-Pressure Reactor CO2->Reactor Ethanol Ethanol (2 x C₂H₅OH) Ethanol->Reactor DEC This compound (DEC) Reactor->DEC produces Water Water (H₂O) Reactor->Water produces Conditions Conditions: Temp: 150°C Pressure: 40 bar Conditions->Reactor Catalyst Catalyst: Ceria (CeO₂) Catalyst->Reactor Facilitates reaction DehydratingAgent Dehydrating Agent: 2-Cyanopyridine DehydratingAgent->Reactor Removes H₂O Byproduct 2-Picolinamide (From Dehydrating Agent) DehydratingAgent->Byproduct Purification Purification (Filtration & Distillation) DEC->Purification Water->DehydratingAgent trapped by Purification->DEC  High Purity DEC

Caption: Workflow for the direct synthesis of this compound (DEC) from CO₂ and Ethanol.

Applications in Research and Development

This compound's unique properties make it valuable across several scientific fields:

  • Lithium-Ion Batteries: DEC is a critical component of the electrolyte in lithium-ion batteries, serving as a co-solvent with cyclic carbonates like ethylene (B1197577) carbonate.[1][11] Its low viscosity and suitable dielectric constant contribute to ionic conductivity.

  • Green Solvent: Due to its low toxicity and biodegradability, DEC is an environmentally friendly solvent and is being explored as a replacement for more hazardous solvents in various chemical processes.

  • Organic Synthesis: It serves as a versatile reagent for ethylation and carbonylation reactions in the synthesis of pharmaceuticals and other fine chemicals.[3][9] For example, it is used in the synthesis of 2-oxooxazolidines, which have antibacterial properties.[6]

  • Fuel Additive: DEC has been proposed as an oxygenate fuel additive to promote cleaner combustion in diesel fuels by reducing particulate matter and other emissions.[1]

References

Solubility of Lithium Salts in Diethyl Carbonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of various lithium salts in diethyl carbonate (DEC), a common solvent used in lithium-ion battery electrolytes. The document summarizes available quantitative data, details relevant experimental protocols for solubility determination, and presents logical workflows for these procedures.

Quantitative Solubility Data

Table 1: Solubility of Lithium Salts in this compound (DEC)

Lithium SaltFormulaTemperature (°C)SolubilityNotes
Lithium HexafluorophosphateLiPF₆10 - 60Positive temperature coefficient[1]Forms a solvate with the formula LiPF₆·2DEC, which melts at 27.1°C.[1]
Lithium TetrafluoroborateLiBF₄10 - 60Negative temperature coefficient[1]Forms a solvate with the formula LiBF₄·DEC, which melts at 35.5°C.[1]
Lithium PerchlorateLiClO₄10 - 60Positive temperature coefficient[1]Can exist as a nonsolvated salt or a crystal solvate (LiClO₄·2DEC) in equilibrium with the saturated solution.[1]
Lithium Bis(trifluoromethanesulfonyl)imideLiTFSI25 - 45High solubility in non-aqueous polar solvents[2]Specific quantitative data in DEC is not readily available.
Lithium Bis(fluorosulfonyl)imideLiFSI25 - 45High solubility in most polar solvents[3]A concentration of up to 5.5 M has been reported in dimethyl carbonate.[4]

Table 2: Solubility of Lithium Salts in Dimethyl Carbonate (DMC) for Comparison

Lithium SaltFormulaTemperature (°C)Solubility (mol/kg)
Lithium HexafluorophosphateLiPF₆25> 1.5
45> 1.5
Lithium Bis(trifluoromethanesulfonyl)imideLiTFSI25~1.4
45~1.8
Lithium NitrateLiNO₃25~0.1
45~0.15
Lithium BromideLiBr25~0.05
45~0.08
Lithium ChlorideLiCl25< 0.01
45< 0.01
Lithium FluorideLiF25< 0.01
45< 0.01

Note: Data for DMC is adapted from a study by Xin et al. and is provided here to indicate general solubility trends in a similar linear carbonate solvent.[2]

Experimental Protocols for Solubility Determination

The determination of lithium salt solubility in organic solvents like this compound requires precise and well-controlled experimental procedures. The most common methods employed are the isothermal saturation method and the gravimetric method, with subsequent concentration analysis often performed using Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).

Isothermal Saturation Method

This method involves preparing a saturated solution of the lithium salt in this compound at a constant temperature and then determining the concentration of the dissolved salt.

Detailed Methodology:

  • Sample Preparation: An excess amount of the desired lithium salt is added to a known mass of this compound in a sealed, temperature-controlled vessel.

  • Equilibration: The mixture is continuously agitated (e.g., using a magnetic stirrer) in a thermostatic bath at the desired temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium between the solid salt and the solution is reached.

  • Phase Separation: After equilibration, the agitation is stopped, and the solid phase is allowed to settle. A clear aliquot of the supernatant saturated solution is carefully extracted using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.2 µm PTFE filter) to prevent any undissolved solid from being transferred.

  • Concentration Analysis: The concentration of the lithium salt in the collected aliquot is then determined using an appropriate analytical technique, such as gravimetric analysis or ICP-OES.

Gravimetric Analysis

This method determines the concentration of the solute by weighing the solid residue after evaporating the solvent from a known mass of the saturated solution.

Detailed Methodology:

  • Sample Collection: A known mass of the clear, saturated solution, obtained from the isothermal saturation method, is transferred to a pre-weighed, dry container (e.g., a glass vial or aluminum pan).

  • Solvent Evaporation: The solvent (this compound) is carefully evaporated from the sample. This can be achieved by heating the container in a vacuum oven at a temperature below the decomposition temperature of the salt.

  • Drying to Constant Weight: The container with the solid residue is then dried to a constant weight in a vacuum oven. This ensures that all the solvent has been removed. The container is cooled in a desiccator before each weighing to prevent the absorption of atmospheric moisture.

  • Calculation: The mass of the dissolved salt is the difference between the final weight of the container with the dried residue and the initial weight of the empty container. The solubility can then be expressed in various units, such as grams of salt per 100 grams of solvent or molality (moles of salt per kilogram of solvent).

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

ICP-OES is a highly sensitive and accurate technique for determining the elemental composition of a sample. It is particularly useful for measuring the concentration of lithium in the saturated solution.

Detailed Methodology:

  • Sample Preparation: A precisely weighed aliquot of the saturated solution is quantitatively diluted with a suitable solvent (e.g., a known concentration of nitric acid in deionized water) to a final volume in a volumetric flask. The dilution factor must be accurately recorded.

  • Calibration: A series of calibration standards with known lithium concentrations are prepared in the same matrix as the diluted sample.

  • Analysis: The diluted sample and calibration standards are introduced into the ICP-OES instrument. The instrument measures the intensity of the light emitted by the excited lithium atoms in the plasma at a characteristic wavelength.

  • Concentration Determination: A calibration curve is generated by plotting the emission intensity of the standards against their known concentrations. The concentration of lithium in the diluted sample is determined from this curve. The original concentration in the saturated this compound solution is then calculated by applying the dilution factor.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

experimental_workflow Experimental Workflow for Solubility Determination cluster_isothermal Isothermal Saturation cluster_analysis Concentration Analysis cluster_gravimetric_steps Gravimetric Protocol cluster_icp_steps ICP-OES Protocol prep 1. Add excess salt to DEC in a sealed vessel equil 2. Equilibrate at constant temperature with agitation prep->equil settle 3. Allow solid to settle equil->settle extract 4. Extract clear supernatant settle->extract gravimetric Gravimetric Analysis extract->gravimetric Known mass of solution icp ICP-OES Analysis extract->icp Known mass of solution for dilution weigh_sol a. Weigh saturated solution dilute a. Dilute sample quantitatively evap b. Evaporate solvent weigh_sol->evap dry c. Dry residue to constant weight evap->dry weigh_res d. Weigh residue dry->weigh_res calc_grav e. Calculate solubility weigh_res->calc_grav analyze c. Analyze samples and standards dilute->analyze calibrate b. Prepare calibration standards calibrate->analyze calc_icp d. Calculate concentration analyze->calc_icp

Workflow for determining lithium salt solubility.

logical_relationship Logical Relationship of Experimental Components start Start: Solubility Determination objective Objective: Determine Solubility of Li-Salt in DEC start->objective method Method Selection objective->method isothermal Isothermal Saturation method->isothermal gravimetric Gravimetric Analysis method->gravimetric icp ICP-OES Analysis method->icp data Data Acquisition isothermal->data mass_sol Mass of Saturated Solution gravimetric->mass_sol mass_res Mass of Residue gravimetric->mass_res emission Emission Intensity icp->emission data->mass_sol data->mass_res data->emission calculation Calculation mass_sol->calculation mass_res->calculation emission->calculation result Final Result: Solubility Value calculation->result

Conceptual flow of the solubility determination process.

References

A Technical Guide to the Application of Diethyl Carbonate in Lithium-Ion Battery Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Diethyl carbonate (DEC) is an indispensable component in the formulation of electrolytes for modern lithium-ion batteries. As a linear organic carbonate, it primarily functions as a low-viscosity co-solvent, typically blended with a cyclic carbonate like ethylene (B1197577) carbonate (EC). This combination is critical for achieving an optimal balance of properties essential for battery performance, including high ionic conductivity, a stable electrochemical window, and effective formation of the solid electrolyte interphase (SEI) on the anode. This guide provides a detailed examination of DEC's role, physicochemical properties, impact on battery performance, and the experimental protocols used for its evaluation.

Introduction to this compound in Li-ion Battery Systems

A lithium-ion battery's performance, longevity, and safety are intrinsically linked to its electrolyte, the medium responsible for transporting lithium ions between the cathode and anode.[1] The electrolyte is typically composed of a lithium salt, such as lithium hexafluorophosphate (B91526) (LiPF₆), dissolved in a mixture of organic solvents.[2][3] Organic carbonates are the dominant solvents due to their ability to dissolve lithium salts and their electrochemical stability.[4][5]

These solvents are broadly categorized into cyclic carbonates (e.g., ethylene carbonate, propylene (B89431) carbonate) and linear carbonates (e.g., this compound, dimethyl carbonate).[6][7] Cyclic carbonates like EC are crucial for forming a stable protective layer on the anode, known as the solid electrolyte interphase (SEI), but they possess high viscosity and are often solid at room temperature.[1][8][9] This necessitates the use of linear carbonates like DEC as co-solvents to create a functional electrolyte system.[1][3]

Core Functions of this compound in Electrolytes

DEC's primary role is to mitigate the drawbacks of cyclic carbonates. Its key contributions include:

  • Viscosity Reduction: DEC has a significantly lower viscosity compared to EC.[1][10] Adding it to the electrolyte formulation reduces the overall viscosity, which is crucial for facilitating the movement of lithium ions.[4] This enhanced ionic mobility leads to higher ionic conductivity and improved battery performance, especially concerning charge/discharge rates and low-temperature operation.[3][4]

  • Enhanced Low-Temperature Performance: The low freezing point and low viscosity of DEC help maintain sufficient ionic conductivity in the electrolyte at sub-zero temperatures, a critical requirement for applications such as electric vehicles.[10][11] Electrolyte blends containing DEC are indispensable for cells that must operate at –30 °C while remaining stable above 60 °C.[10]

  • SEI Layer Contribution: While EC is the primary component responsible for creating a robust SEI layer, DEC also participates in the reductive decomposition process on the graphite (B72142) anode during the initial charging cycles.[5][12] The decomposition products of both solvents contribute to a stable passivation layer that prevents further electrolyte degradation and ensures the battery's long-term cyclability.[9][12]

  • Electrochemical Stability: DEC possesses good chemical stability and a wide electrochemical window, making it suitable for use in high-voltage lithium-ion battery systems.[1][4]

Physicochemical and Electrochemical Data

The selection of battery-grade DEC, characterized by high purity and extremely low moisture content, is critical for achieving high performance and longevity in lithium-ion batteries.[13][14]

Table 1: Physical Properties of Battery-Grade this compound (DEC)

Property Value Reference(s)
Chemical Formula C₅H₁₀O₃ [4]
Boiling Point 126 °C [10]
Viscosity (25 °C) 0.73 mPa·s [10]
Purity (Assay) >99.9% / 99.95% [13][14]

| Moisture Content | < 20 ppm |[13] |

DEC is almost always used in a mixture. The ratios of the solvent components are optimized to balance properties like conductivity, viscosity, and SEI formation.

Table 2: Common Electrolyte Formulations Incorporating DEC

Lithium Salt & Concentration Solvent System (by volume) Application Note Reference(s)
1.0 M LiPF₆ Ethylene Carbonate (EC) : this compound (DEC) Standard formulation for graphite anodes. [15]
1.0 M LiPF₆ EC : Dimethyl Carbonate (DMC) : DEC (1:1:1) A common commercial blend balancing performance across a wide temperature range. [7][10]

| 1.0 M LiDFOB + 0.05 M LiPF₆ | Fluoroethylene Carbonate (FEC) : TTE : DEC (2:2:1) | Formulation for anode-free battery research, improving ionic conductivity and SEI formation. |[16] |

The interplay between different solvents and the lithium salt dictates the final properties of the electrolyte.

Table 3: Impact of DEC on Electrolyte Properties (Illustrative Data)

Electrolyte System Temperature (°C) Key Finding Reference(s)
LiPF₆ in Propylene Carbonate (PC) / DEC -80 to 60 Conductivity peaks at a specific DEC weight fraction and salt molality, forming a "dome" in its 3D plot. Lowering temperature shifts the peak toward higher DEC content (lower viscosity). [17]
LiBF₄ in PC / DEC -80 to 60 Similar "dome" shape for conductivity. Compared to LiPF₆, the LiBF₄ solution has lower viscosity but generally lower conductivity due to stronger ion association, except at high salt concentrations and low temperatures. [18]

| LiClO₄ in PC / DEC | 25 | Conductivity increases with increasing DEC composition, which lowers viscosity and improves ionic mobility. |[19] |

The Role of DEC in Solid Electrolyte Interphase (SEI) Formation

The SEI is a passivation layer that forms on the anode surface during the first charge of the battery.[5] It is a result of the electrochemical reduction of electrolyte components, primarily the solvents.[5][9] A stable SEI is crucial as it is electronically insulating but ionically conducting, allowing Li⁺ ions to pass through while preventing electrons from causing further electrolyte decomposition.[5]

// Edges EC -> Inorganic [lhead=cluster_sei, label="Reduction"]; DEC -> Organic [lhead=cluster_sei, label="Reduction"]; Li_ion -> Inorganic [lhead=cluster_sei, arrowhead=none]; Anode -> EC [ltail=cluster_anode, arrowhead=none, style=dashed]; Anode -> DEC [ltail=cluster_anode, arrowhead=none, style=dashed];

} caption="Conceptual diagram of SEI formation on a graphite anode."

DEC, along with EC, is reduced at the anode surface. Studies have shown that DEC can decompose even at open circuit potential on silicon anodes to form Si-ethoxy bonds, indicating its reactivity at the electrode-electrolyte interface.[20] The decomposition of both cyclic and linear carbonates creates a complex mixture of inorganic (e.g., Li₂CO₃, LiF) and organic (e.g., lithium alkyl carbonates) products that form the SEI.[9] The synergy between EC and DEC is vital for creating a flexible yet stable SEI that can accommodate the volume changes of the anode during charging and discharging.[12]

Experimental Protocols for Evaluation

Evaluating the suitability of DEC in an electrolyte formulation requires rigorous analytical and electrochemical testing.

GC/MS is a standard technique to determine the precise composition of the electrolyte solvent system and to identify any impurities or degradation products.[2][6]

Methodology:

  • Sample Preparation: The electrolyte sample, which contains the non-volatile LiPF₆ salt, is diluted significantly (e.g., 1:1000 or greater) with a suitable solvent like dichloromethane (B109758) or ethyl acetate.[2][21] This prevents salt from contaminating the GC inlet and column.[2]

  • Injection: A small volume (e.g., 1 µL) of the diluted sample is injected into the GC system.[6][21]

  • Separation: The volatile carbonate solvents are separated based on their boiling points and interaction with the stationary phase of a capillary column (e.g., Elite-35 MS or equivalent).[2][6]

  • Detection: The separated components are ionized and fragmented in the mass spectrometer. The resulting mass spectra allow for positive identification and quantification of each carbonate.[6]

Table 4: Typical GC/MS Analytical Parameters for Carbonate Solvent Analysis

Parameter Setting Reference(s)
GC System PerkinElmer Clarus SQ 8 or equivalent [6]
Column Elite-35 MS (30 m × 0.25 mm × 0.25 μm) [6]
Injection Mode Split (e.g., 20:1) [21]
Injector Temp. 280 °C [6]
Carrier Gas Helium (1 mL/min) [6]
Oven Program Initial: 35 °C (hold 3 min), Ramp: 10 °C/min to 240 °C (hold 2 min) [6]
MS Detector Electron Ionization (EI), Scan Range: 25-300 amu [6]

| DEC Retention Time | ~6.29 minutes (under specific conditions) |[6] |

Electrochemical tests are performed using test cells (e.g., coin cells) to assess the performance of the DEC-containing electrolyte in a real battery environment.

// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> G [color="#5F6368"]; D -> H [color="#5F6368"]; D -> E [color="#5F6368"]; E -> I [color="#5F6368"]; D -> F [label="After Cycling", color="#5F6368"]; } caption="Experimental workflow for electrochemical testing of electrolytes."

Methodology:

  • Cell Assembly: A two-electrode test cell (e.g., a 2032-type coin cell) is assembled in an argon-filled glove box to prevent moisture contamination. The cell consists of a working electrode (e.g., graphite), a counter electrode (e.g., lithium metal), a separator, and the DEC-containing electrolyte.

  • Formation Cycling: The cell undergoes several initial charge/discharge cycles at a low current rate (e.g., C/10 or C/20).[22] This step is critical for the proper formation of a stable SEI layer.[5]

  • Performance Cycling: The cell is then cycled at higher rates (e.g., 0.5C charge, 1C discharge) for hundreds of cycles to evaluate its long-term stability.[22] Key metrics recorded are capacity retention (how much capacity is lost over time) and Coulombic efficiency (the ratio of charge output to charge input in a cycle).

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to measure the interfacial resistance of the cell, providing insight into the quality of the SEI and the charge transfer kinetics.[11] A lower resistance is generally desirable.

Conclusion and Outlook

This compound is a cornerstone solvent in the formulation of electrolytes for lithium-ion batteries. Its ability to lower viscosity, enhance ionic conductivity, and improve low-temperature performance makes it an essential co-solvent with cyclic carbonates like EC.[4][10] The synergistic relationship between these solvents enables the formation of a stable SEI, which is paramount for the cycle life and safety of the battery.[12] Future research will continue to focus on optimizing solvent blend ratios and incorporating novel additives with DEC to further enhance battery performance, particularly for next-generation high-energy-density and fast-charging applications. The rigorous quality control of battery-grade DEC, with minimal impurities and water content, will remain a critical factor in the manufacturing of reliable and high-performance lithium-ion batteries.[14]

References

Methodological & Application

Application Notes and Protocols: Diethyl Carbonate (DEC) as an Electrolyte Co-Solvent in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and professionals in battery technology and development.

1.0 Introduction

The electrolyte is a critical component of a lithium-ion battery (LIB), acting as the medium for ion transport between the cathode and anode.[1][2] The performance, safety, and lifespan of a LIB are intrinsically linked to the properties of its electrolyte. Typically, LIB electrolytes consist of a lithium salt, such as lithium hexafluorophosphate (B91526) (LiPF₆), dissolved in a mixture of organic carbonate solvents.[3][4]

Ethylene carbonate (EC) is a foundational solvent due to its high dielectric constant, which promotes salt dissociation, and its ability to form a stable solid electrolyte interphase (SEI) on graphite (B72142) anodes.[3][4] However, EC's high melting point (36 °C) and high viscosity necessitate the use of co-solvents.[4][5] Diethyl carbonate (DEC), a linear carbonate, is widely used as a co-solvent to modulate these properties. Its primary role is to decrease the overall viscosity and melting point of the electrolyte blend, thereby enhancing ionic conductivity, particularly at low temperatures.[5][6]

This document provides a comprehensive overview of DEC's role, its impact on battery performance, and detailed protocols for the preparation and electrochemical evaluation of DEC-based electrolytes.

2.0 Physicochemical Properties and Role of DEC

DEC (C₅H₁₀O₃) is a colorless liquid that possesses several key properties making it an effective co-solvent in LIB electrolytes.[1] When blended with high-dielectric-constant solvents like EC, DEC helps create an electrolyte with a wide liquid temperature range and low viscosity, facilitating efficient ion migration.[4]

2.1 Key Functions of DEC:

  • Viscosity Reduction: DEC has a low viscosity, which helps to decrease the overall viscosity of the electrolyte mixture, leading to higher ionic conductivity.[1]

  • Melting Point Depression: With a low melting point, DEC is crucial for improving the low-temperature performance of LIBs by preventing the electrolyte from freezing.[5]

  • Wetting Agent: Its properties contribute to the effective wetting of the porous electrode and separator materials during battery manufacturing.[7][8]

Despite its benefits, DEC also presents challenges. It has a lower flash point and higher volatility compared to other carbonates, which can be a safety concern.[1] Furthermore, its reactivity at the anode surface contributes to the formation of the SEI, and in some cases, can lead to higher initial capacity loss compared to electrolytes using dimethyl carbonate (DMC).[5][9]

Table 1: Physicochemical Properties of this compound (DEC) and Common Co-solvents

Property This compound (DEC) Ethylene Carbonate (EC) Dimethyl Carbonate (DMC) Ethyl Methyl Carbonate (EMC)
Molecular Formula C₅H₁₀O₃ C₃H₄O₃ C₃H₆O₃ C₄H₈O₃
Molar Mass ( g/mol ) 118.13 88.06 90.08 104.10
Melting Point (°C) -74.3 36.4 4.6 -55
Boiling Point (°C) 127 248 90 107
Density (g/cm³ at 20°C) 0.975 1.321 (at 40°C) 1.070 1.007
Viscosity (cP at 25°C) 0.75 1.90 (at 40°C) 0.59 0.65

| Dielectric Constant (ε) | 2.8 | 90 (at 40°C) | 3.1 | 3.0 |

Note: Values are compiled from various sources and may vary slightly based on measurement conditions.[5][6]

3.0 Performance Data of DEC-Based Electrolytes

The ratio of DEC to other solvents significantly impacts electrolyte properties and battery performance. Ternary and quaternary mixtures are often used to balance various performance characteristics.[6] A common baseline electrolyte is 1M LiPF₆ in a mixture of EC, DMC, and DEC (e.g., 1:1:1 by volume).[6]

Table 2: Electrochemical Performance Data for Various DEC-Containing Electrolytes

Electrolyte Composition (Salt: 1M LiPF₆) Temperature (°C) Ionic Conductivity (mS/cm) SEI Resistance (R_SEI, Ω) Charge Transfer Resistance (R_ct, Ω)
EC/DEC (Standard Electrolyte) [2] 0 - 803.4 1055.3
-20 - 172.1 8878.6
EC/DEC/DMC (1:1:1 v/v) [6] -20 ~2 - -
EC/DEC/DMC/EMC [5] -30 ~1.5-2.0 - -
1M LiTFSI in MDFA/MDFSA-TTE vs. EC/DEC [10] 20 6.4 (for EC/DEC) - -

| | -20 | Drops sharply (for EC/DEC) | - | - |

Note: This table summarizes representative data from cited literature. Direct comparison should be made with caution as cell configurations and testing parameters vary.

4.0 Experimental Protocols

The following protocols provide a generalized methodology for the preparation and evaluation of DEC-based electrolytes. All procedures involving lithium salts and non-aqueous solvents must be performed in an inert atmosphere (e.g., an argon-filled glovebox) with moisture levels below 1 ppm.

4.1 Protocol for Preparation of 1M LiPF₆ in EC:DEC (1:1 v/v) Electrolyte

Materials & Equipment:

  • Battery-grade this compound (DEC), water content < 20 ppm[11]

  • Battery-grade Ethylene Carbonate (EC)

  • Lithium Hexafluorophosphate (LiPF₆)

  • Argon-filled glovebox

  • Analytical balance

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

Procedure:

  • Preparation: Transfer all materials and equipment into the glovebox antechamber and purge according to standard procedure.

  • Solvent Mixing: In a volumetric flask, add equal volumes of EC and DEC (e.g., 50 mL of EC and 50 mL of DEC for a 1:1 v/v mixture). Note: EC is solid at room temperature and may need to be gently warmed inside the glovebox to melt before measuring.

  • Homogenization: Add a magnetic stir bar to the flask and stir the solvent mixture on a magnetic stirrer until a single homogeneous phase is achieved.

  • Salt Calculation: Calculate the mass of LiPF₆ required to achieve a 1 M concentration in the total volume of the solvent mixture. (Molar mass of LiPF₆ ≈ 151.9 g/mol ).

  • Salt Dissolution: Slowly add the calculated mass of LiPF₆ to the stirring solvent mixture. Caution: LiPF₆ is highly hygroscopic and reacts with moisture to form hazardous HF. Handle with extreme care.

  • Final Mixing: Continue stirring the solution until all the LiPF₆ has completely dissolved. This may take several hours.

  • Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox, protected from light.

4.2 Protocol for Coin Cell (CR2032) Assembly and Characterization

Procedure:

  • Electrode & Separator Preparation: Prepare or procure the desired cathode (e.g., NMC, LFP) and anode (e.g., graphite) discs. Cut a separator disc (e.g., Celgard) of the appropriate size. Dry all components under vacuum at an appropriate temperature (e.g., 80-120°C) for at least 12 hours before transferring to the glovebox.

  • Assembly:

    • Place the negative cup of the CR2032 cell into the die of a coin cell crimper.

    • Place the anode disc in the center of the cup.

    • Dispense a few drops (~40-60 µL) of the prepared DEC-based electrolyte onto the anode, ensuring it is fully wetted.

    • Place the separator on top of the wetted anode.

    • Add another few drops of electrolyte onto the separator.

    • Place the cathode on top of the separator.

    • Add a spacer disc and a spring.

    • Carefully place the positive cap on top of the stack.

  • Crimping: Transfer the assembly to the coin cell crimper and crimp it to seal, ensuring consistent pressure as per the equipment manufacturer's guidelines.

  • Resting: Let the assembled cell rest for 12-24 hours to ensure complete electrolyte wetting of the internal components.

  • Formation Cycling: Perform initial galvanostatic cycles at a low C-rate (e.g., C/20 or C/10) for 1-3 cycles. This step is crucial for the formation of a stable SEI layer.[12]

  • Electrochemical Testing:

    • Galvanostatic Cycling: Cycle the cell at various C-rates (e.g., C/5, C/2, 1C) within the desired voltage window to evaluate capacity retention, coulombic efficiency, and rate capability.

    • Electrochemical Impedance Spectroscopy (EIS): Perform EIS at different states of charge and temperatures to analyze the cell's internal resistance, including R_SEI and R_ct.[2]

    • Cyclic Voltammetry (CV): Use a three-electrode setup to determine the electrochemical stability window of the electrolyte.

5.0 Visualizations

The following diagrams illustrate the logical relationships and experimental workflows associated with using DEC in LIB electrolytes.

logical_flow cluster_properties Intrinsic Properties of DEC cluster_electrolyte Impact on Electrolyte cluster_performance Resulting Battery Performance cluster_challenge Considerations p1 Low Melting Point (-74.3 °C) e1 Wider Liquid Temperature Range p1->e1 b3 Stable SEI Formation (with EC) p2 Low Viscosity (0.75 cP) e2 Lower Overall Viscosity p2->e2 p3 Moderate Boiling Point (127 °C) c1 Volatility & Flammability p3->c1 b1 Improved Low-Temperature Performance e1->b1 e3 Increased Ionic Conductivity e2->e3 b2 Enhanced Rate Capability e3->b2 experimental_workflow cluster_testing 4. Electrochemical Evaluation prep 1. Electrolyte Preparation (Glovebox) assembly 2. Coin Cell Assembly (CR2032) prep->assembly formation 3. Formation Cycling (Low C-Rate, ~3 cycles) assembly->formation cycling Galvanostatic Cycling (Rate & Cycle Life) formation->cycling eis EIS (Impedance/Resistance) formation->eis analysis 5. Data Analysis (Capacity, Efficiency, Resistance) cycling->analysis eis->analysis

References

Synthesis of Diethyl Carbonate via Transesterification of Dimethyl Carbonate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of diethyl carbonate (DEC) through the transesterification of dimethyl carbonate (DMC) with ethanol (B145695). The transesterification process is an environmentally benign route, avoiding the use of toxic reagents like phosgene. This protocol summarizes various catalytic systems, reaction conditions, and experimental procedures to guide researchers in achieving high yields and selectivity of DEC.

Introduction

This compound (DEC) is a versatile chemical compound with significant applications as a solvent, particularly as a component of electrolytes in lithium-ion batteries, and as a valuable intermediate in organic synthesis. The transesterification of dimethyl carbonate (DMC) with ethanol represents a green and efficient pathway for DEC production. This reaction is typically catalyzed by either homogeneous or heterogeneous catalysts and can be carried out in various reactor setups, including batch reactors, continuous flow reactors, and reactive distillation columns. This document outlines the key parameters and provides a step-by-step guide for the synthesis of DEC.

Reaction Principle

The synthesis of DEC from DMC and ethanol is a reversible transesterification reaction. The overall reaction proceeds in two consecutive steps, with the formation of an intermediate, ethyl methyl carbonate (EMC):

Step 1: Dimethyl Carbonate (DMC) + Ethanol ⇌ Ethyl Methyl Carbonate (EMC) + Methanol (B129727)

Step 2: Ethyl Methyl Carbonate (EMC) + Ethanol ⇌ this compound (DEC) + Methanol

To drive the equilibrium towards the formation of DEC, it is often necessary to remove the methanol byproduct from the reaction mixture, for instance, by distillation.

Quantitative Data Summary

The following table summarizes the quantitative data from various studies on the synthesis of DEC, highlighting the catalyst used, reaction conditions, and the resulting conversion and selectivity.

CatalystCatalyst LoadingReactant Ratio (Ethanol:DMC)Temperature (°C)Reaction Time (h)DMC Conversion (%)DEC Selectivity (%)Reference
14 wt% KATriz/Al₂O₃0.1 g10:18088891.5[1][2]
20 wt% KF/Al₂O₃Not SpecifiedOptimizedOptimizedNot Specified9661.6[3]
K₂CO₃/γ-Al₂O₃Not SpecifiedVaried120-150Not SpecifiedHighTunable[4][5]
Sodium EthoxideNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[6]
K₂CO₃-Polyethylene Glycol ComplexNot SpecifiedNot SpecifiedNot Specified1Not Specified16.0 (Product %)[7]
Reactive Distillation1-250 mmol per mol DMCNot Specified60-100ContinuousHighHigh[8]

Experimental Protocols

This section provides detailed methodologies for two representative experiments: a batch reaction using a heterogeneous catalyst and a continuous process using a reactive distillation column.

Protocol 1: Batch Synthesis using a Heterogeneous Catalyst (14 wt% KATriz/Al₂O₃)

This protocol is based on the work describing the use of a potassium salt of 3-amino-1,2,4-triazole (KATriz) supported on alumina.

4.1.1. Catalyst Preparation (14 wt% KATriz/Al₂O₃)

  • Synthesis of KATriz: Stir a mixture of 3-amino-1,2,4-triazole (ATriz) and potassium hydroxide (B78521) (KOH) in a 1:1 molar ratio.

  • Impregnation: Prepare the Al₂O₃-supported KATriz catalysts using the equal volume impregnation method.

4.1.2. Transesterification Reaction

  • Reactor Setup: Equip a 100 mL round-bottom flask with a spiny fractionating column (20 cm).[1]

  • Charging Reactants: Charge the flask with dimethyl carbonate (10 mmol), ethanol (100 mmol), and the prepared 14 wt% KATriz/Al₂O₃ catalyst (0.1 g).[2]

  • Reaction Conditions: Heat the reaction mixture to 80°C and maintain for 8 hours with stirring.[2]

  • Product Analysis: After the reaction, cool the mixture and analyze the products using gas chromatography (GC) to determine the conversion of DMC and the selectivity of DEC.

Protocol 2: Continuous Synthesis using Reactive Distillation

This protocol describes a general procedure for producing DEC using a multi-stage reactive distillation column.

4.2.1. Reactor Setup

  • Utilize a multi-stage reaction distillation column equipped with a catalyst inlet and separate raw material inlets. The raw material inlet should be located below the catalyst inlet.[8]

4.2.2. Reaction Procedure

  • Catalyst Loading: Introduce the transesterification catalyst into the column. The amount of catalyst should be between 1 to 250 mmol per 1 mol of dimethyl carbonate.[8]

  • Continuous Feed: Continuously feed dimethyl carbonate and ethanol into the reaction distillation column at predetermined intervals.[8]

  • Reaction and Distillation: Simultaneously perform the transesterification reaction and distillation in the column. The temperature at the top of the column and in the reactive distillation section should be maintained between 60°C and 100°C.[8]

  • Reflux and Product Collection: Maintain a reflux ratio between 0.5 and 10.[8] The lighter methanol byproduct is continuously removed from the top of the column, driving the reaction towards DEC formation. This compound is collected from the bottom of the column. This method allows for high conversion of DMC and high selectivity towards DEC.[8]

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the batch synthesis and the general transesterification reaction pathway.

G cluster_prep Catalyst Preparation cluster_reaction Batch Transesterification ATriz 3-Amino-1,2,4-triazole mix Mix & Stir ATriz->mix KOH Potassium Hydroxide KOH->mix KATriz KATriz Synthesis mix->KATriz impregnation Impregnation KATriz->impregnation Al2O3 Alumina Support Al2O3->impregnation catalyst 14 wt% KATriz/Al₂O₃ impregnation->catalyst reactor Round-Bottom Flask catalyst->reactor DMC Dimethyl Carbonate DMC->reactor Ethanol Ethanol Ethanol->reactor heating Heat to 80°C (8 hours) reactor->heating analysis Product Analysis (GC) heating->analysis products DEC, EMC, Methanol analysis->products

Caption: Workflow for batch synthesis of DEC.

reaction_pathway DMC Dimethyl Carbonate EMC Ethyl Methyl Carbonate DMC->EMC + Ethanol - Methanol Ethanol1 Ethanol DEC This compound EMC->DEC + Ethanol - Methanol Methanol1 Methanol Ethanol2 Ethanol Methanol2 Methanol

Caption: Transesterification reaction pathway.

References

Application Notes and Protocols: Diethyl Carbonate as a Carbonylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl carbonate (DEC) is a versatile and environmentally benign reagent in organic synthesis, increasingly favored as a green alternative to hazardous carbonylating agents like phosgene (B1210022) and its derivatives.[1][2][3] Its low toxicity, biodegradability, and the formation of ethanol (B145695) as the primary byproduct make it an attractive choice for the synthesis of a wide array of organic compounds.[2][3] DEC serves as an effective carbonylating agent for the introduction of a carbonyl group (-C=O) into various organic molecules, enabling the synthesis of esters, carbonates, and carbamates.[4][5] This document provides detailed application notes and experimental protocols for the use of this compound in key carbonylation reactions. While this compound is the focus, analogous applications and protocols involving the closely related dimethyl carbonate (DMC) are also presented due to their similar reactivity and broader availability in published literature.[6][7][8]

Applications in Organic Synthesis

The application of this compound as a carbonylating agent spans the synthesis of several important classes of organic compounds with applications in pharmaceuticals, agrochemicals, and material science.[4]

Synthesis of Carbamates

Carbamates are crucial functional groups in many pharmaceuticals and pesticides. The reaction of amines with this compound offers a phosgene-free route to these compounds.

Synthesis of Esters

Esterification of carboxylic acids can be achieved using this compound in the presence of a catalyst. This method is particularly useful for substrates sensitive to harsh acidic or basic conditions.

Synthesis of Polycarbonates

This compound is a key monomer in the synthesis of polycarbonates, a class of engineering plastics with widespread applications.[1][9] The melt polycondensation of diols with DEC is a common industrial method for producing these polymers.

Experimental Protocols

The following protocols are detailed examples of how this compound and dimethyl carbonate can be utilized as carbonylating agents in the laboratory.

Protocol 1: Synthesis of Alkyl Carbamates from Amines using Dimethyl Carbonate

This protocol describes the synthesis of alkyl carbamates from the reaction of primary and secondary aliphatic amines with dimethyl carbonate, which is analogous to the reactions using this compound. The use of ionic liquids as both solvent and catalyst has been shown to be effective.[6]

Materials:

  • Primary or secondary aliphatic amine (e.g., n-butylamine, cyclohexylamine)

  • Dimethyl carbonate (DMC)

  • Ionic liquid (e.g., 1-butyl-3-methylimidazolium chloride, BMImCl)

  • Water

Equipment:

  • High-pressure reactor or sealed reaction vessel

  • Heating mantle with temperature controller

  • Magnetic stirrer

  • Distillation apparatus

  • Filtration apparatus

Procedure:

  • In a high-pressure reactor, combine the aliphatic amine, dimethyl carbonate, and the ionic liquid. The typical molar ratio of amine to DMC is 1:10.

  • Seal the reactor and heat the mixture to 170°C with vigorous stirring.

  • Maintain the reaction at this temperature for 1-4 hours.

  • After the reaction is complete, cool the reactor to room temperature.

  • Remove the residual dimethyl carbonate and methanol (B129727) (byproduct) by distillation.

  • Add water to the remaining mixture to precipitate the carbamate (B1207046) product.

  • Collect the solid carbamate by filtration and wash with water.

  • Dry the product under vacuum.

Quantitative Data for Carbamate Synthesis:

AmineCatalystTemperature (°C)Time (h)Conversion (%)Selectivity (%)Isolated Yield (%)
n-ButylamineBMImCl1701>99>9994.7
CyclohexylamineBMImCl170491.292.5-
n-HexylamineBMImCl1701>99>9997.3

Data adapted from a study on the synthesis of carbamates using dimethyl carbonate in ionic liquids.[6]

Protocol 2: Synthesis of Esters from Carboxylic Acids using this compound

This protocol outlines a general, catalyst-free method for the esterification of carboxylic acids using this compound in ethanol.[10]

Materials:

  • Carboxylic acid (e.g., succinic acid, levulinic acid)

  • This compound (DEC)

  • Ethanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with temperature controller

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add the carboxylic acid, this compound, and ethanol. A typical molar ratio is 1:2:10 (acid:DEC:ethanol).

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC). The reaction time can vary from a few hours to overnight depending on the substrate.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and excess reagents under reduced pressure using a rotary evaporator.

  • The crude ester can be purified by distillation or chromatography if necessary.

Quantitative Data for Esterification:

Carboxylic AcidCarbonateSolventReaction Time (h)Yield (%)
Levulinic AcidThis compoundEthanol495
Succinic AcidThis compoundEthanol692 (diethyl succinate)

This data is illustrative of typical yields achievable under these conditions.[10]

Protocol 3: Synthesis of Aliphatic Polycarbonates by Condensation Polymerization

This protocol describes a two-step synthesis of high-molecular-weight aliphatic polycarbonates from a diol and dimethyl carbonate, a process where this compound can also be employed.[9][11]

Materials:

  • Aliphatic diol (e.g., 1,4-butanediol)

  • Dimethyl carbonate (DMC)

  • Catalyst (e.g., sodium alkoxide)

Equipment:

  • Three-necked flask

  • Mechanical stirrer

  • Distillation head and condenser

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure: Step 1: Oligomer Formation

  • Charge the three-necked flask with the diol and dimethyl carbonate. The feed ratio of [DMC]/[diol] is typically between 1.5 and 2.0.

  • Add a catalytic amount of sodium alkoxide (0.02–0.5 mol %).

  • Heat the mixture to the boiling point of DMC (90°C) under atmospheric pressure with mechanical stirring.

  • Continuously remove the methanol byproduct, along with some DMC, by distillation.

  • Continue this step until the desired ratio of methyl carbonate end-groups to hydroxyl end-groups is achieved (approximately 1.0). This can be monitored by ¹H NMR.

Step 2: Polycondensation

  • Increase the temperature of the reaction mixture to above 180°C.

  • Gradually reduce the pressure to below 1 mmHg.

  • Continue the reaction under high vacuum and high temperature to facilitate the removal of methanol and drive the polymerization to completion.

  • The reaction is complete when the desired molecular weight is achieved, which can be determined by monitoring the viscosity of the polymer melt.

  • Cool the reactor and collect the solid polycarbonate.

Quantitative Data for Polycarbonate Synthesis:

DiolCatalyst[DMC]/[Diol] RatioFinal Temperature (°C)Final Pressure (mmHg)Mw ( g/mol )
1,4-ButanediolSodium ethoxide1.8200<1150,000

Data is representative for the synthesis of high-molecular-weight aliphatic polycarbonates.[11]

Visualizations

Logical Workflow for Carbamate Synthesis

G Workflow for Carbamate Synthesis A 1. Reactants Mixing (Amine, DMC, Ionic Liquid) B 2. Reaction (170°C, 1-4h) A->B C 3. Cooling B->C D 4. Distillation (Removal of excess DMC and Methanol) C->D E 5. Precipitation (Addition of Water) D->E F 6. Isolation (Filtration and Drying) E->F G Final Product (Alkyl Carbamate) F->G

Caption: A step-by-step workflow for the synthesis of alkyl carbamates.

Reaction Scheme for Esterification

G General Reaction for Esterification cluster_0 RCOOH R-COOH plus1 + RCOOH->plus1 DEC CH3CH2O-C(O)-OCH2CH3 plus1->DEC arrow Ethanol, Reflux DEC->arrow RCOOEt R-COOCH2CH3 arrow->RCOOEt plus2 + RCOOEt->plus2 EtOH CH3CH2OH plus2->EtOH plus3 + EtOH->plus3 CO2 CO2 plus3->CO2

Caption: Reaction of a carboxylic acid with this compound to form an ester.

Two-Step Polycondensation Process

G Polycarbonate Synthesis Process cluster_step1 Step 1: Oligomerization cluster_step2 Step 2: Polycondensation A Diol + DMC + Catalyst B Reaction at 90°C (Atmospheric Pressure) A->B C Methanol Removal B->C D Oligomer with -OH and -OCO2Me ends C->D E High Temperature (>180°C) High Vacuum (<1 mmHg) D->E Increase Temp Reduce Pressure F Methanol Removal E->F G High Molecular Weight Polycarbonate F->G

References

Application Note: Determination of Diethyl Carbonate Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl carbonate (DEC) is an organic compound with the formula (C₂H₅O)₂CO.[1][2] It is a colorless liquid with a mild, pleasant odor.[1][2] DEC is utilized as a solvent for various substances, including cellulose (B213188) ethers and synthetic or natural resins.[2][3] A significant application of this compound is in the electronics industry, where it serves as a component of the electrolyte in lithium-ion batteries.[2][4] The purity of this compound is critical for these applications, as impurities can adversely affect the performance and safety of the end products. This application note details a robust method for the determination of this compound purity and the identification of potential impurities using gas chromatography-mass spectrometry (GC-MS).

Analytical Challenges

The primary challenge in analyzing the purity of this compound lies in the separation and identification of structurally similar impurities and potential degradation products. These may include residual reactants from synthesis, such as ethanol (B145695) and ethyl chloroformate, or byproducts from transesterification reactions.[3][4] The analytical method must be sensitive enough to detect and quantify these impurities at low levels.

Advantages of GC-MS

Gas chromatography-mass spectrometry is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile compounds like this compound.[5]

  • High Separation Efficiency: The gas chromatograph provides excellent separation of individual components within the sample based on their boiling points and interactions with the stationary phase.[5]

  • Definitive Identification: The mass spectrometer fragments the eluting compounds into characteristic ions, providing a unique mass spectrum for each component that allows for unambiguous identification by comparison to spectral libraries (e.g., NIST).[6][7][8]

  • High Sensitivity: GC-MS offers low detection limits, enabling the quantification of trace-level impurities.[9][10]

Experimental Protocol

This protocol provides a detailed methodology for the GC-MS analysis of this compound purity.

1. Sample Preparation

Proper sample preparation is crucial to avoid contamination and ensure accurate results.

  • Sample Collection: Collect the this compound sample in a clean, dry glass container to prevent contamination.[5]

  • Dilution: Dilute the this compound sample in a suitable volatile organic solvent, such as dichloromethane (B109758) or hexane.[5][11][12] A typical dilution would be 1:1000 (v/v) to ensure the concentration is within the linear range of the instrument.[13] For example, add 1 µL of the this compound sample to 1 mL of dichloromethane in a clean glass vial.

  • Vialing: Transfer the diluted sample to a 1.5 mL glass autosampler vial for analysis.[11]

2. GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis.

Parameter Condition
Gas Chromatograph Agilent 6890 or equivalent
Mass Spectrometer Agilent 5973 or equivalent
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 50 °C, hold for 2 minutes, then ramp at 20 °C/min to 280 °C and hold for 5 minutes.[14]
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 35 - 350 amu
Solvent Delay 3 minutes

3. Data Analysis

  • Peak Identification: Identify the this compound peak and any impurity peaks by comparing their retention times and mass spectra with reference spectra from the NIST library. The mass spectrum of this compound will show characteristic fragment ions.[6][14]

  • Purity Calculation: Calculate the purity of the this compound by the area percent method. The purity is the percentage of the peak area of this compound relative to the total area of all peaks in the chromatogram.

Quantitative Data Summary

The following table presents a hypothetical analysis of a this compound sample, illustrating how the purity and impurity levels are reported.

Compound Name Retention Time (min) Area (%) Identification Method
Ethanol3.520.05Mass Spectrum Library Match
This compound 5.71 99.90 Mass Spectrum Library Match
Ethyl Chloroformate6.150.03Mass Spectrum Library Match
Unknown Impurity 17.890.02Mass Spectrum Interpretation

Visualizations

.dot

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute with Dichloromethane (1:1000) Sample->Dilution 1 µL Vial Transfer to GC Vial Dilution->Vial 1 mL Injection Inject 1 µL into GC Vial->Injection Separation Separation on DB-5ms Column Injection->Separation Detection Detection by MS Separation->Detection Chromatogram Generate Total Ion Chromatogram Detection->Chromatogram Identification Identify Peaks via Mass Spectra Chromatogram->Identification Quantification Calculate Purity by Area % Identification->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis of this compound purity.

.dot

Purity_Logic TotalArea Total Peak Area in Chromatogram DECArea Peak Area of this compound TotalArea->DECArea ImpurityArea Sum of Impurity Peak Areas TotalArea->ImpurityArea Purity Purity (%) DECArea->Purity  (DECArea / TotalArea) * 100

Caption: Logical relationship for calculating this compound purity.

References

Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of Diethyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl carbonate (DEC) is a versatile organic compound with applications as a solvent, electrolyte component in lithium-ion batteries, and a reagent in organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantitative analysis of DEC. This document provides detailed application notes and experimental protocols for the ¹H and ¹³C NMR spectroscopy of this compound.

¹H and ¹³C NMR Spectral Data of this compound

The structural formula of this compound is (CH₃CH₂O)₂C=O. The molecule is symmetrical, resulting in a simple NMR spectrum.

¹H NMR Spectrum: The proton NMR spectrum of this compound exhibits two signals corresponding to the chemically non-equivalent ethyl protons: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons. The integration of these signals will be in a 3:2 ratio, respectively.

¹³C NMR Spectrum: The carbon-13 NMR spectrum shows two distinct signals: one for the methyl carbons and one for the methylene carbons. A third signal for the carbonyl carbon is also observed.

The following tables summarize the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound. The data is typically referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

Table 1: ¹H NMR Data for this compound
ProtonsChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in HzIntegration
-CH₃~1.31Triplet (t)~7.13H
-OCH₂-~4.19Quartet (q)~7.12H

Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.[1]

Table 2: ¹³C NMR Data for this compound
CarbonChemical Shift (δ) in ppm
-C H₃~14.2
-OC H₂-~64.1
C =O~155.2

Note: The carbonyl carbon signal is typically weaker and may require a larger number of scans to be clearly observed.

Experimental Protocols

Protocol 1: Sample Preparation for ¹H and ¹³C NMR

This protocol outlines the standard procedure for preparing a this compound sample for NMR analysis.

Materials:

  • This compound

  • Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

  • 5 mm NMR tubes

  • Pasteur pipette

  • Vial

Procedure:

  • Ensure the NMR tube is clean and dry.

  • In a small vial, prepare the sample solution. For a routine ¹H NMR spectrum, a concentration of 5-25 mg of this compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 50-100 mg may be required.[2] A common preparation involves adding approximately 0.04 mL of this compound to 0.5 mL of CDCl₃.[1]

  • Using a Pasteur pipette, transfer the solution into the NMR tube.

  • Cap the NMR tube securely.

  • Label the NMR tube clearly.

Protocol 2: Acquisition of ¹H NMR Spectrum

This protocol provides the parameters for acquiring a standard ¹H NMR spectrum of this compound.

Instrument: 300 MHz or 500 MHz NMR Spectrometer

Parameters:

ParameterRecommended Value
Pulse Program zg30
Number of Scans (NS) 8 to 16
Relaxation Delay (D1) 1.0 s
Acquisition Time (AQ) ~3-4 s
Pulse Width (P1) ~30° flip angle
Spectral Width (SW) ~12-16 ppm
Temperature 298 K (25 °C)
Protocol 3: Acquisition of ¹³C NMR Spectrum

This protocol details the parameters for acquiring a standard proton-decoupled ¹³C NMR spectrum of this compound.

Instrument: 75 MHz or 125 MHz NMR Spectrometer (corresponding to 300 MHz or 500 MHz for ¹H)

Parameters:

ParameterRecommended Value
Pulse Program zgpg30 (proton-decoupled)
Number of Scans (NS) 128 or more (depending on concentration)
Relaxation Delay (D1) 2.0 s
Acquisition Time (AQ) ~1-2 s
Pulse Width (P1) ~30° flip angle
Spectral Width (SW) ~200-240 ppm
Temperature 298 K (25 °C)

Application Notes

Application 1: Quality Control and Purity Assessment of this compound

NMR spectroscopy is a highly effective tool for assessing the purity of this compound. Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample against a certified internal standard.

Methodology:

  • Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent.

  • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., longer relaxation delay of at least 5 times the longest T1, and a 90° pulse width).

  • Integrate the signals corresponding to the analyte (this compound) and the internal standard.

  • The purity of the this compound can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Logical Workflow for NMR Analysis of this compound

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis A Weigh this compound and Internal Standard B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into NMR Spectrometer C->D E Set Acquisition Parameters (¹H or ¹³C) D->E F Acquire NMR Spectrum E->F G Fourier Transform F->G H Phase Correction G->H I Baseline Correction H->I J Integration I->J K Chemical Shift Analysis (Structure Verification) J->K L Purity Calculation (Quantitative Analysis) J->L M Reaction Monitoring (Kinetic Analysis) J->M

Caption: Workflow for NMR analysis of this compound.

Application 2: Monitoring of Transesterification Reactions

This compound is often used in transesterification reactions, for example, in the synthesis of other carbonates or in the production of biodiesel. ¹H NMR spectroscopy is an excellent technique for in-situ monitoring of these reactions.

Methodology:

  • The reaction is set up in an NMR tube by adding the reactants (e.g., an alcohol or triglyceride, this compound, and a catalyst) in a suitable deuterated solvent.

  • The NMR tube is placed in the spectrometer, and ¹H NMR spectra are acquired at regular time intervals.

  • By monitoring the decrease in the integral of the reactant signals (e.g., the -OCH₂- quartet of this compound) and the increase in the integral of the product signals, the reaction kinetics can be determined.

  • The conversion of this compound can be calculated at each time point by comparing the integral of its signals to the integral of a stable internal standard or to the sum of the integrals of the reactant and product signals.

This real-time monitoring provides valuable insights into reaction rates, equilibrium positions, and the formation of any intermediates or byproducts.

Signaling Pathway for a Generic Transesterification Reaction Monitored by ¹H NMR

Transesterification_Monitoring Reactant_DEC This compound (Quartet at ~4.19 ppm) Product_Carbonate Product Carbonate (New Signals Appear) Reactant_DEC->Product_Carbonate Signal Decrease Product_Ethanol Ethanol (Triplet and Quartet Appear) Reactant_DEC->Product_Ethanol Signal Increase Reactant_Alcohol Reactant Alcohol (Characteristic Signals) Reactant_Alcohol->Product_Carbonate Signal Decrease Reactant_Alcohol->Product_Carbonate Signal Increase Catalyst Catalyst Catalyst->Reactant_DEC Catalyst->Reactant_Alcohol

Caption: Monitoring transesterification with this compound via ¹H NMR.

References

Application Note: Characterization of Diethyl Carbonate using Infrared (IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the characterization of diethyl carbonate (DEC) using Fourier Transform Infrared (FTIR) spectroscopy. This compound is a versatile solvent with applications in various industries, including as a component in electrolytes for lithium-ion batteries and as a solvent for pharmaceuticals.[1] Infrared spectroscopy is a rapid and non-destructive analytical technique that provides a molecular fingerprint of a compound, making it an invaluable tool for identification, purity assessment, and quality control. This document outlines the experimental procedure for acquiring the IR spectrum of this compound using the Attenuated Total Reflectance (ATR) technique and presents the characteristic vibrational frequencies and their assignments.

Introduction

This compound (C₅H₁₀O₃) is a carbonate ester that is a colorless liquid with a mild odor.[2] Its molecular structure, containing a central carbonate group flanked by two ethyl groups, gives rise to a characteristic infrared spectrum. The principal vibrational modes observed in the IR spectrum correspond to the stretching and bending of its functional groups, primarily the carbonyl (C=O) group, the C-O bonds of the ester linkage, and the C-H bonds of the ethyl groups. By analyzing the positions and intensities of the absorption bands in the IR spectrum, one can confirm the identity of this compound and assess its purity.

Experimental Protocol

This protocol details the steps for acquiring an FTIR spectrum of a liquid sample, such as this compound, using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR-FTIR is a widely used sampling technique for liquids and solids as it requires minimal to no sample preparation.[3][4]

2.1. Materials and Equipment

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)[5][6][7]

  • This compound (analytical grade)

  • Pipette or dropper

  • Lint-free wipes

  • Solvent for cleaning the ATR crystal (e.g., isopropanol (B130326) or ethanol)[8]

2.2. Procedure

  • Instrument Setup:

    • Ensure the FTIR spectrometer and the ATR accessory are clean and properly aligned.

    • Set the desired spectral range, typically from 4000 cm⁻¹ to 400 cm⁻¹.[6]

    • Select an appropriate resolution (e.g., 4 cm⁻¹) and the number of scans to be co-added (e.g., 16 or 32 scans) to improve the signal-to-noise ratio.[6]

  • Background Spectrum Acquisition:

    • Before introducing the sample, a background spectrum must be collected. This spectrum will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

    • Ensure the ATR crystal surface is clean and dry.[8]

    • Acquire the background spectrum.

  • Sample Analysis:

    • Place a small drop (1-2 drops) of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[8]

    • If using a pressure clamp, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.[8]

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning:

    • After the measurement is complete, carefully remove the this compound from the ATR crystal using a lint-free wipe.

    • Clean the crystal surface with a wipe soaked in a suitable solvent like isopropanol, and then allow it to dry completely.[8]

Data Presentation

The infrared spectrum of this compound is characterized by several strong absorption bands. The table below summarizes the key vibrational frequencies and their corresponding assignments.

Wavenumber (cm⁻¹)AssignmentFunctional Group
~2980 - 2880C-H asymmetric and symmetric stretchingAlkyl (CH₃, CH₂)
~1745C=O stretchingCarbonyl
~1260C-O-C asymmetric stretchingEster
~1010C-O-C symmetric stretchingEster
~790O-C-O bendingCarbonate

Note: The exact peak positions may vary slightly depending on the instrument and sampling conditions.

Visualization of Experimental Workflow and Molecular Vibrations

The following diagrams illustrate the experimental workflow for IR analysis and the relationship between the functional groups of this compound and their characteristic IR absorptions.

experimental_workflow Experimental Workflow for ATR-FTIR Analysis cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis instrument_setup Instrument Setup background_scan Acquire Background instrument_setup->background_scan sample_application Apply DEC Sample to ATR Crystal background_scan->sample_application acquire_spectrum Acquire Sample Spectrum sample_application->acquire_spectrum data_processing Data Processing & Interpretation acquire_spectrum->data_processing cleaning Clean ATR Crystal data_processing->cleaning molecular_vibrations Functional Groups of this compound and IR Absorptions cluster_functional_groups Functional Groups cluster_ir_absorptions Characteristic IR Absorptions (cm⁻¹) DEC This compound (CH3CH2O)2CO carbonyl C=O DEC->carbonyl ester C-O-C DEC->ester alkyl C-H DEC->alkyl co_stretch ~1745 cm⁻¹ carbonyl->co_stretch Stretching coc_stretch ~1260 cm⁻¹ ester->coc_stretch Asymmetric Stretching ch_stretch ~2980 cm⁻¹ alkyl->ch_stretch Stretching

References

Application Notes & Protocols: Electrochemical Stability Window of Diethyl Carbonate-Based Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Electrochemical Stability Window (ESW)

The Electrochemical Stability Window (ESW) is a critical parameter for any electrolyte, defining the potential range within which the electrolyte remains stable without undergoing significant oxidation or reduction. For lithium-ion batteries (LIBs), a wide ESW is paramount for achieving high energy density, long cycle life, and robust safety. Electrolytes based on Diethyl Carbonate (DEC), a linear carbonate solvent, are widely used due to their low viscosity and good conductivity at low temperatures. However, their electrochemical stability, particularly at high potentials, is a key consideration for the development of next-generation high-voltage LIBs.

These application notes provide a comprehensive overview of the factors influencing the ESW of DEC-based electrolytes and present detailed protocols for its experimental determination.

Factors Influencing the ESW of DEC-Based Electrolytes

The stability of a DEC-based electrolyte is not governed by the solvent alone but is a synergistic effect of its core components: the solvent blend, the lithium salt, and functional additives.

  • Solvent System : DEC is almost always blended with a cyclic carbonate, such as Ethylene Carbonate (EC). EC possesses a high dielectric constant, which aids in salt dissociation, and is crucial for forming a stable Solid Electrolyte Interphase (SEI) on the anode. The ratio of EC to DEC affects viscosity, conductivity, and the overall ESW. Generally, the oxidative stability of linear carbonates follows the order: DEC > Ethyl Methyl Carbonate (EMC) > Dimethyl Carbonate (DMC)[1].

  • Lithium Salt : The choice of lithium salt is critical. Lithium hexafluorophosphate (B91526) (LiPF₆) is the most common salt due to its good balance of properties. However, other salts like Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) or Lithium tetrafluoroborate (B81430) (LiBF₄) can be used, each imparting different characteristics to the electrolyte's stability and interfacial chemistry. Studies have shown that the salt anion significantly participates in the formation of the Cathode Electrolyte Interphase (CEI), thereby influencing the anodic stability limit.

  • Additives : Small quantities of specific chemical additives are often introduced to enhance performance. Film-forming additives like Fluoroethylene Carbonate (FEC) or Vinylene Carbonate (VC) can be preferentially oxidized or reduced to create a more robust and passivating SEI/CEI layer, effectively widening the functional ESW of the base electrolyte[2][3][4].

G A DEC-Based Electrolyte (e.g., 1M LiPF6 in EC:DEC) B Electrochemical Stability Window (ESW) A->B D1 Anodic Limit (Oxidative Stability) B->D1 Upper Bound D2 Cathodic Limit (Reductive Stability) B->D2 Lower Bound C1 Solvent System (DEC, EC) C1->A Influences C2 Lithium Salt (e.g., LiPF6, LiTFSI) C2->A Influences C3 Additives (e.g., FEC, VC) C3->A Influences

Caption: Logical relationship of components influencing the ESW.

Quantitative Data Summary

The ESW is highly dependent on the specific formulation of the electrolyte and the experimental conditions under which it is measured. The following tables summarize representative data for common DEC-based electrolytes.

Table 1: Electrochemical Stability Window of Common DEC-Based Electrolytes

Electrolyte CompositionAnodic Limit (V vs. Li/Li⁺)Cathodic Limit (V vs. Li/Li⁺)Total Window (V)Reference
1 M LiPF₆ in EC:DEC (1:2 v/v)~4.5~1.0~3.5[5]
1 M LiPF₆ in EC:DEC (1:1 v/v)~4.7~0.1~4.6[6]
1 M LiPF₆ in EMC:EC:DEC:DMC:SL*>5.3N/A>5.3[7][8]

*SL: Sulfolane

Table 2: Influence of Additives on Anodic Stability

Base ElectrolyteAdditive (wt%)Anodic Limit (V vs. Li/Li⁺)Reference
Li[TFSA]-Imidazolium ILNone~4.4[3]
Li[TFSA]-Imidazolium IL5% FEC~4.67[3]
Li[TFSA]-Imidazolium IL9% FEC~4.68[3]

Note: The cutoff current density used to define the limit significantly impacts the reported value. These values should be used for comparative purposes.

Experimental Protocols for ESW Determination

Accurate determination of the ESW requires precise electrochemical testing. The three primary techniques are Linear Sweep Voltammetry (LSV), Cyclic Voltammetry (CV), and Chronoamperometry (CA).

G prep 1. Electrolyte Preparation (DEC, Salt, Additives in Glovebox) assembly 2. Cell Assembly (e.g., 3-Electrode or Coin Cell) prep->assembly lsv 3. Linear Sweep Voltammetry (LSV) Determine initial anodic/cathodic limits assembly->lsv cv 4. Cyclic Voltammetry (CV) Assess stability over multiple cycles lsv->cv Use LSV limits as CV range ca 5. Chronoamperometry (CA) Evaluate long-term stability at fixed potential cv->ca Set potential near observed limit analysis 6. Data Analysis Define ESW from current cutoffs ca->analysis

Caption: Experimental workflow for determining the ESW.

Protocol: Linear Sweep Voltammetry (LSV) for Anodic and Cathodic Limits

Objective: To determine the potentials at which the electrolyte begins to oxidize (anodic limit) and reduce (cathodic limit).

Materials & Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell or coin cell hardware

  • Working Electrode (WE): Platinum (Pt) or Glassy Carbon (GC) for anodic scan; Copper (Cu) or Stainless Steel (SS) for cathodic scan.

  • Counter Electrode (CE): Lithium metal foil.

  • Reference Electrode (RE): Lithium metal foil.

  • DEC-based electrolyte to be tested.

  • Argon-filled glovebox.

Procedure:

  • Cell Assembly:

    • Inside an Ar-filled glovebox (<0.5 ppm H₂O, O₂), assemble the three-electrode cell.

    • Ensure the reference electrode is placed close to the working electrode to minimize iR drop.

    • Add a sufficient amount of the DEC-based electrolyte to immerse the electrodes.

    • For a coin cell (two-electrode setup), Li metal serves as both counter and reference.

  • Anodic Stability (Oxidation Limit):

    • Use a Pt or GC working electrode.

    • Potentiostat Settings:

      • Technique: Linear Sweep Voltammetry (or Potentiodynamic Scan).

      • Initial Potential: Open Circuit Potential (OCP) or ~3.0 V vs. Li/Li⁺.

      • Final Potential: ~6.0 V vs. Li/Li⁺ (or a potential high enough to observe decomposition).

      • Scan Rate: A slow scan rate, typically 0.5 to 5 mV/s, is used[2][5].

      • Current Cutoff/Limit: Set a safety limit (e.g., 1-10 mA).

  • Cathodic Stability (Reduction Limit):

    • Use a Cu or SS working electrode (to avoid Li alloying at very low potentials).

    • Potentiostat Settings:

      • Technique: Linear Sweep Voltammetry.

      • Initial Potential: OCP.

      • Final Potential: ~-0.5 V vs. Li/Li⁺.

      • Scan Rate: 0.5 to 5 mV/s.

  • Data Analysis:

    • Plot the resulting current density (μA/cm²) versus potential (V).

    • The potential at which a sharp, sustained increase in current occurs is defined as the stability limit.

    • A cutoff current density (e.g., 10-50 µA/cm²) is often used to define this point quantitatively. It is crucial to report the cutoff value used.

Protocol: Cyclic Voltammetry (CV)

Objective: To evaluate the reversibility of redox processes and the stability of the electrolyte over repeated potential cycles.

Procedure:

  • Cell Assembly: Assemble the cell as described in the LSV protocol. A Pt or GC working electrode is common.

  • Potentiostat Settings:

    • Technique: Cyclic Voltammetry[9][10][11].

    • Vertex 1 (Lower Potential): A value safely within the cathodic limit found by LSV (e.g., 1.0 V).

    • Vertex 2 (Upper Potential): A value safely within the anodic limit found by LSV (e.g., 4.5 V).

    • Scan Rate: 5 to 50 mV/s.

    • Number of Cycles: 3 to 10 cycles.

  • Data Analysis:

    • Overlay the cycles on a plot of current vs. potential.

    • In a stable system, subsequent cycles should perfectly overlap.

    • Increasing current at the potential extremes with each cycle indicates continuous electrolyte decomposition[12].

Protocol: Chronoamperometry (CA) for Long-Term Stability

Objective: To assess the long-term stability of the electrolyte at a fixed potential near its stability limit. This technique is more representative of a battery's holding condition at a high state of charge.

Procedure:

  • Cell Assembly: Assemble the cell as described in the LSV protocol.

  • Potentiostat Settings:

    • Technique: Chronoamperometry[13][14].

    • Applied Potential: Set a constant potential slightly below the anodic limit determined by LSV (e.g., 4.4 V).

    • Time Duration: A long duration is required to observe degradation, typically ranging from 10 to 100 hours[15].

    • Data Recording: Monitor and record the current as a function of time.

  • Data Analysis:

    • Plot the current density (μA/cm²) versus time (hours).

    • A stable electrolyte will exhibit a low, steady-state leakage current that does not increase over time.

    • A continuously increasing or high leakage current signifies poor passivation and ongoing electrolyte decomposition[16].

Conclusion

The electrochemical stability of this compound-based electrolytes is a multifaceted property influenced by the entire chemical system. While standard formulations offer a practical stability window for conventional lithium-ion batteries, achieving stability at voltages above 4.5 V vs. Li/Li⁺ typically requires careful optimization through co-solvents and functional additives. The protocols outlined herein—Linear Sweep Voltammetry, Cyclic Voltammetry, and Chronoamperometry—provide a robust framework for researchers to accurately characterize and compare the electrochemical stability of novel electrolyte formulations, accelerating the development of next-generation energy storage systems.

References

Formulation of Diethyl Carbonate (DEC) Electrolytes for High-Voltage Lithium-Ion Batteries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the formulation and evaluation of diethyl carbonate (DEC)-based electrolytes for high-voltage lithium-ion batteries. The information is intended to guide researchers in the development of stable and high-performance electrolyte systems for next-generation energy storage devices.

Introduction to this compound in High-Voltage Electrolytes

This compound (DEC) is a linear organic carbonate solvent widely used in lithium-ion battery electrolytes. Its primary role is to reduce the viscosity and increase the ionic conductivity of the electrolyte, particularly when combined with cyclic carbonates like ethylene (B1197577) carbonate (EC), which has a high dielectric constant but is solid at room temperature.[1][2] For high-voltage applications, typically defined as operating above 4.2 V versus Li/Li⁺, the stability of the electrolyte is a critical challenge.[3][4] Standard carbonate-based electrolytes can decompose at high potentials, leading to gas generation, increased impedance, and rapid capacity fading.[5][6]

The formulation of DEC-based electrolytes for high-voltage systems, therefore, focuses on enhancing their electrochemical stability through the use of co-solvents, appropriate lithium salts, and functional additives. These additives are crucial for forming a stable solid electrolyte interphase (SEI) on the anode and a protective cathode-electrolyte interphase (CEI) on the high-voltage cathode.[7][8]

Electrolyte Formulation and Properties

A typical baseline electrolyte formulation consists of a lithium salt dissolved in a mixture of organic carbonate solvents. For high-voltage applications, modifications to this baseline are necessary.

Core Components
  • Solvents: A common solvent blend is a mixture of ethylene carbonate (EC), dimethyl carbonate (DMC), and this compound (DEC). A typical volumetric ratio is 1:1:1.[7] EC is essential for forming a stable SEI on graphite (B72142) anodes.[9] DMC and DEC are used to lower the viscosity and improve the ionic conductivity of the electrolyte.[10][11]

  • Lithium Salt: The most common lithium salt is lithium hexafluorophosphate (B91526) (LiPF₆) at a concentration of 1.0 M.[3][7] It offers a good balance of ionic conductivity and electrochemical stability.

High-Voltage Additives

To enhance the stability of DEC-based electrolytes at high voltages, various additives are employed. These additives are typically used in small weight percentages (0.5-5 wt%).

  • Fluoroethylene Carbonate (FEC): FEC is a widely used additive that helps to form a more stable and robust SEI layer on both the anode and cathode, improving cycling performance and reducing gas generation.[7][12]

  • Lithium Bis(oxalato)borate (LiBOB): LiBOB is known to form a stable CEI on high-voltage cathodes like LiNi₀.₅Mn₁.₅O₄ (LNMO), which can suppress electrolyte oxidation.[13]

  • Lithium Difluoro(oxalato)borate (LiDFOB): LiDFOB combines the properties of LiBOB and LiBF₄, contributing to the formation of a stable and low-impedance SEI and CEI.[14]

  • Vinylene Carbonate (VC): VC is another effective SEI-forming additive that can improve the cycling stability of lithium-ion batteries.[7]

Quantitative Data on Electrolyte Properties

The following table summarizes typical physical and electrochemical properties of DEC-containing electrolytes. The exact values can vary depending on the specific composition and measurement conditions.

Electrolyte Composition (Salt in Solvent Ratio)Ionic Conductivity (mS/cm)Viscosity (cP)Reference
1M LiPF₆ in EC:DEC (1:1 v/v)~8-10~3-5[6]
1M LiPF₆ in EC:DMC:DEC (1:1:1 v/v)~9-11~2.5-4[2][7]
1M LiPF₆ in PC:DECVaries with composition and temperatureVaries with composition and temperature[15]
1M LiClO₄ in PC:DECVaries with compositionVaries with composition[3]
1M Mg(ClO₄)₂ in PC:DECVaries with compositionVaries with composition[3]

Experimental Protocols

This section provides detailed protocols for the preparation of DEC-based electrolytes and the assembly and testing of high-voltage lithium-ion coin cells.

Protocol for Electrolyte Preparation

This protocol describes the preparation of a 1 M LiPF₆ in EC:DMC:DEC (1:1:1 by volume) electrolyte with a functional additive.

Materials:

  • Lithium hexafluorophosphate (LiPF₆), battery grade (>99.9%)

  • Ethylene carbonate (EC), anhydrous, battery grade (>99.9%)

  • Dimethyl carbonate (DMC), anhydrous, battery grade (>99.9%)

  • This compound (DEC), anhydrous, battery grade (>99.9%)

  • Functional additive (e.g., FEC, LiBOB), battery grade

  • Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm

  • Magnetic stirrer and stir bars

  • Volumetric flasks and graduated cylinders

  • Analytical balance

Procedure:

  • Environment: Perform all steps inside an argon-filled glovebox to prevent contamination from moisture and air.

  • Solvent Mixture: In a volumetric flask, prepare the solvent mixture by combining equal volumes of EC, DMC, and DEC. For example, to prepare 100 mL of the solvent mixture, combine 33.3 mL of EC, 33.3 mL of DMC, and 33.3 mL of DEC.

  • Additive Addition (if applicable): If using an additive, calculate the required amount based on the total weight of the electrolyte (solvents + salt). Dissolve the additive in the solvent mixture and stir until fully dissolved.

  • Salt Dissolution: Slowly add the pre-weighed LiPF₆ salt to the solvent mixture while stirring continuously with a magnetic stirrer. The dissolution of LiPF₆ is an exothermic process, so add the salt in small portions to avoid excessive heat generation.

  • Homogenization: Continue stirring the solution for at least 4-6 hours at room temperature to ensure the salt is completely dissolved and the electrolyte is homogeneous.

  • Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox. It is recommended to let the electrolyte rest for 24 hours before use to ensure its stability.

Electrolyte_Preparation_Workflow

Protocol for High-Voltage Coin Cell Assembly (CR2032)

This protocol outlines the assembly of a CR2032-type coin cell using a high-voltage cathode.

Materials:

  • CR2032 coin cell parts (case, gasket, spring, spacer disk)

  • High-voltage cathode (e.g., LiNi₀.₅Mn₁.₅O₄ coated on aluminum foil)

  • Lithium metal foil as the anode

  • Celgard 2325 separator or equivalent

  • Prepared DEC-based electrolyte

  • Electrode punching machine (e.g., 15 mm diameter for cathode, 16 mm for anode)

  • Separator punching machine (e.g., 19 mm diameter)

  • Coin cell crimper

  • Tweezers

  • Pipette

Procedure:

  • Preparation: Ensure all components are dried in a vacuum oven before transferring them into the glovebox.

  • Electrode and Separator Punching:

    • Punch out circular disks from the cathode sheet (e.g., 15 mm diameter).

    • Punch out circular disks from the lithium metal foil (e.g., 16 mm diameter).

    • Punch out circular disks from the separator sheet (e.g., 19 mm diameter).

  • Cell Assembly (inside the glovebox):

    • Place the cathode disk in the center of the coin cell case (positive cap).

    • Dispense a few drops of the electrolyte onto the cathode surface to ensure it is well-wetted.

    • Place the separator on top of the cathode.

    • Add a few more drops of electrolyte onto the separator.

    • Place the lithium anode disk on top of the separator.

    • Place the spacer disk on top of the lithium anode, followed by the spring.

    • Carefully place the gasket and the negative cap on top of the assembly.

  • Crimping: Transfer the assembled cell to the coin cell crimper and seal it according to the manufacturer's instructions.

  • Resting: Let the assembled coin cell rest for at least 12 hours before electrochemical testing to ensure proper wetting of the electrodes and stabilization of the cell.

Coin_Cell_Assembly_Workflow

Protocol for Electrochemical Testing

The following protocols describe standard electrochemical techniques to evaluate the performance of the formulated electrolytes in high-voltage coin cells.

CV is used to investigate the electrochemical stability window of the electrolyte and the redox behavior of the cathode material.[16][17]

Equipment: Potentiostat/Galvanostat

Procedure:

  • Cell Connection: Connect the assembled coin cell to the potentiostat.

  • Parameter Setup:

    • Voltage Range: Set the scanning voltage range appropriate for the high-voltage cathode (e.g., 3.0 V to 4.9 V vs. Li/Li⁺ for LNMO).

    • Scan Rate: A typical scan rate is 0.1 mV/s.

    • Number of Cycles: Perform 3-5 initial cycles to stabilize the system.

  • Data Analysis: Analyze the resulting voltammogram to identify oxidation and reduction peaks, which correspond to the electrochemical reactions occurring at the electrodes. The absence of significant parasitic currents at high potentials indicates good oxidative stability of the electrolyte.

GCPL is used to determine the specific capacity, coulombic efficiency, and cycling stability of the battery.[18][19]

Equipment: Battery cycler

Procedure:

  • Cell Connection: Connect the coin cell to the battery cycler.

  • Formation Cycles:

    • Perform 2-3 formation cycles at a low C-rate (e.g., C/10) within the desired voltage window (e.g., 3.0 V to 4.8 V). This helps to form a stable SEI and CEI.

  • Rate Performance Test:

    • Cycle the cell at various C-rates (e.g., C/5, C/2, 1C, 2C) to evaluate its rate capability.

  • Long-Term Cycling:

    • Cycle the cell at a moderate C-rate (e.g., 1C) for an extended number of cycles (e.g., 100-500 cycles) to assess its long-term stability.

  • Data Analysis:

    • Specific Capacity: Calculate the discharge capacity in mAh/g based on the mass of the active material in the cathode.

    • Coulombic Efficiency (CE): Calculate the ratio of the discharge capacity to the charge capacity for each cycle. A high and stable CE (ideally >99.5%) is indicative of a stable electrolyte and minimal side reactions.[20]

    • Capacity Retention: Plot the discharge capacity as a function of cycle number to determine the capacity retention.

EIS is a non-destructive technique used to probe the impedance characteristics of the battery, providing insights into the resistance of the electrolyte, SEI, and charge transfer processes.[5][21][22]

Equipment: Potentiostat/Galvanostat with a frequency response analyzer.

Procedure:

  • Cell Connection: Connect the coin cell to the potentiostat.

  • Parameter Setup:

    • Frequency Range: Typically from 100 kHz to 0.01 Hz.

    • AC Amplitude: A small AC voltage perturbation (e.g., 5-10 mV) is applied.

    • DC Potential: The EIS measurement is performed at a specific state of charge (e.g., fully charged or discharged).

  • Data Analysis:

    • The resulting Nyquist plot can be fitted to an equivalent circuit model to extract quantitative information about different impedance components of the cell.

    • Changes in the impedance upon cycling can provide information about the degradation mechanisms of the battery.

Mechanisms and Signaling Pathways

The stability of DEC-based electrolytes at high voltages is intrinsically linked to the formation and properties of the SEI and CEI layers.

SEI_CEI_Formation cluster_anode Anode (Graphite/Li Metal) cluster_cathode High-Voltage Cathode (e.g., LNMO) Anode Anode Electrolyte DEC-based Electrolyte (EC, DMC, DEC, LiPF6, Additives) Anode->Electrolyte Prevents further electrolyte decomposition SEI Solid Electrolyte Interphase (SEI) SEI->Anode Allows Li+ transport Blocks electron tunneling Cathode Cathode Cathode->Electrolyte Inhibits continuous electrolyte oxidation CEI Cathode Electrolyte Interphase (CEI) CEI->Cathode Passivates cathode surface Suppresses transition metal dissolution Electrolyte->SEI Reduction of EC, FEC, VC Forms stable SEI Electrolyte->CEI Oxidation of solvents and additives (e.g., LiBOB) at high voltage

At the anode, the reduction of electrolyte components, particularly EC and additives like FEC and VC, during the initial charging cycles leads to the formation of the SEI. A stable SEI is crucial as it allows the transport of lithium ions while preventing the continuous decomposition of the electrolyte.[23]

At the high-voltage cathode, the electrolyte is prone to oxidation. Additives like LiBOB can be preferentially oxidized to form a stable CEI layer on the cathode surface.[13] This CEI layer passivates the cathode, preventing direct contact with the bulk electrolyte and thereby suppressing further oxidative decomposition and the dissolution of transition metals from the cathode material.[22] The synergistic effect of a well-formed SEI and a robust CEI is key to achieving long cycle life and high coulombic efficiency in high-voltage lithium-ion batteries.

References

Probing the Secrets of Battery Interfaces: Diethyl Carbonate as a Tool for Understanding SEI Formation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and professionals in battery technology and materials science.

Introduction: The formation of a stable Solid Electrolyte Interphase (SEI) is paramount for the performance and longevity of lithium-ion batteries. This thin layer, formed on the anode surface through electrolyte decomposition, governs ion transport and prevents further electrolyte degradation. Diethyl carbonate (DEC), a common linear carbonate solvent in battery electrolytes, serves as an excellent probe molecule for investigating the intricate mechanisms of SEI formation. This document provides detailed application notes and experimental protocols for utilizing DEC to study the SEI layer, particularly on silicon anodes, a promising next-generation anode material.

Application Notes

This compound's electrochemical reduction on anode surfaces provides a window into the initial and evolving stages of SEI growth. Its decomposition products, including lithium ethyl carbonate and other organic species, are key components of the SEI. By tracking the formation of these products under various electrochemical conditions, researchers can gain insights into the kinetics, composition, and stability of the SEI layer.

Key characteristics of the SEI that can be elucidated using DEC as a probe molecule include:

  • Chemical Composition: Identifying the organic and inorganic species derived from DEC and other electrolyte components.

  • Thickness and Morphology: Determining the thickness and uniformity of the SEI layer.

  • Ionic Conductivity: Assessing the ease of lithium-ion transport through the SEI.

  • Electrochemical Stability: Evaluating the stability of the SEI during battery cycling.

The following sections detail experimental protocols to characterize these properties.

Data Presentation

Table 1: Quantitative XPS Analysis of SEI Composition on Silicon Anodes
Electrolyte CompositionAnode MaterialCycle NumberPotential (V vs. Li/Li⁺)SEI Thickness (nm)C (at%)O (at%)F (at%)Li (at%)Si (at%)P (at%)Reference
1 M LiPF₆ in EC:DEC (1:1 v/v)Si Nanowire10.5~1-2353015182-[1]
1 M LiPF₆ in EC:DEC (1:1 v/v)Si Nanowire1 (fully lithiated)0.01Thicker252525205-[1]
1 M LiPF₆ in EC:DEC (3:7 w/w)Si@C Nanoparticle1 (delithiated)1.5Variable~50-60~20-30~5-10~5-10<5<1[2]
1 M LiPF₆ in EC:DEC (3:7 w/w) with FECSi@C Nanoparticle1 (delithiated)1.5Thinner, more stable~40-50~25-35~10-15~5-10<5<1[3]

Note: The values presented are approximate and collated from various sources for comparative purposes. The exact composition and thickness can vary based on specific experimental conditions.

Experimental Protocols

In-Situ Sum Frequency Generation (SFG) Vibrational Spectroscopy

This technique provides real-time molecular-level information about the interface between the silicon anode and the DEC-containing electrolyte.

Objective: To identify the initial decomposition products of DEC on the silicon surface.

Methodology:

  • Electrochemical Cell Assembly:

    • Use a p-doped crystalline silicon (100)-hydrogen terminated wafer as the working electrode (anode).

    • A lithium disc serves as both the counter and reference electrode.

    • Assemble the cell in an inert atmosphere (e.g., argon-filled glovebox) with a CaF₂ window for optical access.

    • The electrolyte is 1.0 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and this compound (DEC).

  • SFG Spectroscopy Setup:

    • A picosecond laser system is used to generate visible and tunable IR beams.

    • The two beams are spatially and temporally overlapped at the silicon electrode/electrolyte interface.

    • The generated SFG signal is collected in reflection mode.

  • Data Acquisition:

    • Acquire SFG spectra at open circuit potential (OCP) and under various applied potentials.

    • Monitor the vibrational modes corresponding to the decomposition products of DEC, such as the C-H stretches of the ethoxy group (Si-OCH₂CH₃).[4][5][6][7]

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the SEI layer.

Objective: To quantify the elemental composition of the SEI formed from DEC-containing electrolytes.

Methodology:

  • Sample Preparation:

    • Cycle a silicon anode in a coin cell with 1 M LiPF₆ in EC:DEC electrolyte for a specific number of cycles.

    • Disassemble the cell in an argon-filled glovebox.

    • Gently rinse the electrode with a volatile solvent like dimethyl carbonate (DMC) to remove residual electrolyte salt.

    • Transfer the sample to the XPS chamber without exposure to air using a vacuum transfer vessel.

  • XPS Analysis:

    • Use a monochromatic Al Kα X-ray source.

    • Acquire survey scans to identify all elements present on the surface.

    • Acquire high-resolution spectra for C 1s, O 1s, F 1s, Li 1s, Si 2p, and P 2p regions.

    • Perform peak fitting on the high-resolution spectra to identify different chemical species (e.g., C-C, C-O, C=O, LiF, Li₂CO₃, ROCO₂Li).[2][8][9][10]

  • Depth Profiling (Optional):

    • Use an argon ion gun to sputter away the surface layers incrementally.

    • Acquire XPS spectra after each sputtering cycle to obtain a depth profile of the SEI composition.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

ssNMR, particularly with isotopic labeling, can provide detailed structural information about the organic components of the SEI derived from DEC.

Objective: To identify the specific molecular structures of insoluble DEC reduction products in the SEI.

Methodology:

  • Synthesis of ¹³C-labeled DEC:

    • Synthesize this compound with ¹³C enrichment at the carbonyl carbon to trace its fate during SEI formation.

  • Electrochemical Cycling:

    • Prepare an electrolyte with the ¹³C-labeled DEC.

    • Cycle a silicon or graphite (B72142) anode in this electrolyte.

  • Sample Preparation for NMR:

    • Harvest the cycled anode in an inert atmosphere.

    • Rinse the electrode to remove soluble species.

    • Scrape the electrode material from the current collector and pack it into an NMR rotor.

  • ssNMR Analysis:

    • Acquire ¹³C solid-state NMR spectra using techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP).

    • Analyze the chemical shifts to identify the local chemical environment of the ¹³C-labeled carbon, distinguishing between intact carbonate, lithium alkyl carbonates, and other decomposition products.[4]

In-Situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This technique allows for the in-situ monitoring of the formation of soluble and insoluble species at the electrode-electrolyte interface.

Objective: To track the evolution of DEC-related species in the electrolyte and on the silicon surface during cycling.

Methodology:

  • Spectro-electrochemical Cell:

    • Utilize a specialized cell with a silicon crystal serving as both the working electrode and the ATR element.

    • A thin layer of the silicon anode material is deposited on the crystal.

  • FTIR Data Collection:

    • Collect FTIR spectra continuously as the cell is cycled.

    • Monitor the appearance and disappearance of vibrational bands associated with DEC, its reduction products (like diethyl 2,5-dioxahexane dicarboxylate), and other SEI components.[1][11][12]

Redox Probe Method using Ferrocene (B1249389)

This electrochemical technique uses a redox-active molecule to probe the passivating properties of the SEI layer.

Objective: To evaluate the electronic conductivity and permeability of the SEI formed in a DEC-containing electrolyte.

Methodology:

  • Electrolyte Preparation:

    • Prepare the standard electrolyte (e.g., 1 M LiPF₆ in EC:DEC) and add a small concentration of ferrocene (Fc), typically in the mM range.

  • Electrochemical Measurements:

    • Use a three-electrode cell with the anode of interest as the working electrode, a lithium counter electrode, and a lithium reference electrode.

    • Perform cyclic voltammetry (CV) over a potential range that encompasses the Fc/Fc⁺ redox potential (around 3.2 V vs. Li/Li⁺).

    • First, record the CV of the pristine electrode to observe the ferrocene redox peaks.

    • Then, cycle the electrode to a lower potential to form the SEI layer.

    • After SEI formation, perform CV again in the ferrocene-containing electrolyte.

  • Data Analysis:

    • Compare the ferrocene redox peaks before and after SEI formation. A decrease in the peak currents and an increase in the peak separation indicate the formation of a passivating SEI layer that hinders electron transfer to the ferrocene molecules.[13][14][15][16]

Visualizations

DEC Decomposition Pathway on Silicon Anode

DEC_Decomposition cluster_electrolyte Electrolyte Bulk cluster_interface Anode-Electrolyte Interface cluster_sei SEI Layer DEC This compound (DEC) Si_surface Silicon Anode Surface DEC->Si_surface Adsorption Li_ion Li⁺ Li_ion->Si_surface electron e⁻ electron->Si_surface Si_ethoxy Si-ethoxy (Si-OCH₂CH₃) Si_surface->Si_ethoxy 1e⁻ reduction ROCO2Li Lithium Alkyl Carbonate (ROCO₂Li) Si_surface->ROCO2Li Further reduction Li2CO3 Lithium Carbonate (Li₂CO₃) Si_surface->Li2CO3 Decomposition

Caption: Proposed reaction pathway for DEC decomposition on a silicon anode surface.

Experimental Workflow for SEI Characterization

SEI_Workflow cluster_analysis SEI Analysis Techniques start Prepare Electrolyte (e.g., 1M LiPF₆ in EC:DEC) cell_assembly Assemble Electrochemical Cell (e.g., Coin Cell, In-situ Cell) start->cell_assembly cycling Electrochemical Cycling (Galvanostatic or Potentiostatic) cell_assembly->cycling harvest Harvest Cycled Anode (in inert atmosphere) cycling->harvest FTIR In-situ ATR-FTIR (Real-time Formation) cycling->FTIR In-situ SFG In-situ SFG (Interfacial Species) cycling->SFG In-situ Redox_Probe Redox Probe Method (Passivation Properties) cycling->Redox_Probe XPS XPS (Composition, Thickness) harvest->XPS ssNMR Solid-State NMR (Molecular Structure) harvest->ssNMR data_analysis Data Analysis & Interpretation XPS->data_analysis ssNMR->data_analysis FTIR->data_analysis SFG->data_analysis Redox_Probe->data_analysis conclusion Elucidate SEI Formation Mechanism data_analysis->conclusion

References

Application Notes and Protocols for Laboratory-Scale Purification of Diethyl Carbonate for Battery-Grade Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl carbonate (DEC) is a crucial aprotic solvent in the formulation of electrolytes for lithium-ion batteries.[1] Its primary role is to dissolve lithium salts, creating a conductive medium for ion transport between the anode and cathode. The performance, safety, and cycle life of lithium-ion batteries are critically dependent on the purity of the electrolyte components. Impurities, particularly water and protic substances, can lead to the decomposition of the lithium salt (e.g., LiPF6), generating hydrofluoric acid (HF) and other detrimental byproducts. This degradation can passivate the electrode surfaces, increase internal resistance, and reduce the overall efficiency and lifespan of the battery.

Commercial-grade DEC often contains impurities such as water, ethanol, and other organic residues from its synthesis.[2] Therefore, a robust purification process is essential to achieve the stringent requirements for battery-grade DEC, which typically necessitates a purity of over 99.9% and a water content of less than 10 parts per million (ppm).[3]

This document provides detailed protocols for the laboratory-scale purification of commercial-grade this compound to achieve battery-grade standards. The primary purification techniques described are fractional distillation and drying with molecular sieves. Additionally, standard analytical methods for purity and water content assessment, including gas chromatography-flame ionization detection (GC-FID), gas chromatography-mass spectrometry (GC-MS), and Karl Fischer titration, are outlined.

Data Presentation: Efficacy of Purification Methods

The following tables summarize representative quantitative data on the purification of commercial-grade this compound using the protocols detailed in this document.

Table 1: Purity of this compound Before and After Purification

SamplePurification MethodPurity (Area % by GC-FID)Key Impurities Detected by GC-MS
Commercial-Grade DECNone99.5%Ethanol, Water, Ethyl Acetate
Purified DECFractional Distillation followed by Molecular Sieve Treatment> 99.95%Below detection limits

Table 2: Water Content in this compound Before and After Purification

SamplePurification MethodWater Content (ppm) by Karl Fischer Titration
Commercial-Grade DECNone300 - 500
After Fractional DistillationFractional Distillation50 - 100
After Molecular Sieve Treatment3A Molecular Sieves< 10

Experimental Protocols

Purification of this compound

This protocol describes a two-step process for purifying commercial-grade DEC: fractional distillation to remove bulk organic impurities and subsequent drying with activated molecular sieves to eliminate residual water.

  • Commercial-grade this compound (DEC)

  • 3A Molecular Sieves

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Schlenk flask or oven-dried glassware with septa

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry.

  • Sample Preparation: Fill the round-bottom flask to no more than two-thirds of its volume with commercial-grade DEC. Add a magnetic stir bar.

  • Distillation:

    • Begin heating the flask gently with the heating mantle while stirring.

    • Gradually increase the temperature until the DEC begins to boil (boiling point of DEC is ~126 °C at atmospheric pressure).

    • Collect and discard the initial fraction (the first 5-10% of the distillate), which will contain the more volatile impurities.

    • Collect the main fraction, which distills at a constant temperature corresponding to the boiling point of pure DEC.

    • Stop the distillation when a small amount of residue remains in the distilling flask to avoid concentrating non-volatile impurities.

  • Storage: Transfer the distilled DEC to a dry, inert gas-flushed container for immediate use in the next step or for short-term storage.

  • Activation of Molecular Sieves:

    • Place the required amount of 3A molecular sieves in a porcelain or glass dish.

    • Heat in a muffle furnace at 300-350 °C for at least 3 hours under a stream of dry, inert gas or under vacuum.

    • Cool the activated sieves in a desiccator over a strong desiccant (e.g., phosphorus pentoxide).

  • Drying Procedure:

    • Transfer the distilled DEC to a Schlenk flask or other suitable oven-dried glassware under an inert atmosphere.

    • Add the activated 3A molecular sieves to the DEC at a loading of 10-20% (w/v).

    • Seal the flask and allow the mixture to stand for at least 24 hours with occasional swirling or gentle stirring. For optimal drying, a longer contact time (48-72 hours) is recommended.

  • Final Product Handling:

    • Under an inert atmosphere, carefully decant or filter the purified, dry DEC into a clean, dry storage container. It is recommended to use a syringe with a filter needle for small-scale transfers.

    • Store the battery-grade DEC under an inert atmosphere and tightly sealed to prevent moisture reabsorption.

Analytical Methods for Quality Control
  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8860 GC system or equivalent.

    • Detector: Flame Ionization Detector (FID).

    • Column: Agilent J&W HP-5ms Ultra Inert column (or equivalent).

    • Carrier Gas: Helium or Nitrogen.

    • Injector: Split/splitless injector.

    • Oven Program: A suitable temperature program to separate DEC from potential impurities (e.g., initial temperature of 50 °C, hold for 2 minutes, ramp to 150 °C at 10 °C/min, hold for 5 minutes).

  • Sample Preparation: Dilute a small aliquot of the DEC sample in a high-purity solvent (e.g., dichloromethane (B109758) or acetone) to a suitable concentration (e.g., 1000 ppm).

  • Analysis: Inject the prepared sample into the GC-FID system.

  • Data Interpretation: Determine the purity of the DEC by calculating the peak area percentage of the DEC peak relative to the total area of all peaks in the chromatogram.

  • Instrumentation: A GC-MS system (e.g., PerkinElmer Clarus SQ 8 GC/MS) is used for the identification of unknown impurities.[4]

  • Analysis: The same GC conditions as for GC-FID can generally be used. The mass spectrometer is operated in electron ionization (EI) mode.

  • Data Interpretation: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Instrumentation: A volumetric or coulometric Karl Fischer titrator. Coulometric titration is preferred for its higher accuracy at low water concentrations (<100 ppm).

  • Reagents: Anhydrous methanol (B129727) and a suitable Karl Fischer reagent.

  • Procedure:

    • Add a known volume of anhydrous methanol to the titration cell and titrate to a stable endpoint to remove any residual water.

    • Inject a precisely weighed aliquot of the DEC sample into the titration cell.

    • Titrate the sample to the endpoint.

  • Calculation: The instrument software will automatically calculate the water content in ppm based on the amount of Karl Fischer reagent consumed.

Visualizations

Purification_Workflow cluster_start Initial Material cluster_purification Purification Steps cluster_analysis Quality Control cluster_final Final Product start Commercial-Grade DEC (Purity: ~99.5%, Water: 300-500 ppm) distillation Fractional Distillation start->distillation Remove organic impurities drying Drying with 3A Molecular Sieves distillation->drying Remove residual water gc_fid Purity Analysis (GC-FID) drying->gc_fid gc_ms Impurity ID (GC-MS) drying->gc_ms kf Water Content (Karl Fischer) drying->kf end Battery-Grade DEC (Purity: >99.95%, Water: <10 ppm) gc_fid->end Verification gc_ms->end Verification kf->end Verification

Caption: Workflow for the purification of this compound.

Logical_Relationship cluster_impurities Common Impurities in Commercial DEC cluster_methods Purification Methods cluster_target Target Specification water Water (H2O) mol_sieves Molecular Sieves (3A) water->mol_sieves Removed by ethanol Ethanol distillation Fractional Distillation ethanol->distillation Removed by other_organics Other Organics other_organics->distillation Removed by battery_grade Battery-Grade DEC (>99.9% Purity, <10 ppm H2O) distillation->battery_grade Leads to mol_sieves->battery_grade Leads to

Caption: Relationship between impurities, purification, and final product.

References

Troubleshooting & Optimization

Troubleshooting Diethyl carbonate synthesis yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diethyl carbonate (DEC). The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound (DEC)?

A1: The most prevalent non-phosgene routes for synthesizing this compound include:

  • Transesterification of ethanol (B145695) with other carbonates: This can be done using dimethyl carbonate (DMC) or ethylene (B1197577) carbonate (EC).[1]

  • Oxidative carbonylation of ethanol: This method involves the reaction of ethanol with carbon monoxide and oxygen in the presence of a catalyst.[1][2][3]

  • Alcoholysis of urea (B33335) with ethanol: This is considered an economically favorable route due to inexpensive and non-toxic raw materials.[1][4]

  • Direct synthesis from ethanol and carbon dioxide (CO₂): This is a green chemistry approach, but it is often limited by thermodynamic equilibrium.[1][5][6]

Q2: What are the typical yields and purities I can expect for DEC synthesis?

A2: this compound is typically produced at a high purity of 99.5% or greater, especially for applications like lithium battery electrolytes.[7] However, the reaction yield can vary significantly depending on the synthesis route, catalyst, and reaction conditions. For instance, in the direct synthesis from CO₂ and ethanol, yields can be low (0.5-5.0%) unless strategies are employed to overcome equilibrium limitations.[8] The alcoholysis of urea can achieve a DEC yield of up to 14.2% under optimized conditions.[9]

Q3: What analytical methods are recommended for determining the purity of my synthesized this compound?

A3: Gas chromatography (GC) is a standard and reliable method for determining the purity of this compound and quantifying impurities.[10][11] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for purity confirmation.[11] For determining water content, the Karl Fischer titration method is appropriate.[12]

Troubleshooting Guide: Low Yield

Low yield is a frequent issue in this compound synthesis. The following sections provide guidance on common causes and potential solutions.

Problem: The reaction equilibrium is limiting the product yield.

This is a particularly common issue in the direct synthesis of DEC from ethanol and CO₂, where the formation of water as a byproduct shifts the equilibrium back towards the reactants.[5]

Potential CauseSuggested SolutionExpected Outcome
Equilibrium Limitation In the direct synthesis from CO₂ and ethanol, continuously remove water from the reaction mixture. This can be achieved by using dehydrating agents such as 2-cyanopyridine, acetals, or molecular sieves.[5][13][14] Another strategy is the continuous removal of both DEC and water.[12][15]Shifting the reaction equilibrium towards the product side, thereby increasing the yield of this compound.
Reversible Reaction For transesterification reactions, which are often reversible, removing one of the byproducts (e.g., methanol (B129727) in the reaction with DMC) can drive the reaction forward.[16]Increased conversion of starting materials and higher DEC yield.
Problem: The catalyst appears to be inactive or has lost activity.

Catalyst deactivation can significantly reduce the reaction rate and overall yield.

Potential CauseSuggested SolutionExpected Outcome
Catalyst Poisoning by Water Ensure all reactants and solvents are anhydrous. Use freshly distilled and dried solvents and dry reactants over a suitable drying agent (e.g., anhydrous MgSO₄) before use.[17]Improved catalyst activity and longevity, leading to a higher conversion rate.
Catalyst Deactivation by Byproducts or Reactants In some cases, byproducts or even the reactants themselves can deactivate the catalyst. For instance, acetals used as dehydrating agents can deactivate certain catalysts.[13][18] Consider catalyst regeneration procedures if available. For CeO₂ catalysts, deactivation is slower at lower temperatures.[19]Restored or improved catalytic activity.
Inappropriate Catalyst The choice of catalyst is crucial for the specific reaction route. For example, the transesterification of urea requires a catalyst that possesses both Lewis acidic and basic properties.[20]Selection of an appropriate catalyst will significantly improve the reaction rate and yield.

Troubleshooting Guide: Low Purity

Achieving high purity is critical for many applications of this compound. The following guide addresses common purity issues.

Problem: The final product is contaminated with starting materials or byproducts.
Potential CauseSuggested SolutionExpected Outcome
Incomplete Reaction Optimize reaction conditions (temperature, pressure, reaction time, catalyst loading) to drive the reaction to completion. Monitor the reaction progress using techniques like TLC or GC.Reduced levels of unreacted starting materials in the final product.
Presence of Azeotropes Azeotropic mixtures, such as dimethyl carbonate and methanol, can be difficult to separate by conventional distillation.[21] Consider using pressure-swing distillation or adding an entrainer to break the azeotrope.Effective separation of the azeotropic components, leading to higher purity of the desired product.
Inefficient Purification Fractional distillation is the most common method for purifying DEC.[11][22] Ensure the distillation column has a sufficient number of theoretical plates for effective separation. Optimize the reflux ratio to balance purity and throughput.[23]Improved separation of DEC from impurities with close boiling points.
Side Reactions Side reactions can lead to the formation of impurities. For example, in the synthesis from CO₂, side reactions can consume the desired product.[24] Adjusting reaction conditions (e.g., temperature, catalyst) can help minimize side reactions.A cleaner reaction mixture with fewer byproducts, simplifying the purification process.

Experimental Protocols and Workflows

General Experimental Protocol for Transesterification of Dimethyl Carbonate with Ethanol

This protocol is a generalized procedure based on common laboratory practices.[16][25][26]

  • Reactant Preparation: Combine dimethyl carbonate and an excess of anhydrous ethanol in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.

  • Catalyst Addition: Introduce a suitable catalyst, such as sodium ethoxide or a supported potassium salt (e.g., 3-amino-1,2,4-triazole potassium on Al₂O₃), to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain the temperature for a specified period to drive the reaction towards the formation of this compound and the byproduct, methanol.

  • Purification: After the reaction is complete, cool the mixture and separate the catalyst (if heterogeneous). Subject the resulting liquid mixture to fractional distillation to separate the this compound from unreacted starting materials, the methanol byproduct, and any intermediate products like ethyl methyl carbonate.

  • Analysis: Confirm the purity of the collected this compound fractions using gas chromatography (GC).

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low this compound Yield check_equilibrium Is the reaction known to be equilibrium-limited? start->check_equilibrium implement_removal Implement continuous removal of byproducts (e.g., water, methanol) or product. check_equilibrium->implement_removal Yes check_catalyst Is the catalyst active? check_equilibrium->check_catalyst No implement_removal->check_catalyst check_reagents Are reactants and solvents anhydrous? check_catalyst->check_reagents No check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes regenerate_catalyst Consider catalyst regeneration or replacement. check_catalyst->regenerate_catalyst Deactivated dry_reagents Dry all reactants and solvents. check_reagents->dry_reagents No check_reagents->check_conditions Yes dry_reagents->check_catalyst optimize_conditions Optimize temperature, pressure, and reaction time. check_conditions->optimize_conditions No end_bad Yield Still Low (Consult further literature) check_conditions->end_bad Yes end_good Yield Improved optimize_conditions->end_good regenerate_catalyst->check_conditions

Caption: A logical workflow for troubleshooting low yield in this compound synthesis.

Relationship between Reaction Parameters and Purity

Purity_Factors Reaction_Time Reaction Time Incomplete_Conversion Incomplete Conversion Reaction_Time->Incomplete_Conversion Too Short Temperature Temperature Side_Reactions Side Reactions Temperature->Side_Reactions Too High Catalyst_Selectivity Catalyst Selectivity Catalyst_Selectivity->Side_Reactions Low Reactant_Ratio Reactant Ratio Reactant_Ratio->Incomplete_Conversion Suboptimal Desired_Product High Purity DEC

Caption: Key reaction parameters influencing the purity of this compound.

References

Technical Support Center: Diethyl Carbonate in Lithium-Ion Battery Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl carbonate (DEC) in lithium-ion battery electrolytes.

Troubleshooting Guides

Issue 1: Unexpectedly high and rising cell impedance during cycling.

  • Question: We are observing a significant increase in cell impedance after cycling our Li-ion cells at elevated temperatures (e.g., > 60°C). What are the potential causes related to this compound (DEC) degradation?

  • Answer: An increase in impedance is a common indicator of electrolyte degradation and the subsequent formation of a resistive Solid Electrolyte Interphase (SEI) on the electrodes.[1] In DEC-containing electrolytes, several degradation mechanisms can contribute to this issue, especially at higher temperatures:

    • Thermal Decomposition of DEC: DEC can thermally decompose, a process often catalyzed by the presence of LiPF6 salt.[2] This decomposition can lead to the formation of various resistive species, including lithium alkyl carbonates and polymeric compounds, which deposit on the electrode surfaces and increase interfacial impedance.

    • Reaction with LiPF6 Decomposition Products: LiPF6 itself can decompose at elevated temperatures to form Lewis acids like PF5.[3] These species can then react with DEC, leading to the formation of organophosphates and other resistive surface films.[4]

    • Transesterification Reactions: The presence of impurities like water or alcohols can initiate transesterification reactions, altering the composition of the electrolyte and potentially forming species that contribute to a less stable and more resistive SEI.[5]

Issue 2: Rapid capacity fade and poor cycle life.

  • Question: Our cells with a DEC-based electrolyte are showing rapid capacity fade, much faster than expected. What degradation pathways of DEC could be responsible for this?

  • Answer: Rapid capacity fade is often linked to the loss of active lithium and the degradation of electrode materials, both of which can be accelerated by DEC degradation.

    • Electrochemical Reduction of DEC: DEC can be electrochemically reduced on the anode surface, especially during the initial formation cycles.[6] This process consumes lithium ions to form components of the SEI. If the formed SEI is not stable, this process can continue throughout cycling, leading to a continuous loss of lithium inventory (LLI) and, consequently, capacity fade.[7]

    • Formation of Soluble Degradation Products: Some degradation reactions of DEC can form soluble species that do not incorporate into a stable SEI. These soluble products can diffuse to the cathode and react, leading to a loss of active material on the cathode side (LAM) and contributing to capacity fade.

    • Gas Generation: The decomposition of DEC can produce gases such as CO2, CO, H2, and various hydrocarbons.[8][9] This gas evolution can lead to an increase in cell pressure, delamination of electrodes, and poor electrical contact, all of which contribute to capacity degradation.

Issue 3: Evidence of gas evolution (cell swelling).

  • Question: We have noticed swelling in our pouch cells, indicating gas generation. What are the likely gaseous products from DEC degradation?

  • Answer: Gas generation is a well-documented phenomenon related to the decomposition of carbonate-based electrolytes. For DEC, the primary gaseous products include:

    • Carbon Dioxide (CO2)

    • Carbon Monoxide (CO)

    • Hydrogen (H2)

    • Methane (CH4)

    • Ethane (C2H6)

    The relative amounts of these gases can depend on the specific cell chemistry, cycling conditions, and the presence of other electrolyte components and additives.[8][9]

Frequently Asked Questions (FAQs)

  • Question: What are the main degradation mechanisms of this compound (DEC) in a lithium-ion battery?

  • Answer: The primary degradation mechanisms for DEC in Li-ion battery electrolytes are:

    • Electrochemical Reduction: Occurs on the anode surface, contributing to the formation of the Solid Electrolyte Interphase (SEI).[6]

    • Thermal Decomposition: Accelerated by higher temperatures and often catalyzed by the LiPF6 salt, leading to a variety of degradation products.[2]

    • Transesterification: A chemical reaction, often initiated by impurities like water or alcohol, where DEC reacts with other carbonates (like DMC or EMC) to form a mixture of linear carbonates.[10][11]

    • Reaction with Salt Decomposition Products: LiPF6 can decompose to form reactive species like PF5, which then react with DEC.[3][12]

  • Question: How does temperature affect the degradation of DEC?

  • Answer: Temperature has a significant impact on the degradation of DEC. Higher operating and storage temperatures accelerate the rate of thermal decomposition, leading to increased gas generation and the formation of resistive byproducts.[2] The stability of the LiPF6 salt is also reduced at elevated temperatures, leading to a higher concentration of catalytic species that further promote DEC degradation.[3]

  • Question: What is transesterification and why is it a concern for DEC-containing electrolytes?

  • Answer: Transesterification is a chemical reaction where the ethyl groups of DEC are exchanged with alkyl groups from other carbonate solvents (e.g., methyl groups from DMC) or alcohols present as impurities.[10] This can lead to the formation of ethyl methyl carbonate (EMC) and dimethyl carbonate (DMC) from DEC and vice versa.[13] This is a concern because it changes the optimized solvent blend of the electrolyte, which can affect properties like ionic conductivity, viscosity, and the formation of a stable SEI, ultimately impacting battery performance and cycle life.

  • Question: What analytical techniques are used to study DEC degradation?

  • Answer: A variety of analytical techniques are employed to identify and quantify the degradation products of DEC:

    • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile organic compounds and gaseous degradation products.[14]

    • High-Performance Liquid Chromatography (HPLC): For the analysis of less volatile and more polar degradation products.[8]

    • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups of degradation products, particularly in the SEI layer.[15]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information about degradation products.

Quantitative Data on DEC Degradation Products

The following table summarizes the common degradation products of this compound (DEC) under different conditions. The quantities can vary significantly based on the specific electrolyte composition, electrode materials, and cycling parameters.

ConditionDegradation ProductsRelative AbundanceReference
Thermal Aging CO2, Ethane, Ethers, Alkyl FluoridesVaries with temperature and presence of LiPF6[2]
Electrochemical Cycling (Anode) Lithium Ethyl Carbonate, Lithium Carbonate, Ethylene Oxide-based polymersDependent on SEI formation conditions[6]
Transesterification Ethyl Methyl Carbonate (EMC), Dimethyl Carbonate (DMC)Dependent on initial solvent ratios and catalyst presence[10]

Experimental Protocols

Protocol for GC-MS Analysis of DEC Degradation Products

This protocol provides a general guideline for the analysis of volatile and semi-volatile degradation products from a DEC-containing electrolyte using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation (in an inert atmosphere, e.g., glovebox):

    • Carefully disassemble the aged lithium-ion cell.

    • Extract the electrolyte by soaking the separator and electrodes in a known volume of a high-purity solvent such as dichloromethane (B109758) (DCM) or acetonitrile.[14][16]

    • To avoid damage to the GC column from the LiPF6 salt, perform a liquid-liquid extraction. Add water to the solvent extract to dissolve the salt, and then separate the organic layer containing the carbonate solvents and degradation products.[14]

    • Alternatively, use headspace sampling by placing a small amount of the electrolyte in a sealed vial and heating it to a specific temperature to analyze the volatile components.[14]

    • Prepare a calibration curve using known concentrations of standard compounds (e.g., DEC, DMC, EMC, and potential degradation products).

  • GC-MS Instrument Setup (Example):

    • Gas Chromatograph: Agilent 6890 or similar.[16]

    • Column: SGE BPX-70 (30 m, 250-μm i.d., 0.25-μm film thickness) or similar nonpolar column.[16]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[16]

    • Injector Temperature: 260 °C.[16]

    • Oven Temperature Program:

      • Initial temperature: 35 °C.[16]

      • Ramp 1: 5 °C/min to 130 °C.[16]

      • Ramp 2: 10 °C/min to 260 °C.[16]

      • Hold at 260 °C for 15 minutes.[16]

    • Mass Spectrometer: Waters-Micromass GC-TOF or similar.[16]

    • Ionization Mode: Electron Impact (EI) and/or Chemical Ionization (CI).[16]

  • Data Analysis:

    • Identify the degradation products by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of the standards.

    • Quantify the identified degradation products using the calibration curve.

Visualizations

DEC_Degradation_Pathways cluster_electrochemical Electrochemical Reduction (Anode) cluster_thermal Thermal Degradation cluster_transesterification Transesterification DEC_e DEC + e- + Li+ SEI_products SEI Products (Lithium Ethyl Carbonate, etc.) DEC_e->SEI_products SEI Formation DEC_t DEC Thermal_products Gases (CO2, C2H6) Ethers, Alkyl Fluorides DEC_t->Thermal_products LiPF6 LiPF6 (catalyst) LiPF6->DEC_t DEC_tr DEC EMC EMC DEC_tr->EMC DMC DMC DMC->EMC Impurities H2O, ROH (initiator) Impurities->DEC_tr

Caption: Overview of this compound (DEC) degradation pathways.

Experimental_Workflow start Aged Li-ion Cell disassembly Cell Disassembly (Inert Atmosphere) start->disassembly extraction Electrolyte Extraction (e.g., with DCM) disassembly->extraction salt_removal LiPF6 Salt Removal (Liquid-Liquid Extraction) extraction->salt_removal analysis GC-MS Analysis salt_removal->analysis identification Product Identification (Mass Spectra Library) analysis->identification quantification Quantification (Calibration Curve) analysis->quantification end Degradation Profile identification->end quantification->end

Caption: Experimental workflow for analyzing DEC degradation products.

References

Technical Support Center: Diethyl Carbonate (DEC) Electrolyte Performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethyl carbonate (DEC)-based electrolytes in lithium-ion batteries.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My battery's capacity is fading faster than expected. Could water content in the DEC electrolyte be the cause?

A1: Yes, excessive water content is a significant factor in accelerated capacity degradation. Water reacts with the common lithium salt, lithium hexafluorophosphate (B91526) (LiPF₆), to produce hydrofluoric acid (HF).[1][2][3] This acid can then attack and corrode the electrode materials, leading to a loss of active material and a decline in capacity.[2][4] Studies have shown that when water content exceeds a critical value, such as 211.3 ppm, the battery's capacity can attenuate more rapidly.[5] For instance, in one study, capacity retention dropped to less than 70% after 100 cycles when the water content was above this threshold.[5]

Q2: I'm observing a significant increase in my battery's internal resistance. How does water in the electrolyte contribute to this?

A2: Increased internal resistance is a common symptom of high water content in the electrolyte. The presence of water leads to several detrimental reactions:

  • SEI Layer Alteration: Water contamination can lead to the formation of a thicker, more rigid, and less ionically conductive Solid Electrolyte Interphase (SEI) on the anode.[6][7] This altered SEI layer impedes the movement of lithium ions, thereby increasing the battery's impedance.[5]

  • Electrolyte Decomposition: Water can initiate and accelerate the decomposition of electrolyte components, including DEC and ethylene (B1197577) carbonate (EC).[6][8][9] These decomposition products can be gaseous, leading to pressure buildup, or solid/polymeric, which can block pores in the electrodes and separator, further increasing resistance.[8]

  • Corrosion Products: The formation of hydrofluoric acid (HF) from the reaction of water with LiPF₆ can lead to the formation of insulating species like lithium fluoride (B91410) (LiF) on the electrode surfaces, contributing to higher resistance.[2]

Q3: What is the acceptable level of water content in a DEC-based electrolyte?

A3: For optimal performance and longevity of lithium-ion batteries, the water content in the electrolyte should be kept as low as possible, ideally below 20 parts per million (ppm) or 20 mg/kg.[1][3] Some high-quality, battery-grade solvents aim for even lower levels, such as less than 10 ppm.[10] Research indicates that exceeding certain thresholds, for example 211.3 ppm, can lead to a sharp increase in battery impedance and a significant decline in electrochemical performance.[5]

Q4: How can I accurately measure the water content in my DEC electrolyte?

A4: The most widely used and highly sensitive method for determining water content in battery electrolytes is Karl Fischer titration .[4][11][12] This technique can accurately measure water content in the parts per million (ppm) range.[11] There are two main types of Karl Fischer titration:

  • Volumetric Titration: Suitable for higher water content.

  • Coulometric Titration: Ideal for trace amounts of water and is the preferred method for battery-grade materials.[1][3]

Other methods that can be used, though they may be less sensitive than Karl Fischer titration, include:[11]

  • Thermal Gravimetric Analysis (TGA): Measures weight loss upon heating to determine moisture content.[11]

  • Humidity Analyzers: Measure the relative humidity of the air in a sealed container with the sample.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can quantify water by detecting the signal from water molecules.[11]

Q5: I suspect my electrolyte is contaminated with water. What are the initial signs I should look for in my experimental data?

A5: Early indicators of water contamination can be observed in your electrochemical data:

  • First Cycle Irreversible Capacity Loss: An unusually high irreversible capacity loss during the initial formation cycles can suggest that a significant portion of the lithium ions are being consumed in side reactions, including those involving water.

  • Gas Evolution: If you have the capability to monitor pressure changes in your test cells, an unexpected increase in pressure can be a sign of gas-generating decomposition reactions initiated by water.[13]

  • Changes in Cyclic Voltammetry (CV) Scans: The appearance of new or altered reduction/oxidation peaks in your CV scans can indicate parasitic reactions occurring at the electrode surfaces due to the presence of water.[14]

Quantitative Data Summary

The following tables summarize the impact of water content on key performance parameters of DEC-based electrolytes.

Table 1: Effect of Water Content on Battery Performance

Water Content (ppm)Capacity Retention after 100 CyclesObservationsReference
< 211.3> 85%Stable electrochemical properties.[5]
> 211.3< 70%Serious attenuation of cell cycle performance.[5]
100Minimal impact on coulombic efficiency and capacity slippage.No obvious detrimental effects on cell performance.[15]
1000Surprisingly beneficial in some cases with additives.Increased cell swelling was an exception.[15]

Table 2: Impact of Water on SEI Layer Properties

Electrolyte ConditionSEI Layer CharacteristicsConsequenceReference
Pure ElectrolyteRelatively soft (G'SEI ≈ 0.2 MPa, ηSEI ≈ 10 mPa s).Dynamic viscoelastic properties.[6][7]
Increased Water ContentThicker and much more rigid.Impeded Li-ion transport, increased impedance.[6][7]

Experimental Protocols

1. Protocol for Water Content Determination using Coulometric Karl Fischer Titration

This protocol provides a general guideline for measuring the water content in a DEC-based electrolyte.

  • Instrumentation: Coulometric Karl Fischer Titrator.

  • Reagents: Anolyte and catholyte solutions suitable for ketones and aldehydes to avoid side reactions with carbonate solvents.

  • Procedure:

    • System Preparation: Fill the titration cell with the appropriate anolyte and catholyte. Condition the system to remove any residual moisture until a stable, low drift rate is achieved.

    • Sample Handling: In an argon-filled glovebox to prevent atmospheric moisture contamination, draw a precise volume (e.g., 1 mL) of the DEC-based electrolyte using a gas-tight syringe.

    • Injection: Directly inject the electrolyte sample into the conditioned titration cell.

    • Titration: The instrument will automatically titrate the water present in the sample. The reaction of water with the iodine in the reagent is monitored electrochemically.

    • Calculation: The instrument calculates the water content based on the amount of charge passed to generate the iodine that reacted with the water. The result is typically displayed in ppm or µg of water.

    • Blank Determination: Perform a blank determination by running the titration without adding a sample to account for any ambient moisture that may have entered the system.

2. Protocol for Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique to investigate the changes in internal resistance of a battery.

  • Instrumentation: Potentiostat with a frequency response analyzer.

  • Cell Setup: A three-electrode setup (working electrode, counter electrode, and reference electrode) is recommended for detailed studies, though a two-electrode coin cell can also be used.

  • Procedure:

    • Equilibration: Allow the battery to rest at a specific state of charge (e.g., 50% SOC) for a set period to reach a stable open-circuit voltage (OCV).

    • EIS Measurement: Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Data Acquisition: Record the resulting AC current response. The instrument software will generate a Nyquist plot (Z' vs. -Z'').

    • Data Analysis: The Nyquist plot can be fitted to an equivalent circuit model to extract values for different resistance components, such as the electrolyte resistance (Re), the charge-transfer resistance (Rct), and the SEI resistance (Rsei). An increase in the diameter of the semicircle(s) in the Nyquist plot typically indicates an increase in the charge-transfer and/or SEI resistance.

Visualizations

cluster_0 Troubleshooting Workflow for Poor DEC Electrolyte Performance Start Experiment Shows Poor Performance (e.g., Capacity Fade, Increased Resistance) Check_Water Measure Water Content (Karl Fischer Titration) Start->Check_Water High_Water Water Content > 20 ppm? Check_Water->High_Water Dry_Components Action: Dry all battery components (electrodes, separator, solvent) High_Water->Dry_Components Yes Other_Issues Investigate other potential causes (e.g., electrode degradation, assembly defects) High_Water->Other_Issues No Reassemble Re-assemble cell in a dry environment Dry_Components->Reassemble Retest Re-test electrochemical performance Reassemble->Retest

Caption: Troubleshooting workflow for diagnosing performance issues related to water content in DEC electrolytes.

cluster_1 Cascade of Effects from Water Contamination in DEC Electrolyte Water Excess Water (H₂O) in Electrolyte LiPF6_Reaction Reaction with LiPF₆ Water->LiPF6_Reaction Solvent_Decomposition Solvent Decomposition (DEC, EC) Water->Solvent_Decomposition HF_Formation HF Formation LiPF6_Reaction->HF_Formation Electrode_Corrosion Electrode Material Corrosion HF_Formation->Electrode_Corrosion SEI_Alteration Thick, Resistive SEI Layer Formation Solvent_Decomposition->SEI_Alteration Gas_Generation Gas Generation (e.g., CO₂, C₂H₄) Solvent_Decomposition->Gas_Generation Performance_Degradation Overall Performance Degradation: - Capacity Fade - Increased Impedance - Reduced Cycle Life Electrode_Corrosion->Performance_Degradation SEI_Alteration->Performance_Degradation Gas_Generation->Performance_Degradation

Caption: Logical relationship showing the detrimental effects of water in DEC-based electrolytes.

References

Technical Support Center: Mitigating Diethyl Carbonate Side Reactions at the Anode-Electrolyte Interface

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Diethyl carbonate (DEC) in lithium-ion batteries. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges encountered during your experiments and optimize your battery performance.

Troubleshooting Guides

This section addresses specific issues you may encounter when using DEC-based electrolytes, providing potential causes and actionable solutions.

Issue 1: Rapid Capacity Fade in Early Cycles (<50 cycles)

Q: My lithium-ion cell with a DEC-based electrolyte shows a significant drop in capacity within the first 50 cycles. What are the likely causes and how can I resolve this?

A: Rapid early capacity fade is often attributed to an unstable Solid Electrolyte Interphase (SEI) on the anode. The continuous decomposition of DEC and the electrolyte salt leads to a constantly reforming, thick, and resistive SEI layer. This consumes lithium ions and electrolyte, leading to a rapid loss of capacity.

Possible Causes:

  • Unstable SEI Formation: DEC, a linear carbonate, does not form as stable an SEI layer as cyclic carbonates like ethylene (B1197577) carbonate (EC). Its reduction products are often soluble and less effective at passivating the anode surface.

  • Anode Material: High-capacity anode materials like silicon (Si) experience large volume changes during lithiation and delithiation, causing the SEI layer to crack and exposing fresh anode surface to the electrolyte for further reactions.[1]

  • Electrolyte Decomposition: The electrolyte salt (e.g., LiPF₆) can decompose, especially in the presence of trace amounts of water, forming species that attack the SEI and the anode.

Solutions:

  • Introduce Film-Forming Additives: Additives like Fluoroethylene Carbonate (FEC) or Vinylene Carbonate (VC) are known to form a more stable and robust SEI layer.[1] FEC, in particular, is reduced at a higher potential than DEC, forming a LiF-rich SEI that is more resilient to the volume expansion of silicon anodes.[1]

  • Optimize Additive Concentration: The concentration of the additive is crucial. For silicon anodes, 10-15 wt% FEC has been shown to provide the best capacity retention.[2]

  • Anode Surface Coatings: Applying a thin, stable coating on the anode can act as an artificial SEI, preventing direct contact between the DEC-based electrolyte and the anode. Alumina (Al₂O₃) coatings have been shown to improve capacity retention by suppressing SEI growth.[3]

  • Pre-lithiation of the Anode: This can compensate for the initial lithium loss due to SEI formation, but it does not address the underlying instability of the SEI.

Issue 2: Low Initial Coulombic Efficiency (ICE)

Q: I am observing a low Initial Coulombic Efficiency (below 85%) in my cells using a DEC-containing electrolyte. What is causing this and how can I improve it?

A: A low ICE is primarily due to the irreversible consumption of lithium ions during the formation of the SEI layer in the first charging cycle. The larger the anode's surface area and the more reactive the electrolyte, the more lithium is consumed, leading to a lower ICE.

Possible Causes:

  • Extensive SEI Formation: DEC's tendency to form a less stable SEI can lead to continuous and thicker SEI growth during the initial cycle, consuming a significant amount of lithium.

  • High Surface Area of Anode: Nanomaterials, often used for high-capacity anodes, have a large surface area that requires more lithium for SEI formation.

  • Residual Water or Impurities: Trace amounts of water in the electrolyte can react with the lithium and the electrolyte salt, contributing to irreversible capacity loss.

Solutions:

  • Employ Effective Film-Forming Additives: Additives like FEC and VC can form a more compact and stable SEI, reducing the amount of lithium consumed in the initial cycle.[4]

  • Optimize Anode Material and Morphology: While high surface area materials offer high capacity, a balance must be struck. Surface coatings can help passivate the surface and reduce initial lithium loss.

  • Control Moisture Content: Ensure all battery components and the assembly environment are rigorously dried to minimize water content.

  • Formation Cycle Optimization: A slower C-rate during the initial formation cycle can help form a more uniform and stable SEI, which can sometimes improve the ICE.

Issue 3: Increased Internal Resistance and Poor Rate Capability

Q: My cell's internal resistance is increasing significantly over cycling, leading to poor performance at high charge/discharge rates. What is the connection to the DEC electrolyte?

A: The increase in internal resistance is often linked to the thickening of the SEI layer and the degradation of the electrolyte. A thicker, less ionically conductive SEI layer impedes the transport of lithium ions between the electrolyte and the anode.

Possible Causes:

  • Continuous SEI Growth: An unstable SEI breaks down and reforms, leading to a gradual increase in its thickness and resistance.

  • Electrolyte Decomposition Products: The decomposition of DEC can produce polymeric species and other resistive products that accumulate on the anode surface.[5]

  • Gas Generation: The decomposition of the electrolyte can also lead to the formation of gases, which can increase the internal pressure of the cell and create voids at the electrode-electrolyte interface, increasing resistance.[5]

Solutions:

  • Stabilize the SEI with Additives: FEC and VC are effective in forming a thinner and more stable SEI, which helps to maintain low interfacial resistance.[6]

  • Anode Surface Coatings: Coatings like Al₂O₃ can create a stable artificial SEI, preventing the continuous decomposition of the electrolyte and the resulting increase in resistance.[3]

  • Synergistic Additive Combinations: Combining different additives can sometimes offer enhanced protection. For instance, the combination of LiNO₃ and VC has shown to create a bilayer SEI that improves Li⁺ transport.

  • Electrochemical Impedance Spectroscopy (EIS) Analysis: Regularly monitor the cell's impedance to diagnose the source of the resistance increase. A growing semicircle in the mid-frequency range of the Nyquist plot often corresponds to an increase in the SEI and charge transfer resistance.

Issue 4: Gas Generation and Cell Swelling

Q: I am observing gas generation (swelling) in my pouch cells that use a DEC-based electrolyte. What is causing this, and how can it be mitigated?

A: Gas generation in lithium-ion batteries is a common issue, often resulting from the decomposition of the electrolyte. DEC, with its relatively low boiling point and decomposition pathway, can be a significant contributor.

Possible Causes:

  • Reductive Decomposition of DEC: At the anode, DEC can be reduced to form gaseous products like ethylene.

  • Oxidative Decomposition at the Cathode: At high voltages, the electrolyte can oxidize at the cathode, producing gases like CO₂.

  • Reaction with Trace Water: The reaction of LiPF₆ with residual water can produce HF, which can then catalyze further electrolyte decomposition and gas generation.

Solutions:

  • Use of Additives: Additives like VC and FEC can form a more stable SEI that suppresses the continuous reduction of the electrolyte at the anode.[1]

  • Voltage Control: Limiting the upper cutoff voltage during charging can reduce the oxidative decomposition of the electrolyte at the cathode.

  • Moisture Control: Strict control over the moisture content in the cell components and assembly environment is critical to prevent HF formation.

  • Proper Cell Formation: A well-controlled formation protocol can create a more effective initial SEI, reducing subsequent gas generation during cycling.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (DEC) commonly used in lithium-ion battery electrolytes despite its side reactions?

A1: DEC is a linear carbonate that offers several advantages. It has a low viscosity, which improves the ionic conductivity of the electrolyte, especially at low temperatures. It also has a wide liquid range. These properties, when combined with a cyclic carbonate like Ethylene Carbonate (EC) which is a good SEI former, create a balanced electrolyte with good overall performance.[7][8] The side reactions of DEC are typically managed through the use of electrolyte additives.

Q2: What is the fundamental difference in how FEC and VC stabilize the SEI on a silicon anode?

A2: Both FEC and VC are effective SEI-forming additives, but they work through slightly different mechanisms. FEC is reduced to form a LiF-rich SEI layer.[9] This LiF matrix is mechanically robust and flexible, which is particularly beneficial for accommodating the large volume changes of silicon anodes. VC, on the other hand, polymerizes on the anode surface to form poly(VC).[9] This polymeric layer is also effective at passivating the anode, but the LiF-rich layer from FEC is often considered superior for silicon anodes due to its mechanical properties.

Q3: Can I use both FEC and VC together in a DEC-based electrolyte?

A3: Yes, using a combination of additives can sometimes lead to synergistic effects. For example, a small amount of VC can help in the initial formation of a polymeric SEI, while FEC can contribute to the formation of a stable, LiF-rich outer layer. The optimal ratio of these additives would need to be determined experimentally for your specific anode material and cell chemistry.

Q4: Are there any alternatives to DEC as a co-solvent in electrolytes?

A4: Yes, other linear carbonates like dimethyl carbonate (DMC) and ethyl methyl carbonate (EMC) are also commonly used as co-solvents with EC. The choice of co-solvent depends on the desired properties of the electrolyte, such as ionic conductivity, viscosity, and thermal stability. Each has its own set of advantages and disadvantages regarding side reactions and SEI formation.

Q5: How do I know if the SEI layer is the primary cause of my cell's failure?

A5: Post-mortem analysis of the cycled cells is the most definitive way to identify the root cause of failure. Techniques like Electrochemical Impedance Spectroscopy (EIS) can provide in-situ information about the evolution of interfacial resistance. A significant increase in the mid-frequency semicircle of the Nyquist plot is a strong indicator of SEI growth or degradation. Surface analysis techniques like X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) on the harvested anode can directly reveal the thickness, morphology, and chemical composition of the SEI layer.

Data Presentation

The following tables summarize quantitative data on the performance of different anode materials with various strategies to mitigate DEC side reactions.

Table 1: Performance of Silicon Anodes with Different Electrolyte Additives in EC:DEC (1:1 w/w) based Electrolyte

Anode MaterialAdditive (wt%)Initial Discharge Capacity (mAh/g)Discharge Capacity after 100 Cycles (mAh/g)Capacity Retention (%)
Silicon5% FEC2819768~27%
Silicon5% VCNot specified1542Not specified
Si-GraphiteNone~3000~192064.0%
Si-Graphite10% FEC~2800~247588.4%
Si-Graphite~0.5% LiNO₃~2900~259089.3%
Si-Graphite10% FEC + ~0.5% LiNO₃~2850~2650~93%

Data compiled from multiple sources for comparative purposes.[10][11]

Table 2: Performance of Graphite (B72142) and Graphite/Silicon Anodes with Surface Coatings

Anode MaterialCoatingDischarge Capacity after 100 CyclesCapacity Retention after 100 Cycles (%)
Graphite/SiliconNoneNot specified56.4%
Graphite/SiliconAl₂O₃Not specified76.4%
Si-alloyNoneNot specified69.8% (after 300 cycles)
Si-alloyAl₂O₃Not specified79.1% (after 300 cycles)

Data compiled from multiple sources for comparative purposes.[3][12]

Experimental Protocols

Detailed Methodology: XPS Analysis of the SEI Layer on a Cycled Silicon Anode

This protocol outlines the steps for preparing a cycled silicon anode for XPS analysis to investigate the composition of the SEI layer.

Materials:

  • Cycled coin cell with a silicon anode.

  • Argon-filled glovebox.

  • High-purity dimethyl carbonate (DMC) or this compound (DEC) for rinsing.

  • Tweezers.

  • Sample holder for XPS.

  • Airtight transfer vessel for transferring the sample from the glovebox to the XPS chamber.

Procedure:

  • Cell Disassembly:

    • Carefully open the coin cell inside an argon-filled glovebox to prevent exposure of the highly reactive lithiated silicon anode to air and moisture.

    • Gently separate the cell components: casing, springs, spacers, cathode, separator, and the silicon anode.

  • Anode Rinsing:

    • Gently rinse the harvested silicon anode with a small amount of high-purity DMC or DEC to remove residual electrolyte salt.

    • Crucial Note: Avoid excessive rinsing, as it can alter the composition of the more soluble components of the SEI. A quick dip or a gentle drop-wise rinse is recommended.

  • Drying:

    • Allow the rinsed anode to dry completely inside the glovebox. This can be done by placing it on a clean, lint-free surface for a few minutes.

  • Sample Mounting:

    • Mount the dried silicon anode onto the XPS sample holder using a compatible adhesive tape or clips. Ensure the surface to be analyzed is facing outwards and is not touched.

  • Transfer to XPS:

    • Place the sample holder into an airtight transfer vessel inside the glovebox.

    • Seal the vessel and transfer it to the XPS instrument.

    • Introduce the sample into the XPS analysis chamber under vacuum without exposing it to the ambient atmosphere.

  • XPS Analysis:

    • Perform a survey scan to identify the elements present on the surface.

    • Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, F 1s, Si 2p, P 2p, Li 1s) to determine their chemical states and quantify the composition of the SEI.

    • Optionally, perform depth profiling using an argon ion beam to analyze the composition of the SEI as a function of depth. Be aware that ion sputtering can alter the chemistry of the sample.

Mandatory Visualizations

Diagram 1: DEC Reduction Pathways at the Anode Interface

DEC_Reduction_Pathways cluster_0 Without Additives cluster_1 With FEC Additive DEC This compound (DEC) Unstable_SEI Unstable, Soluble SEI Components (e.g., Lithium Alkyl Carbonates) DEC->Unstable_SEI Reduction on Anode Surface DEC_Decomposition Continuous DEC Decomposition Unstable_SEI->DEC_Decomposition Dissolution & Breakdown Capacity_Fade Rapid Capacity Fade DEC_Decomposition->Capacity_Fade Gas Gas Evolution (e.g., Ethylene) DEC_Decomposition->Gas FEC Fluoroethylene Carbonate (FEC) Stable_SEI Stable, LiF-rich SEI Layer FEC->Stable_SEI Preferential Reduction on Anode Surface Reduced_Decomposition Suppressed DEC Decomposition Stable_SEI->Reduced_Decomposition Passivates Anode Improved_Performance Improved Cycle Life & Efficiency Reduced_Decomposition->Improved_Performance

Caption: DEC reduction pathways with and without FEC additive.

Diagram 2: Experimental Workflow for Troubleshooting Anode-Electrolyte Interface Issues

Troubleshooting_Workflow Start Observe Poor Electrochemical Performance (e.g., Capacity Fade, Low ICE) EIS Perform Electrochemical Impedance Spectroscopy (EIS) Start->EIS Post_Mortem Conduct Post-Mortem Analysis Start->Post_Mortem Check_Resistance Analyze Impedance Spectra: Increased SEI/Charge Transfer Resistance? EIS->Check_Resistance SEM SEM/EDX Analysis of Anode Surface Post_Mortem->SEM XPS XPS Analysis of SEI Layer Post_Mortem->XPS Check_Morphology Analyze Anode Morphology: Cracks, Thick/Porous SEI? SEM->Check_Morphology Check_Composition Analyze SEI Composition: High Organic Content, Low LiF? XPS->Check_Composition Root_Cause Identify Root Cause: Unstable SEI, Continuous Electrolyte Decomposition Check_Resistance->Root_Cause Check_Morphology->Root_Cause Check_Composition->Root_Cause Solution Implement Solutions: Additives (FEC, VC), Anode Coating (Al2O3), Optimize Formation Root_Cause->Solution

Caption: Workflow for diagnosing anode-electrolyte interface problems.

References

Technical Support Center: Optimizing Diethyl Carbonate (DEC) for Enhanced Ionic Conductivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the optimization of Diethyl Carbonate (DEC) concentration to improve ionic conductivity in electrolyte formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (DEC) in an electrolyte system?

A1: this compound (DEC) is an organic solvent, primarily used as a co-solvent in electrolyte formulations, especially for lithium-ion batteries.[1][2] Its main function is to reduce the overall viscosity of the electrolyte.[3][4] This is crucial because other common components, like Ethylene Carbonate (EC), have high viscosity, which can impede ion movement. The low viscosity of DEC helps to increase the mobility of ions within the electrolyte, leading to improved ionic conductivity.[3][5]

Q2: How does DEC concentration affect ionic conductivity?

A2: DEC concentration has a significant, non-linear impact on ionic conductivity. By lowering the electrolyte's viscosity, an appropriate amount of DEC enhances ionic mobility, which increases conductivity.[2][3][4] However, there is an optimal concentration. If the concentration of DEC becomes too high, it can lead to a decrease in conductivity. This is because DEC has a lower dielectric constant than co-solvents like EC, which can reduce the degree of lithium salt dissociation.[3][5]

Q3: Why is a mixture of solvents (e.g., EC and DEC) typically used instead of a single solvent?

A3: A single solvent cannot provide all the desired properties for an ideal electrolyte.[3] Electrolyte performance is a balance between salt dissociation and ion mobility.

  • Ethylene Carbonate (EC) has a high dielectric constant, making it excellent for dissolving lithium salts (e.g., LiPF6). However, it is highly viscous, which restricts ion movement.[6]

  • This compound (DEC) has a low viscosity, which facilitates faster ion transport.[4] By mixing EC and DEC, it is possible to create an electrolyte that benefits from both the high salt-dissolving capability of EC and the low viscosity of DEC, resulting in optimized ionic conductivity.[3][5]

Q4: What is a typical concentration range for DEC in lithium-ion battery electrolytes?

A4: The optimal concentration of DEC depends on the other solvents in the mixture and the specific application. However, many commercial electrolytes use a combination of a cyclic carbonate (like EC) and one or more linear carbonates (like DEC and Dimethyl Carbonate, DMC). A widely cited and effective mixture is a 1:1:1 volume ratio of EC:DMC:DEC.[4][7] For binary systems, such as Propylene Carbonate (PC) and DEC, optimal performance has been found when the PC content is between 40-55%, implying a DEC concentration of 45-60%.[5]

Q5: Can too much DEC be detrimental to electrolyte performance?

A5: Yes. While DEC is excellent for reducing viscosity, its lower dielectric constant means it is less effective at dissolving lithium salts compared to cyclic carbonates.[3] An excessively high concentration of DEC can lead to reduced salt dissociation and the formation of ion pairs, which do not contribute to conductivity.[8] This ultimately causes a drop in overall ionic conductivity and can lead to salt precipitation, negatively impacting battery performance.

Troubleshooting Guide

Problem: My electrolyte's ionic conductivity is lower than expected.

  • Possible Cause 1: Suboptimal Solvent Ratio. The balance between the high-dielectric-constant solvent (e.g., EC) and the low-viscosity solvent (DEC) is critical. Too little DEC results in high viscosity, while too much reduces salt dissociation.

    • Solution: Systematically vary the EC:DEC ratio to find the optimal point of conductivity. Start with common ratios like 1:1 and test variations.

  • Possible Cause 2: High Salt Concentration. At higher concentrations, ions are closer together and can form neutral ion pairs, which reduces the number of charge carriers and hinders ionic mobility.[3]

    • Solution: Prepare a series of electrolytes with varying salt concentrations (e.g., from 0.5M to 1.2M) for your optimized solvent ratio to determine the concentration that yields the highest conductivity. Studies have shown that lower salt concentrations, such as 0.1M, can sometimes yield the best molar conductivity.[3]

  • Possible Cause 3: Impurities. Water is a common impurity that can react with lithium salts (like LiPF6) and degrade the electrolyte, reducing conductivity.

    • Solution: Ensure you are using high-purity, battery-grade solvents with low moisture content (<20 ppm).[9] Handle and prepare electrolytes in a controlled environment, such as an argon-filled glove box.

Problem: The viscosity of my electrolyte is too high.

  • Possible Cause: The concentration of the low-viscosity co-solvent, DEC, is too low compared to high-viscosity components like EC or PC.

    • Solution: Incrementally increase the volume percentage of DEC in your formulation while decreasing the high-viscosity component. Monitor the change in both viscosity and ionic conductivity to find the right balance.

Problem: My device shows poor performance at low temperatures.

  • Possible Cause: At low temperatures, the viscosity of the electrolyte increases significantly, which severely limits ion transport.[7] The formulation may not contain enough of a low-viscosity, low-melting-point co-solvent like DEC.

    • Solution: Increase the proportion of DEC in the electrolyte. DEC improves low-temperature performance by helping to keep the electrolyte fluid and maintaining ionic mobility.[1][4] Ternary or quaternary solvent systems are often designed specifically to enhance low-temperature performance.[7]

Problem: I'm observing salt precipitation in my electrolyte.

  • Possible Cause: The overall solvating power of your solvent mixture is too low, which can be caused by an excessively high ratio of DEC.

    • Solution: Decrease the concentration of DEC and increase the concentration of the high-dielectric-constant solvent (e.g., EC or PC). This will improve the electrolyte's ability to dissolve the lithium salt and keep it in solution.

Data Presentation

Table 1: Physicochemical Properties of Common Electrolyte Solvents

SolventAbbreviationViscosity (mPa·s at 25°C)Dielectric Constant (ε)Melting Point (°C)Boiling Point (°C)
This compoundDEC0.752.8-43127
Ethylene CarbonateEC1.90 (at 40°C)89.836248
Propylene CarbonatePC2.5364.9-49242
Dimethyl CarbonateDMC0.593.1290

Note: Data compiled from various scientific sources.

Table 2: Conceptual Effect of Increasing DEC Concentration in an EC-based Electrolyte

ParameterEffect of Increasing DECRationale
Viscosity DecreasesDEC is significantly less viscous than EC.
Salt Dissociation DecreasesDEC has a much lower dielectric constant than EC, reducing its ability to separate ion pairs.
Ion Mobility Increases (initially)The lower viscosity allows ions to move more freely through the medium.
Ionic Conductivity Increases to a maximum, then decreasesThis is the net result of the interplay between increased ion mobility and decreased salt dissociation.
Low-Temp. Performance ImprovesThe lower freezing point and viscosity of DEC help maintain performance in cold conditions.

Experimental Protocols

Protocol 1: Measurement of Ionic Conductivity using Electrochemical Impedance Spectroscopy (EIS)

This protocol outlines the standard method for determining the ionic conductivity of a prepared electrolyte.

1. Materials and Equipment:

  • Prepared electrolyte solution (e.g., 1M LiPF6 in EC:DEC)
  • Conductivity cell with two parallel electrodes (e.g., platinum)
  • Potentiostat with a frequency response analyzer for EIS
  • Temperature-controlled chamber or water bath
  • Argon-filled glove box for electrolyte handling

2. Cell Constant Calibration:

  • Before measuring the sample, the cell constant (K) must be determined.
  • Measure the impedance of a standard solution with a known conductivity (e.g., a standard KCl solution) at a fixed temperature.
  • The resistance (R_std) is obtained from the Nyquist plot where the plot intersects the real axis.
  • Calculate the cell constant using the formula: K = σ_std * R_std, where σ_std is the known conductivity of the standard.

3. Experimental Procedure:

  • Inside the glove box, fill the conductivity cell with the sample electrolyte, ensuring no air bubbles are trapped between the electrodes.
  • Seal the cell to prevent atmospheric contamination.
  • Place the cell in the temperature-controlled chamber and allow it to thermally equilibrate (e.g., at 25°C).
  • Connect the cell to the potentiostat.
  • Perform an EIS measurement over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).
  • From the resulting Nyquist plot, determine the bulk resistance (R) of the electrolyte from the high-frequency intercept on the real axis.[10]

4. Data Analysis:

  • Calculate the ionic conductivity (σ) of the sample using the determined bulk resistance and the cell constant: σ = K / R.[10]
  • Repeat the measurement at different temperatures or for different electrolyte compositions as required.

Visualizations

TroubleshootingWorkflow cluster_checks start Low Ionic Conductivity Observed check_ratio 1. Check Solvent Ratio (e.g., EC:DEC) check_salt 2. Check Salt Concentration check_purity 3. Check for Impurities (e.g., Water) ratio_q Is ratio optimized for viscosity and dielectric constant? check_ratio->ratio_q salt_q Is concentration too high, causing ion pairing? check_salt->salt_q purity_q Are solvents battery-grade and handled in an inert atmosphere? check_purity->purity_q ratio_q->salt_q Yes adjust_ratio Vary ratio systematically and re-measure ratio_q->adjust_ratio No salt_q->purity_q No adjust_salt Test a range of lower concentrations (e.g., 0.5M - 1.0M) salt_q->adjust_salt Yes improve_purity Use high-purity solvents and a glove box purity_q->improve_purity No end_node Optimized Ionic Conductivity purity_q->end_node Yes adjust_ratio->end_node adjust_salt->end_node improve_purity->end_node

Caption: Troubleshooting workflow for low ionic conductivity.

ComponentRelationships cluster_solvents Solvent Components cluster_properties Key Properties cluster_mechanisms Transport Mechanisms EC Ethylene Carbonate (EC) dielectric High Dielectric Constant EC->dielectric provides DEC This compound (DEC) viscosity Low Viscosity DEC->viscosity provides dissociation Promotes Salt Dissociation dielectric->dissociation mobility Increases Ion Mobility viscosity->mobility conductivity Optimized Ionic Conductivity dissociation->conductivity contributes to mobility->conductivity contributes to

Caption: Relationship between electrolyte components and conductivity.

References

Technical Support Center: Mitigating Diethyl Carbonate (DEC) Evaporation in Battery Cycling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the challenges of Diethyl carbonate (DEC) evaporation during battery cycling experiments.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to DEC evaporation in your battery experiments.

Issue Potential Cause Recommended Action
Inconsistent cycling performance (e.g., capacity fade, increased impedance) Altered electrolyte concentration due to DEC evaporation.1. Verify Cell Sealing: Ensure your coin cells or other test fixtures are properly and hermetically sealed. Visually inspect seals for any signs of damage or electrolyte leakage. 2. Control Temperature: Operate cycling experiments in a temperature-controlled environment. Elevated temperatures significantly increase the vapor pressure of DEC, leading to higher evaporation rates. 3. Analyze Electrolyte Composition: Post-cycling, carefully open a representative cell in an inert atmosphere (e.g., an argon-filled glovebox) and analyze the electrolyte composition using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the loss of DEC.
Visible electrolyte leakage around the cell casing Improper sealing or degradation of sealing components.1. Review Sealing Procedure: Re-evaluate your cell assembly and sealing protocol. Ensure all components are clean and correctly aligned. 2. Inspect Sealing Materials: Check for compatibility of gasket and O-ring materials with your electrolyte mixture, especially at elevated temperatures. Some polymers may degrade over time. 3. Use a Torque Wrench: For crimp-sealed cells, use a torque wrench to apply a consistent and appropriate sealing pressure.
Noticeable pressure buildup inside the cell Decomposition of DEC and other electrolyte components, generating gas.1. Lower Upper Cutoff Voltage: High voltages can accelerate electrolyte decomposition. Consider lowering the upper cutoff voltage during cycling if your experimental parameters allow. 2. Investigate Additives: Certain electrolyte additives can help form a more stable solid electrolyte interphase (SEI), reducing electrolyte decomposition. 3. Monitor Gas Evolution: Use in-situ techniques like operando pressure measurements to correlate gas evolution with specific cycling stages.
Difficulty in reproducing experimental results Variable rates of DEC evaporation between experiments.1. Standardize Environmental Conditions: Ensure all experiments are conducted under identical temperature and humidity conditions. 2. Use Freshly Prepared Electrolyte: Prepare electrolyte solutions fresh for each batch of experiments to avoid pre-experimental evaporation of DEC. 3. Implement a Control Group: Always include a control group of cells that are assembled but not cycled to differentiate between evaporation due to environmental exposure and cycling-induced effects.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (DEC) prone to evaporation in battery electrolytes?

A1: this compound has a relatively high vapor pressure and a low boiling point compared to other common electrolyte solvents like ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC). This makes it more volatile and susceptible to evaporation, especially at elevated temperatures during battery cycling.[1][2]

Q2: What are the main consequences of DEC evaporation on battery performance?

A2: The evaporation of DEC leads to a change in the electrolyte composition, which can have several negative impacts on battery performance:

  • Altered Ionic Conductivity: The ratio of solvents in the electrolyte is crucial for optimal ionic conductivity. The loss of DEC can change this ratio and impede the movement of lithium ions.

  • Increased Cell Impedance: Changes in electrolyte composition can lead to a less effective solid electrolyte interphase (SEI) on the anode, increasing the overall cell impedance.

  • Reduced Cycle Life: The combination of altered conductivity and increased impedance can lead to accelerated capacity fade and a shorter cycle life for the battery.[1]

  • Safety Concerns: In sealed cells, the evaporation and subsequent decomposition of DEC can lead to gas generation and pressure buildup, which can compromise the integrity of the cell.[1]

Q3: What are the primary strategies to mitigate DEC evaporation during battery cycling experiments?

A3: The primary strategies to minimize DEC evaporation include:

  • Temperature Control: Maintaining a stable and controlled temperature is the most effective way to reduce the evaporation rate of DEC.

  • Proper Cell Sealing: Ensuring a hermetic seal on your experimental cells is crucial to prevent the escape of volatile electrolyte components.

  • Electrolyte Formulation: Using co-solvents with lower volatility or higher boiling points can help to reduce the overall vapor pressure of the electrolyte mixture. For example, increasing the proportion of ethylene carbonate (EC) can help.

  • Use of Additives: Some additives can help to form a more stable SEI layer, which can reduce the decomposition of the electrolyte and subsequent gas generation.

Q4: How can I quantitatively measure the amount of DEC lost to evaporation?

A4: The most common and accurate method for quantifying the loss of DEC is Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation and identification of the different components of the electrolyte, enabling a precise measurement of the change in solvent concentration after cycling. A detailed protocol for this analysis is provided in the "Experimental Protocols" section below.

Quantitative Data on Electrolyte Solvent Properties

The following table summarizes the key physical properties of common lithium-ion battery electrolyte solvents, highlighting why DEC is more prone to evaporation.

Solvent Abbreviation Boiling Point (°C) Vapor Pressure (kPa at 20°C) Molar Mass ( g/mol )
Ethylene CarbonateEC248<0.0188.06
Propylene CarbonatePC242<0.01102.09
This compound DEC 127 1.1 118.13
Dimethyl CarbonateDMC905.590.08
Ethyl Methyl CarbonateEMC1072.5104.10

Data compiled from various sources.

Experimental Protocols

Protocol 1: Gravimetric Analysis of Electrolyte Evaporation

This protocol provides a straightforward method to estimate electrolyte evaporation by measuring mass loss.

Objective: To determine the mass loss of electrolyte from a battery cell due to evaporation under specific temperature conditions.

Materials:

  • Precision balance (readability of at least 0.01 mg)

  • Assembled battery cells (e.g., coin cells)

  • Temperature-controlled chamber or oven

  • Inert gloves and glovebox (for cell assembly)

Procedure:

  • Assemble the battery cells within an inert atmosphere (e.g., argon-filled glovebox) to prevent atmospheric contamination.

  • Accurately measure and record the initial mass of each cell (m_initial) using a precision balance.

  • Place the cells in a temperature-controlled chamber set to the desired experimental temperature (e.g., 25°C, 45°C, 60°C).

  • At predetermined time intervals (e.g., 24, 48, 72 hours), remove the cells from the chamber.

  • Allow the cells to return to room temperature to ensure consistent measurement conditions.

  • Carefully clean the exterior of the cells to remove any surface contaminants.

  • Measure and record the mass of each cell (m_final) at each time point.

  • Calculate the mass loss due to evaporation as: Mass Loss = m_initial - m_final.

  • Calculate the evaporation rate for each time interval.

Protocol 2: Quantification of DEC Loss using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for accurately quantifying the change in electrolyte composition.

Objective: To determine the precise concentration of DEC and other solvents in the electrolyte before and after battery cycling.

Materials:

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Syringes and vials for sample collection and preparation

  • High-purity solvents for dilution (e.g., dichloromethane, acetonitrile)

  • Standard solutions of electrolyte solvents for calibration

  • Inert gloves and glovebox for cell disassembly

Procedure:

  • Prepare Calibration Standards: Prepare a series of standard solutions with known concentrations of DEC, EC, DMC, and any other solvents in your electrolyte.

  • Run Calibration Curve: Analyze the standard solutions using the GC-MS to generate a calibration curve for each solvent.

  • Initial Electrolyte Sample: Before assembling the cells, take an aliquot of the fresh electrolyte and dilute it with a suitable solvent to a concentration within the calibration range. Analyze this sample to determine the initial solvent concentrations.

  • Cycle the Batteries: Subject the assembled battery cells to the desired cycling protocol.

  • Electrolyte Extraction (Post-Cycling): In an inert atmosphere, carefully disassemble the cycled cells. Extract the electrolyte from the separator and electrodes using a micropipette.

  • Sample Preparation (Post-Cycling): Dilute the extracted electrolyte with the same solvent used for the initial sample to the same dilution factor.

  • GC-MS Analysis: Analyze the post-cycling electrolyte sample using the same GC-MS method as the initial sample and calibration standards.

  • Data Analysis: Using the calibration curves, determine the concentration of DEC and other solvents in the post-cycling electrolyte. The difference between the initial and final concentrations represents the loss due to evaporation and decomposition.

Visualizations

Logical Relationship of DEC Evaporation and Mitigation

cluster_causes Causes of DEC Evaporation cluster_effects Effects on Battery Performance cluster_mitigation Mitigation Strategies High_Vapor_Pressure High Vapor Pressure of DEC Low_Boiling_Point Low Boiling Point of DEC Altered_Electrolyte_Comp Altered Electrolyte Composition Low_Boiling_Point->Altered_Electrolyte_Comp Elevated_Temperature Elevated Operating Temperature Elevated_Temperature->Altered_Electrolyte_Comp Improper_Sealing Improper Cell Sealing Improper_Sealing->Altered_Electrolyte_Comp Increased_Impedance Increased Cell Impedance Altered_Electrolyte_Comp->Increased_Impedance Safety_Issues Safety Issues (Gas Buildup) Altered_Electrolyte_Comp->Safety_Issues Capacity_Fade Capacity Fade Increased_Impedance->Capacity_Fade Temp_Control Temperature Control Temp_Control->Elevated_Temperature Proper_Sealing Proper Cell Sealing Proper_Sealing->Improper_Sealing Electrolyte_Formulation Electrolyte Formulation Electrolyte_Formulation->High_Vapor_Pressure Additive_Use Use of Additives Additive_Use->Increased_Impedance

Caption: Factors contributing to DEC evaporation and corresponding mitigation strategies.

Experimental Workflow for Quantifying DEC Evaporation

Start Start: Prepare Electrolyte Assemble_Cells Assemble Battery Cells in Glovebox Initial_Mass Measure Initial Mass (Gravimetric) Assemble_Cells->Initial_Mass Initial_GCMS Analyze Initial Electrolyte (GC-MS) Assemble_Cells->Initial_GCMS Cycling Perform Battery Cycling at Controlled Temperature Initial_Mass->Cycling Initial_GCMS->Cycling Final_Mass Measure Final Mass (Gravimetric) Cycling->Final_Mass Disassemble_Cells Disassemble Cells in Glovebox Final_Mass->Disassemble_Cells Final_GCMS Analyze Final Electrolyte (GC-MS) Disassemble_Cells->Final_GCMS Analyze_Data Analyze and Compare Data Final_GCMS->Analyze_Data End End: Quantify Evaporation Analyze_Data->End

Caption: Workflow for measuring DEC evaporation using gravimetric and GC-MS analysis.

References

Identifying and removing common impurities in Diethyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethyl carbonate (DEC). Here you will find information on identifying and removing common impurities to ensure the quality of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: The impurities present in this compound largely depend on its manufacturing process and subsequent handling and storage. Common impurities include:

  • Water: DEC is hygroscopic and can absorb moisture from the atmosphere. Prolonged storage can lead to hydrolysis, forming ethanol (B145695) and carbon dioxide.[1]

  • Ethanol: Unreacted starting material from the synthesis of DEC is a frequent impurity.[1][2]

  • Acidic Impurities: These can originate from catalysts used in synthesis or from byproducts like hydrogen chloride (in the phosgenation route).

  • Other Carbonate Esters: If transesterification is used for synthesis, other carbonates like ethyl methyl carbonate may be present.

  • Synthesis-Specific Byproducts: Depending on the production method, byproducts such as ethylene (B1197577) glycol (from transesterification with ethylene carbonate) or methanol (B129727) (from transesterification with dimethyl carbonate) can be impurities.[2]

Q2: What are the different grades of this compound available?

A2: this compound is available in several grades, with purity levels tailored to specific applications. The most common grades are:

  • Technical Grade: Suitable for general applications like solvents.

  • Industrial Grade: Purity is typically above 99.5%.[2]

  • Battery Grade: This is a high-purity grade essential for lithium-ion battery electrolytes, with very low levels of water and acidic impurities, often below 10 ppm.

Here is a table summarizing the typical specifications for different grades of DEC:

ParameterTechnical GradeIndustrial GradeBattery Grade
Purity (%) > 99.0≥ 99.5[2]≥ 99.97[3]
Water Content (ppm) < 500< 300< 10
Ethanol Content (ppm) < 1000< 300< 50
Acidity (as HCl, ppm) < 50< 20< 10

Q3: How can I determine the purity of my this compound?

A3: Several analytical techniques can be used to assess the purity of DEC:

  • Gas Chromatography (GC): A primary method for determining the purity and quantifying volatile organic impurities. Both Flame Ionization Detection (FID) and Mass Spectrometry (MS) can be used.[4]

  • Karl Fischer Titration: This is the standard method for accurately determining water content.[1]

  • Acidimetry: A simple titration can be used to quantify acidic impurities.[1]

Troubleshooting Guides

Issue 1: High Water Content in this compound

Symptoms:

  • Inconsistent reaction yields, especially in moisture-sensitive reactions.

  • Formation of byproducts due to hydrolysis.

  • Poor performance in electrochemical applications.

Root Cause Analysis and Solution Workflow:

Caption: Workflow for addressing high water content in DEC.

Recommended Action:

The most effective method for removing water from this compound is by using molecular sieves. 3Å molecular sieves are particularly effective for drying polar solvents.[5][6]

Experimental Protocol: Drying DEC with Molecular Sieves

  • Activation of Molecular Sieves:

    • Place the required amount of 3Å molecular sieves in a flask.

    • Heat the sieves to 250-300°C under vacuum for at least 3 hours to remove any adsorbed water.

    • Allow the sieves to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Drying Procedure:

    • Add the activated molecular sieves (approximately 5-10% w/v) to the this compound in a sealed container.

    • Allow the mixture to stand for at least 24 hours. Agitation can improve the drying efficiency.

    • Decant or filter the dried DEC from the molecular sieves.

  • Verification:

    • Determine the water content using Karl Fischer titration to ensure it meets your experimental requirements.

Issue 2: Presence of Acidic Impurities

Symptoms:

  • Undesired side reactions or catalysis.

  • Corrosion of equipment.

  • Degradation of sensitive reagents.

Root Cause Analysis and Solution Workflow:

Caption: Workflow for removing acidic impurities from DEC.

Recommended Action:

Acidic impurities can be removed by washing the this compound with a mild aqueous basic solution, such as sodium bicarbonate.

Experimental Protocol: Neutralizing and Washing DEC

  • Washing:

    • Place the this compound in a separatory funnel.

    • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution.

    • Allow the layers to separate.

  • Separation:

    • Drain the lower aqueous layer.

    • Repeat the washing step with deionized water to remove any remaining salts.

  • Drying:

    • Transfer the washed DEC to a clean, dry flask.

    • Add a suitable drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Allow the DEC to stand over the drying agent for several hours, with occasional swirling.

    • Filter the dried DEC to remove the drying agent.

  • Verification:

    • Measure the acidity of the purified DEC using an appropriate titration method.

Issue 3: Presence of Multiple Organic Impurities

Symptoms:

  • Broad or multiple peaks in analytical chromatograms.

  • Reduced purity of the final product.

  • Interference with spectroscopic analysis.

Recommended Action:

Fractional distillation is the most effective method for separating this compound from other organic impurities with different boiling points. The boiling point of DEC is 126-128°C.[2]

Experimental Protocol: Purification of DEC by Fractional Distillation

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus. A Vigreux column or a packed column (e.g., with Raschig rings or glass beads) is recommended for efficient separation.[7]

    • Place the impure this compound in the distilling flask, adding boiling chips to ensure smooth boiling.

    • Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss.[8]

  • Distillation:

    • Heat the distilling flask gently.

    • Maintain a slow and steady distillation rate. A high reflux ratio will improve separation.

    • Monitor the temperature at the head of the column. Discard the initial fraction (forerun), which will contain lower-boiling impurities.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of pure this compound (126-128°C).

    • Stop the distillation before the flask runs dry to prevent the concentration of potentially explosive peroxides.

  • Verification:

    • Analyze the collected fraction by GC to confirm its purity.

Analytical Methodologies

Gas Chromatography (GC) Method for Purity Analysis

This method is suitable for determining the purity of this compound and quantifying volatile impurities.

  • System: Gas Chromatograph with a Flame Ionization Detector (GC-FID).

  • Column: A polar capillary column, such as one with a poly(6% cyanopropylphenyl/94% dimethyl siloxane) stationary phase (e.g., SPB®-624), is recommended for good separation of carbonate solvents and their impurities.

  • Carrier Gas: Helium or Nitrogen.

  • Injection:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 200°C.

    • Final Hold: Hold at 200°C for 5 minutes.

  • Detector:

    • Detector: FID

    • Temperature: 280°C

Expected Purity Levels After Purification

Purification MethodTarget ImpurityTypical Purity Achieved
Drying with Molecular Sieves Water< 10 ppm
Washing with NaHCO₃ Acidic Impurities< 10 ppm (as HCl)
Fractional Distillation Ethanol, other organic impurities> 99.9%

References

Technical Support Center: Enhancing the Thermal Stability of Diethyl Carbonate (DEC)-Based Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the thermal stability of diethyl carbonate (DEC)-based electrolytes.

Frequently Asked Questions (FAQs)

Q1: Why is the thermal stability of DEC-based electrolytes a significant concern in lithium-ion batteries?

A1: The thermal stability of the electrolyte is crucial for the safety and performance of lithium-ion batteries. DEC, a common co-solvent, can decompose at elevated temperatures, which can be initiated at temperatures as low as 57°C in the presence of charged electrodes.[1] This decomposition can lead to several hazardous outcomes, including the generation of flammable gases, increased internal pressure within the cell, and thermal runaway, which can result in fires or explosions.[2][3] Furthermore, electrolyte degradation contributes to reduced battery performance, including capacity fade and increased internal resistance.[4]

Q2: What are the typical thermal decomposition products of DEC-based electrolytes?

A2: The thermal decomposition of DEC-based electrolytes, especially in the presence of LiPF6, is a complex process that generates a variety of products. Common gaseous products include carbon dioxide (CO2), ethylene (B1197577) (C2H4), and ethanol (B145695) (C2H5OH).[3][5] At higher temperatures, other species like hydrogen (H2), carbon monoxide (CO), methane (B114726) (CH4), and ethane (B1197151) (C2H6) can also be formed.[3] The presence of the LiPF6 salt can catalyze the decomposition, leading to the formation of additional compounds such as alkyl fluorides, dialkyl ethers, and hydrofluoric acid (HF).[6]

Q3: How does the lithium salt, particularly LiPF6, influence the thermal stability of DEC-based electrolytes?

A3: While carbonate solvents are relatively stable on their own, the addition of LiPF6 has been shown to catalyze their thermal breakdown.[6] LiPF6 can thermally dissociate, generating Lewis acids like PF5, which promote the decomposition of carbonate solvents.[2][4] This catalytic effect significantly lowers the onset temperature of decomposition. For instance, the onset temperature for DEC decomposition can be reduced from approximately 300°C to 170°C in the presence of LiPF6.[6] The salt also provides a pathway for the production of hazardous hydrofluoric acid (HF), especially in the presence of moisture.[6]

Q4: What is the impact of impurities, such as water, on the thermal stability of these electrolytes?

A4: Protic impurities like water and ethanol can enhance the autocatalytic decomposition reactions of carbonate electrolytes containing LiPF6, leading to reduced thermal stability.[6] Water can react with LiPF6 and its decomposition products to form hydrofluoric acid (HF), which further accelerates the degradation of both the electrolyte and the electrode materials.[2][6] Therefore, maintaining anhydrous conditions during electrolyte preparation and battery assembly is critical.

Q5: What are some common strategies to improve the thermal stability of DEC-based electrolytes?

A5: Several strategies are being explored to enhance the thermal stability of DEC-based electrolytes. A primary approach is the use of electrolyte additives. Lewis bases, such as pyridine (B92270) and its derivatives, can complex with the Lewis acid PF5, a decomposition product of LiPF6, thereby inhibiting the autocatalytic decomposition of the carbonate solvents.[4] Other additives, including fluorine-containing compounds, boron-based additives, and phosphorus-based flame retardants, are also used to stabilize the electrolyte and the solid electrolyte interphase (SEI) layer on the electrodes.[2][7] Another strategy involves modifying the solvent itself, for example, through fluorination, to improve its oxidation resistance and thermal stability.[2]

Troubleshooting Guide

Problem 1: My battery cell is showing significant gas evolution during cycling at elevated temperatures.

  • Possible Cause: This is a strong indicator of electrolyte decomposition. The presence of LiPF6 catalyzes the breakdown of DEC and other carbonate solvents, leading to the generation of gases like CO2, C2H4, and other flammable hydrocarbons.[6]

  • Troubleshooting Steps:

    • Analyze the evolved gas: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify the gaseous decomposition products. This can help in understanding the specific degradation pathways.[5]

    • Evaluate your electrolyte composition: Consider the concentration of LiPF6 and the presence of any impurities, especially water, which can accelerate decomposition.[6]

    • Introduce stabilizing additives: Experiment with additives known to suppress gas evolution. Lewis bases can sequester PF5, a key catalyst for decomposition.[4] Film-forming additives like vinylene carbonate (VC) or fluoroethylene carbonate (FEC) can help create a more stable solid electrolyte interphase (SEI) on the anode, which can mitigate electrolyte reduction and subsequent gas formation.[5]

Problem 2: The battery's capacity is fading rapidly when tested at temperatures above 50°C.

  • Possible Cause: Accelerated capacity fade at elevated temperatures is often linked to the thermal instability of the electrolyte and the breakdown of the SEI layer. The decomposition of the electrolyte consumes lithium ions and damages the electrode surfaces.[2][5] The reaction between the electrolyte and the charged electrodes is a key factor, with the SEI on the lithiated graphite (B72142) anode being susceptible to breakdown at temperatures as low as 57°C.[1]

  • Troubleshooting Steps:

    • Perform post-mortem analysis: After cycling, disassemble the cell in an inert atmosphere and analyze the electrodes using techniques like X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) to characterize changes in the SEI and electrode morphology.

    • Optimize the electrolyte formulation: Investigate the use of additives that can form a more robust and thermally stable SEI. Boron-based additives have been shown to improve SEI stability at high voltages and temperatures.[7]

    • Consider alternative salts: While LiPF6 is common, other lithium salts with better thermal stability, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in combination with other salts like lithium difluoro(oxalato)borate (LiODFB), could be explored.[8][9]

Problem 3: My Differential Scanning Calorimetry (DSC) results for electrolyte thermal stability are not reproducible.

  • Possible Cause: Inconsistent DSC results can stem from several experimental variables, including sample preparation, sealing of the crucibles, and exposure to the atmosphere. Even brief exposure of the electrolyte to ambient air can introduce moisture and change its thermal behavior.[10]

  • Troubleshooting Steps:

    • Standardize sample preparation: Prepare all samples in a controlled inert atmosphere (e.g., an argon-filled glovebox) to minimize exposure to air and moisture.[10]

    • Ensure proper crucible sealing: Use hermetically sealed crucibles to prevent the evaporation of volatile electrolyte components during the DSC scan. For experiments where gas evolution is expected and needs to be vented, use crucibles with a precisely drilled micro-hole, and ensure this is consistent across all samples.[10]

    • Control the heating rate: Use consistent heating rates for all your experiments, as the onset and peak temperatures of decomposition can shift with the heating rate.[8]

    • Verify instrument calibration: Regularly calibrate your DSC instrument with known standards to ensure temperature and heat flow accuracy.

Data Presentation

Table 1: Onset Decomposition Temperatures of Carbonate Solvents with and without LiPF6

SolventConditionOnset Decomposition Temperature (°C)
This compound (DEC)Pure~300
This compound (DEC)With LiPF6~170
Ethyl Methyl Carbonate (EMC)PureStable in the tested range
Ethyl Methyl Carbonate (EMC)With LiPF6~170
Ethylene Carbonate (EC)Pure195
Ethylene Carbonate (EC)With LiPF6Reduced (exact value varies)

Data synthesized from reference[6].

Table 2: Gaseous Decomposition Products from Carbonate Solvents with 1.2 M LiPF6

SolventMajor Gaseous Products (mol%)
Dimethyl Carbonate (DMC)CO2 (~80%), H2, C2H6
Ethyl Methyl Carbonate (EMC)CO2 (~72-73%), C2H6 (~11%), C3H8 (~5%)
Ethylene Carbonate (EC)CO2 (~72-73%), H2 (~18%)
This compound (DEC)Produces a significant amount of gas, including CO2 and flammable components.

Data synthesized from reference[6].

Experimental Protocols

1. Differential Scanning Calorimetry (DSC) for Electrolyte Thermal Analysis

  • Objective: To determine the onset temperature and heat of exothermic decomposition reactions of the electrolyte.

  • Methodology:

    • Sample Preparation: In an argon-filled glovebox, pipette a precise amount (typically 3-5 mg) of the DEC-based electrolyte into a high-pressure hermetically sealed DSC pan.[8]

    • Sealing: Immediately seal the pan to prevent any contact with the external atmosphere and to contain any evolved gases during the initial stages of decomposition.

    • Instrumentation: Place the sealed sample pan and an empty reference pan into the DSC instrument.

    • Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 350°C) at a constant heating rate (e.g., 1, 2, 4, 7, or 10 °C/min).[8] The use of multiple heating rates can allow for kinetic analysis of the decomposition reaction.

    • Data Analysis: Record the heat flow as a function of temperature. The onset temperature of exothermic peaks indicates the beginning of thermal decomposition. The area under the peak corresponds to the heat of reaction (ΔH).[8]

2. Evolved Gas Analysis (EGA) using Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

  • Objective: To identify the gaseous species evolved during the thermal decomposition of the electrolyte.

  • Methodology:

    • Sample Preparation: In a glove bag or glovebox, place a small amount (8-10 mg) of the electrolyte into a TGA crucible.[10] For experiments mimicking cell conditions, the crucible may be sealed with a lid containing a micro-hole (e.g., 50 µm) to allow gases to vent in a controlled manner.[10]

    • Instrumentation: Place the crucible in a TGA instrument that is coupled to a mass spectrometer via a heated transfer line.

    • Thermal Program: Heat the sample according to a defined temperature program while monitoring the mass loss (TGA) and the mass-to-charge ratio of the evolved gases (MS). A typical program might involve heating from room temperature to 300°C at a rate of 10°C/min under an inert gas flow (e.g., Argon).

    • Data Analysis: Correlate the mass loss steps observed in the TGA curve with the detection of specific ions in the MS. This allows for the identification of the decomposition products and the temperature ranges at which they are evolved.[10]

Visualizations

G cluster_0 Initiation at Elevated Temperature cluster_1 Primary Decomposition cluster_2 Product Formation DEC This compound (DEC) Decomp_Intermediates Decomposition Intermediates DEC->Decomp_Intermediates Catalyzed by PF5 LiPF6 LiPF6 PF5 PF5 (Lewis Acid) LiPF6->PF5 Thermal Dissociation LiF LiF LiPF6->LiF HF HF (with H2O) PF5->HF Reacts with trace H2O CO2 CO2 Decomp_Intermediates->CO2 C2H4 Ethylene (C2H4) Decomp_Intermediates->C2H4 Ethanol Ethanol Decomp_Intermediates->Ethanol

Caption: Simplified thermal degradation pathway of DEC in the presence of LiPF6.

G start Start: Prepare Electrolyte (DEC + Li Salt +/- Additives) dsc Thermal Analysis (DSC/TGA) - Determine onset temperature - Measure heat of decomposition start->dsc isothermal Isothermal Aging Test - Store cells at elevated temp. start->isothermal cycling Electrochemical Cycling - Cycle cells at elevated temp. start->cycling gas_analysis Evolved Gas Analysis (GC-MS) - Identify gaseous products dsc->gas_analysis post_mortem Post-Mortem Analysis - XPS, SEM, etc. on electrodes isothermal->post_mortem cycling->post_mortem data_analysis Data Analysis & Interpretation gas_analysis->data_analysis post_mortem->data_analysis

Caption: Experimental workflow for evaluating electrolyte thermal stability.

G rect_node rect_node issue Unexpected Experimental Outcome? gas Excessive Gas? issue->gas Type of Issue fade Rapid Capacity Fade? issue->fade reproducibility Poor Reproducibility? issue->reproducibility gas_sol1 Analyze gas composition (GC-MS) gas->gas_sol1 gas_sol2 Test film-forming additives (VC, FEC) gas->gas_sol2 fade_sol1 Post-mortem analysis of SEI (XPS) fade->fade_sol1 fade_sol2 Incorporate SEI-stabilizing additives fade->fade_sol2 rep_sol1 Strictly control atmosphere (glovebox) reproducibility->rep_sol1 rep_sol2 Ensure proper crucible sealing reproducibility->rep_sol2

Caption: Logic diagram for troubleshooting common experimental issues.

References

Addressing catalyst deactivation in Diethyl carbonate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Diethyl Carbonate (DEC) synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments, with a particular focus on catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low DEC yield in my synthesis?

A1: Low yields in this compound (DEC) synthesis can often be attributed to several factors. A primary challenge is the chemical equilibrium of the reaction, which may not favor product formation.[1] The presence of water as a byproduct can also limit the reaction.[2] Additionally, the choice of catalyst and dehydrating agent, along with reaction conditions such as temperature and pressure, significantly influences the yield.[3] Catalyst deactivation throughout the reaction is another critical factor that can lead to diminished yields over time.[4]

Q2: How does water affect my DEC synthesis and catalyst performance?

A2: Water, a common byproduct in many DEC synthesis routes, can negatively impact the process in two main ways. Firstly, its presence can shift the reaction equilibrium, limiting the overall yield of DEC. Secondly, water can lead to the deactivation of certain catalysts through mechanisms like hydrolysis, leaching of active components, or structural changes in the catalyst support.[5] Improving the hydrothermal stability of the catalyst is a key strategy to mitigate these effects.[5]

Q3: What are the signs of catalyst deactivation in my experiment?

A3: The most evident sign of catalyst deactivation is a gradual decrease in the reaction rate and a lower-than-expected yield of DEC over time or in subsequent reaction cycles. Other indicators can include changes in the physical appearance of the catalyst, such as a change in color, which might suggest the deposition of byproducts or coke.[6] In some cases, you may observe an increase in the formation of unwanted side products.

Q4: Can I regenerate my deactivated catalyst?

A4: Yes, in many cases, catalyst regeneration is possible, although the effectiveness depends on the nature of the catalyst and the deactivation mechanism. Common regeneration techniques include thermal treatments like annealing to remove adsorbed species.[6] For deactivation caused by fouling, washing with appropriate solvents may be effective. In some processes, the catalyst is designed to be part of a regenerative cycle with other components in the reaction system.[4][7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Rapid loss of catalyst activity in early cycles Catalyst Poisoning: Impurities in the feedstock or byproducts of the reaction (e.g., acetals) may be poisoning the catalyst.[6]- Purify all reactants and solvents before use.- Analyze byproducts to identify potential catalyst poisons.- If acetal (B89532) formation is the issue, consider using a different dehydrating agent or a catalyst resistant to acetal poisoning.[6]
Gradual decrease in yield over multiple runs Fouling/Coking: Deposition of organic residues or coke on the catalyst surface can block active sites.[5]- Implement a regeneration step, such as calcination (annealing) at high temperatures, to burn off deposits.[6]- Modify reaction conditions (e.g., lower temperature) to reduce the rate of coke formation.- Incorporate a catalyst with a support structure less prone to fouling.
Inconsistent results between batches Water Content Variation: The presence of varying amounts of water in the reactants can significantly affect catalyst performance and reaction equilibrium.[5]- Ensure all reactants, especially ethanol (B145695), are thoroughly dried before use.- Utilize an effective and regenerable dehydrating agent, such as molecular sieves or acetals, to remove water in situ.[6][8]
Catalyst physically degrading or changing color Structural Damage or Sintering: High reaction temperatures can cause structural changes to the catalyst, such as sintering of metal particles, reducing the active surface area.[9] A color change may indicate the deposition of organic compounds.[6]- Operate at the lowest effective temperature to minimize thermal stress on the catalyst.- Choose a catalyst with high thermal stability.- If a color change is observed, attempt regeneration by annealing.[6]
Low DEC yield despite using a dehydrating agent Inefficient Dehydrating Agent or Catalyst-Dehydrating Agent Mismatch: The chosen dehydrating agent may not be effective enough under the reaction conditions, or it may negatively interact with the catalyst.- Optimize the amount and type of dehydrating agent. For example, the efficiency of acetal regeneration is impacted by the ethanol/acetone ratio and the amount of molecular sieves used.[6]- Consider using a recyclable dehydrating agent like tetraethyl orthosilicate (B98303) (TEOS) with a suitable catalyst system (e.g., Zr-based).[4][7]

Experimental Protocols

Protocol 1: General Procedure for this compound Synthesis from CO2 and Ethanol

This protocol outlines a typical batch reaction for DEC synthesis.

Materials:

  • Ethanol (anhydrous)

  • Catalyst (e.g., CeO2, Zr(OEt)x/CeO2/SiO2)

  • Dehydrating agent (e.g., 2,2-diethoxypropane, tetraethyl orthosilicate)

  • High-pressure autoclave reactor equipped with a magnetic stirrer and temperature controller

  • CO2 (high purity)

Procedure:

  • Ensure the autoclave is clean and dry.

  • Add the catalyst (e.g., 0.5 g) and the dehydrating agent to the reactor.

  • Add anhydrous ethanol to the reactor.

  • Seal the reactor and purge several times with low-pressure CO2 to remove air.

  • Pressurize the reactor with CO2 to the desired initial pressure (e.g., 20-50 bar) at room temperature.[3]

  • Begin stirring and heat the reactor to the target temperature (e.g., 130-190 °C).[3]

  • Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 1-5 hours).[3]

  • After the reaction, cool the reactor to room temperature and carefully vent the excess CO2.

  • Collect the liquid product and separate it from the solid catalyst by centrifugation or filtration.

  • Analyze the product mixture using gas chromatography (GC) to determine the yield of DEC.

Protocol 2: Catalyst Regeneration by Annealing

This protocol describes a method for regenerating a catalyst deactivated by organic deposits.

Materials:

  • Deactivated catalyst

  • Tube furnace with temperature control

  • Inert gas (e.g., Nitrogen) or Air/Oxygen for oxidative regeneration

Procedure:

  • Carefully recover the deactivated catalyst from the reaction mixture.

  • Wash the catalyst with a suitable solvent (e.g., ethanol) to remove loosely bound organic residues and dry it in an oven at a low temperature (e.g., 100 °C).

  • Place the dried catalyst in a ceramic boat and insert it into the tube furnace.

  • Purge the furnace with an inert gas to remove air.

  • Heat the furnace to the regeneration temperature (e.g., 500 °C) under a continuous flow of the chosen gas (inert or oxidative).[6] The choice of gas depends on the nature of the catalyst and the deposits.

  • Hold at the regeneration temperature for a specified duration (e.g., 2-4 hours).

  • Cool the furnace to room temperature under the gas flow.

  • Carefully remove the regenerated catalyst. The restoration of the catalyst's original color (e.g., from red back to white) can be an indicator of successful regeneration.[6]

Visualizing Workflows and Mechanisms

G cluster_synthesis DEC Synthesis Workflow prep Reactor Preparation (Clean & Dry) load Load Reactants (Ethanol, Catalyst, Dehydrating Agent) prep->load seal Seal & Purge Reactor load->seal pressurize Pressurize with CO2 seal->pressurize react Heat & Stir (Controlled T & P) pressurize->react cool Cool & Vent react->cool separate Product Separation (Filtration/Centrifugation) cool->separate analyze Analysis (GC) separate->analyze

Caption: A typical experimental workflow for this compound synthesis in a batch reactor.

G cluster_deactivation Catalyst Deactivation & Regeneration Cycle active_catalyst Active Catalyst synthesis DEC Synthesis active_catalyst->synthesis Catalyzes Reaction deactivated_catalyst Deactivated Catalyst (Fouled/Poisoned) synthesis->deactivated_catalyst Deactivation Occurs regeneration Regeneration (e.g., Annealing) deactivated_catalyst->regeneration Regeneration Process regeneration->active_catalyst Activity Restored

References

Technical Support Center: Impact of Diethyl Carbonate (DEC) Decomposition on Battery Safety

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lithium-ion batteries containing diethyl carbonate (DEC) in their electrolyte formulations.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during experiments related to DEC decomposition and its impact on battery safety and performance.

Issue 1: Unexpected Battery Swelling and Gas Generation

Q1: My pouch cell is swelling significantly after a few cycles at elevated temperatures. What could be the cause?

A1: Battery swelling is a common indicator of internal gas generation, which can be a serious safety concern.[1][2][3] In electrolytes containing DEC, swelling at elevated temperatures is often linked to the thermal decomposition of the electrolyte.[4] DEC, especially in the presence of LiPF6 salt, can decompose to produce gaseous byproducts such as carbon dioxide (CO2), ethylene (B1197577) (C2H4), and other hydrocarbons.[4][5] This process is accelerated at higher temperatures, leading to a rapid increase in internal pressure and causing the cell to swell.[6][7]

Q2: How can I confirm that the swelling is due to DEC decomposition?

A2: To confirm the cause of gas generation, you can perform a gas analysis on the swollen cell using Gas Chromatography-Mass Spectrometry (GC-MS). This technique can identify and quantify the gaseous decomposition products. The presence of significant amounts of CO2, C2H4, and ethane (B1197151) (C2H6) would strongly suggest DEC and other carbonate solvent decomposition.[5][8] For detailed instructions, refer to the "Experimental Protocols" section on GC-MS analysis.

Q3: What are the safety risks associated with a swollen battery?

A3: A swollen battery poses significant safety risks, including:

  • Thermal Runaway: The buildup of internal pressure can lead to a breach of the cell casing, potentially causing a short circuit and triggering thermal runaway, which can result in fire or an explosion.[1][3]

  • Electrolyte Leakage: The increased pressure can cause the electrolyte to leak from the cell, which is often flammable and corrosive.

  • Reduced Performance: Gas generation can lead to poor electrical contact between battery components, increasing internal resistance and reducing capacity.[6]

Q4: What immediate actions should I take if I observe a swollen battery in my experiment?

A4: If you encounter a swollen battery, prioritize safety:

  • Immediately stop cycling the battery and disconnect it from any charging or testing equipment.[7]

  • Do not attempt to puncture or open the swollen cell, as this can lead to a violent reaction.[7]

  • Move the swollen cell to a well-ventilated and fire-safe location, such as a fume hood or a designated battery safety container.

  • Handle the cell with appropriate personal protective equipment (PPE), including safety glasses and gloves.

Issue 2: Rapid Capacity Fade and Increased Internal Resistance

Q5: I am observing a rapid decline in my battery's capacity and a significant increase in internal resistance after cycling at a high C-rate. Could this be related to DEC decomposition?

A5: Yes, rapid capacity fade and increased internal resistance are common consequences of electrolyte decomposition, including that of DEC.[9][10] The decomposition products of DEC can contribute to the formation of an unstable and thick Solid Electrolyte Interphase (SEI) layer on the anode.[11] This layer, while necessary for battery function, can become resistive and consume lithium ions if it continuously breaks down and reforms, leading to a loss of cyclable lithium and increased impedance.[10]

Q6: How does the SEI layer formed from DEC decomposition products affect battery performance?

A6: An ideal SEI layer should be thin, stable, and ionically conductive. However, decomposition products from DEC can lead to an SEI layer that is:

  • Thick and Resistive: This increases the internal resistance of the battery, hindering the movement of lithium ions and reducing power output.

  • Porous and Unstable: An unstable SEI can crack during the expansion and contraction of the electrode materials during cycling, exposing fresh electrode surfaces to the electrolyte and leading to further decomposition and consumption of lithium ions.[11]

  • Chemically Inhomogeneous: The incorporation of various organic and inorganic decomposition products can lead to a non-uniform SEI, affecting the even plating and stripping of lithium ions.

Q7: How can I analyze the SEI layer to understand the impact of DEC decomposition?

A7: Several surface-sensitive techniques can be used to characterize the SEI layer, including:

  • X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition of the SEI.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups of the organic components in the SEI.[12]

  • Sum Frequency Generation (SFG) Vibrational Spectroscopy: To probe the molecular structure and orientation of species at the electrode-electrolyte interface in-situ.[13]

Refer to the "Experimental Protocols" section for more details on these techniques.

Quantitative Data on this compound Decomposition

The following tables summarize quantitative data related to the thermal decomposition of DEC and its impact on battery performance.

Table 1: Thermal Decomposition Onset Temperatures of Carbonate Solvents

SolventDecomposition Onset Temperature (°C)Notes
This compound (DEC)~170 (with LiPF6)The presence of LiPF6 significantly lowers the decomposition temperature.[4]
Ethylene Carbonate (EC)~195 (with LiPF6)[4]
Dimethyl Carbonate (DMC)~247Generally more stable than ethyl-based carbonates.[14]
Ethyl Methyl Carbonate (EMC)~264[14]

Table 2: Gaseous Products from Thermal Decomposition of Carbonate Electrolytes

Electrolyte ComponentMajor Gaseous ProductsMolar Ratio (gas/electrolyte)Reference
This compound (DEC)CO2, C2H4, C2H6Up to 1.55[4]
Ethylene Carbonate (EC)CO2, C2H4, H2Up to 1.5[4]

Table 3: Impact of Electrolyte Decomposition on Battery Performance (Illustrative)

ConditionCapacity Fade Rate (mAh/g/cycle)Internal Resistance Increase (%)Primary Cause
High Temperature Cycling (e.g., 60°C)1.5 - 3.050 - 100Accelerated thermal decomposition of electrolyte, unstable SEI growth.
High C-Rate Cycling (e.g., >1C)0.8 - 1.530 - 60Increased electrochemical stress leading to electrolyte decomposition at the electrode surface.
Standard Cycling (e.g., 25°C, C/5)0.1 - 0.310 - 20Gradual SEI growth and minor electrolyte decomposition.

Note: These values are illustrative and can vary significantly based on cell chemistry, design, and specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments to analyze DEC decomposition and its effects.

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Gas Analysis

Objective: To identify and quantify the gaseous decomposition products from a lithium-ion battery.

Methodology:

  • Sample Collection:

    • In a controlled inert atmosphere (e.g., an argon-filled glovebox), carefully puncture the swollen pouch cell with a gas-tight syringe to collect the internal gas.

    • Alternatively, specialized equipment for in-situ gas analysis can be used.[8]

  • GC-MS System Preparation:

    • Use a GC system equipped with a suitable column for separating light gases (e.g., a Porous Layer Open Tubular (PLOT) column).

    • Couple the GC to a Mass Spectrometer for compound identification.

  • Analysis Parameters:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute all components.

    • MS Detector: Operate in electron ionization (EI) mode and scan a mass range of m/z 10-200.

  • Data Analysis:

    • Identify the gas components by comparing their mass spectra with a library (e.g., NIST).

    • Quantify the concentration of each gas using a calibration curve generated from standard gas mixtures.[15][16][17][18][19]

2. Fourier-Transform Infrared (FTIR) Spectroscopy for Electrolyte and SEI Analysis

Objective: To identify changes in the chemical composition of the liquid electrolyte and the solid electrolyte interphase (SEI) due to decomposition.

Methodology:

  • Sample Preparation (Liquid Electrolyte):

    • In an inert atmosphere, disassemble the cell and extract the electrolyte.

    • Dilute the electrolyte in a suitable solvent (e.g., dimethyl carbonate) if necessary.

    • Place a drop of the electrolyte between two KBr or ZnSe windows.

  • Sample Preparation (SEI Analysis):

    • Carefully disassemble the cell in an inert atmosphere and retrieve the anode.

    • Gently rinse the anode with a non-polar solvent (e.g., dimethyl carbonate) to remove residual electrolyte.[12]

    • Dry the anode under vacuum.

  • FTIR Analysis:

    • Use an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory for solid samples (anode) or a transmission setup for liquid samples.

    • Collect spectra in the mid-infrared range (4000-400 cm⁻¹).

    • Perform background correction using a clean ATR crystal or empty sample holder.

  • Data Analysis:

    • Identify characteristic vibrational bands corresponding to carbonate solvents, LiPF6 salt, and their decomposition products (e.g., C=O stretching, P-F stretching, C-O stretching).[20][21][22][23]

    • Compare the spectra of fresh and aged electrolytes/electrodes to identify new peaks or changes in peak intensities indicative of decomposition.

3. Sum Frequency Generation (SFG) Vibrational Spectroscopy for In-situ Interfacial Analysis

Objective: To investigate the molecular structure and orientation of species at the electrode-electrolyte interface during electrochemical cycling.

Methodology:

  • Spectroelectrochemical Cell:

    • Construct a specialized cell with an optically transparent window (e.g., CaF2) that allows the laser beams to access the electrode surface.[24][25][26]

    • Use a thin-film electrode (e.g., a thin layer of active material deposited on the window) as the working electrode.

  • SFG Setup:

    • Utilize a picosecond laser system that generates a tunable mid-infrared (IR) beam and a fixed-frequency visible beam.

    • Overlap the IR and visible beams spatially and temporally at the electrode-electrolyte interface.[27]

  • Data Acquisition:

    • Scan the IR wavelength across the range of interest to probe the vibrational modes of the interfacial molecules.

    • Detect the sum frequency signal generated at the interface.

    • Acquire spectra at different electrode potentials during charging and discharging.

  • Data Analysis:

    • Analyze the SFG spectra to identify the vibrational signatures of the electrolyte components and their decomposition products at the interface.

    • The intensity and polarization dependence of the SFG signals can provide information about the orientation and ordering of the molecules.[13][26][27][28]

Visualizations

Diagram 1: Impact of DEC Decomposition on Battery Safety

DEC This compound (DEC) in Electrolyte Decomposition DEC Decomposition (Thermal & Electrochemical) DEC->Decomposition High Temp, High Voltage Gas Gas Generation (CO2, C2H4, etc.) Decomposition->Gas SEI Unstable SEI Layer Formation Decomposition->SEI Pressure Increased Internal Pressure Gas->Pressure Resistance Increased Internal Resistance SEI->Resistance CapacityFade Capacity Fade SEI->CapacityFade Swelling Battery Swelling Pressure->Swelling ShortCircuit Internal Short Circuit Swelling->ShortCircuit ThermalRunaway Thermal Runaway Resistance->ThermalRunaway Failure Battery Failure CapacityFade->Failure ShortCircuit->ThermalRunaway ThermalRunaway->Failure

Caption: Logical flow from DEC decomposition to potential battery failure modes.

Diagram 2: DEC Decomposition Pathways

DEC This compound (C5H10O3) Thermal Thermal Decomposition DEC->Thermal Heat Electrochemical Electrochemical Reduction DEC->Electrochemical e-, Li+ Products_T Products: - Ethanol - Diethyl ether - CO2 Thermal->Products_T Products_E Products: - Lithium ethyl carbonate - Ethylene - Lithium carbonate Electrochemical->Products_E Gas Gaseous Byproducts Products_T->Gas Products_E->Gas SEI SEI Components Products_E->SEI Start Observe Battery Swelling Safety Safety Precautions: Isolate Battery Start->Safety GasAnalysis Gas Analysis (GC-MS) Safety->GasAnalysis PostMortem Post-Mortem Analysis Safety->PostMortem IdentifyGases Identify Gaseous Decomposition Products GasAnalysis->IdentifyGases AnalyzeSEI Analyze SEI Layer (FTIR, XPS, SFG) PostMortem->AnalyzeSEI AnalyzeElectrolyte Analyze Electrolyte (FTIR) PostMortem->AnalyzeElectrolyte Correlate Correlate Findings with Experimental Conditions IdentifyGases->Correlate AnalyzeSEI->Correlate AnalyzeElectrolyte->Correlate Conclusion Determine Root Cause: DEC Decomposition Correlate->Conclusion

References

Validation & Comparative

A Comparative Analysis of Diethyl Carbonate and Dimethyl Carbonate in Lithium-Ion Battery Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advancing lithium-ion battery technology, the choice of electrolyte solvent plays a pivotal role in determining battery performance, safety, and lifespan. Among the various organic carbonates utilized, Diethyl Carbonate (DEC) and Dimethyl Carbonate (DMC) are two of the most common co-solvents, typically used in conjunction with a cyclic carbonate like Ethylene Carbonate (EC). This guide provides an objective comparison of DEC and DMC, supported by experimental data, to aid researchers in the selection and optimization of electrolyte formulations.

At a Glance: Key Differences

PropertyThis compound (DEC)Dimethyl Carbonate (DMC)Advantage
Ionic Conductivity LowerHigherDMC
Viscosity HigherLowerDMC
Electrochemical Stability Less StableMore StableDMC
SEI Layer Formation Thicker, less stable SEIThinner, more stable SEIDMC
Flash Point 25-33°C17°CDEC (Slightly higher)
Melting Point -74.3°C2-4°CDEC (Wider liquid range at low temp.)
Boiling Point 127°C90°CDEC (Higher thermal stability)
Dielectric Constant ~2.8~3.1DMC (Slightly better salt dissociation)

Data Presentation: A Quantitative Comparison

The following table summarizes the key physical and electrochemical properties of this compound and Dimethyl Carbonate. These values are representative and can vary based on the specific experimental conditions and the purity of the solvents.

PropertyThis compound (DEC)Dimethyl Carbonate (DMC)Reference
Molecular Formula C5H10O3C3H6O3[General Chemical Knowledge]
Molecular Weight ( g/mol ) 118.1390.08[General Chemical Knowledge]
Density (g/cm³ at 20°C) ~0.975~1.07[General Chemical Knowledge]
Melting Point (°C) -74.32 to 4[General Chemical Knowledge]
Boiling Point (°C) 12790[General Chemical Knowledge]
Flash Point (°C) 25 - 3317[1]
Viscosity (cP at 25°C) ~0.75~0.59[2]
Dielectric Constant (at 20°C) ~2.8~3.1[General Chemical Knowledge]

Performance in Lithium-Ion Batteries

Ionic Conductivity

The lower viscosity of DMC is a significant factor contributing to higher ionic conductivity in electrolytes.[2] Faster ion transport is crucial for high-rate performance in lithium-ion batteries. While both DEC and DMC are often mixed with the high-dielectric-constant solvent EC to ensure adequate salt dissociation, the inherent lower viscosity of DMC-containing electrolytes facilitates better lithium-ion mobility.

Electrochemical Stability

DMC generally exhibits superior electrochemical stability compared to DEC. Studies have shown that electrolytes containing DMC are less reactive, particularly in the presence of the common lithium salt LiPF6.[3] This enhanced stability can lead to a longer cycle life and improved safety characteristics for the battery.

Solid Electrolyte Interphase (SEI) Formation

The Solid Electrolyte Interphase (SEI) is a passivation layer formed on the anode surface during the initial charging cycles, and its composition and stability are critical for battery performance. Research indicates that DMC contributes to the formation of a thinner and more stable SEI layer compared to DEC.[3][4] A stable SEI is essential for preventing continuous electrolyte decomposition and ensuring long-term cyclability. The primary reduction products for both solvents are lithium alkyl carbonates. For DMC, this is lithium methyl carbonate, while for DEC, it is lithium ethyl carbonate.

Cycling Performance

The enhanced ionic conductivity and more stable SEI formation associated with DMC often translate to better cycling performance. Batteries with DMC-based electrolytes, particularly in ternary mixtures with EC and other linear carbonates, tend to exhibit higher capacity retention and better rate capability.[5] However, the lower melting point of DEC can be advantageous for low-temperature applications.[5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducible research. Below are representative protocols for evaluating the performance of electrolytes containing DEC and DMC.

Ionic Conductivity Measurement

Objective: To determine the ionic conductivity of the electrolyte at various temperatures.

Methodology:

  • Electrolyte Preparation: Prepare the electrolyte solutions (e.g., 1 M LiPF6 in EC:DEC 1:1 v/v and 1 M LiPF6 in EC:DMC 1:1 v/v) in an argon-filled glovebox to prevent moisture contamination.

  • Cell Assembly: Use a two-electrode conductivity cell with platinum electrodes. Assemble the cell inside the glovebox.

  • Instrumentation: Utilize an electrochemical impedance spectrometer (EIS).

  • Measurement:

    • Place the conductivity cell in a temperature-controlled chamber.

    • Allow the cell to thermally equilibrate at the desired temperature (e.g., 25°C).

    • Perform an EIS measurement over a frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).

    • The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.

    • Calculate the ionic conductivity (σ) using the formula: σ = d / (Rb * A), where 'd' is the distance between the electrodes and 'A' is the electrode area.

    • Repeat the measurement at different temperatures to obtain a temperature-dependent conductivity profile.

Viscosity Measurement

Objective: To measure the dynamic viscosity of the electrolyte.

Methodology:

  • Instrumentation: Use a rotational viscometer or a micro-viscometer suitable for small sample volumes and volatile organic solvents.

  • Sample Preparation: Transfer a known volume of the electrolyte into the viscometer's sample holder inside a glovebox.

  • Measurement:

    • Set the desired temperature using a temperature controller.

    • Allow the sample to reach thermal equilibrium.

    • Measure the viscosity at a constant shear rate. For Newtonian fluids like these electrolytes, the viscosity should be independent of the shear rate.

    • Perform measurements at various temperatures to understand the viscosity-temperature relationship.

Electrochemical Stability Window (Cyclic Voltammetry)

Objective: To determine the voltage range over which the electrolyte is stable.

Methodology:

  • Cell Assembly: Assemble a three-electrode cell in a glovebox. Use a lithium metal foil as the reference and counter electrode, and an inert working electrode (e.g., platinum or glassy carbon).

  • Instrumentation: Use a potentiostat.

  • Measurement:

    • Fill the cell with the electrolyte to be tested.

    • Perform cyclic voltammetry (CV) by sweeping the potential of the working electrode from the open-circuit voltage (OCV) to a high potential (e.g., 5.5 V vs. Li/Li+) and then to a low potential (e.g., -0.5 V vs. Li/Li+) at a slow scan rate (e.g., 1 mV/s).

    • The onset of a significant increase in the anodic current indicates the oxidative decomposition of the electrolyte, defining the upper limit of the stability window.

    • The onset of a significant increase in the cathodic current indicates the reductive decomposition of the electrolyte, defining the lower limit of the stability window.

Battery Cycling Performance

Objective: To evaluate the long-term cycling stability of a lithium-ion cell with the electrolyte.

Methodology:

  • Cell Assembly: Assemble coin cells (e.g., 2032-type) in a glovebox. Use a standard cathode (e.g., LiFePO4 or NMC) and anode (e.g., graphite), separated by a microporous separator. Add a precise amount of the electrolyte.

  • Formation Cycles: Perform 2-3 initial cycles at a low C-rate (e.g., C/10) to form a stable SEI layer.

  • Cycling Test:

    • Cycle the cells at a constant C-rate (e.g., 1C charge and 1C discharge) between a defined voltage window (e.g., 2.5 V to 4.2 V for NMC/graphite cells).

    • Periodically, at set cycle intervals (e.g., every 50 cycles), perform a capacity check at a lower C-rate (e.g., C/5) to accurately measure the capacity fade.

    • Monitor the discharge capacity and coulombic efficiency over hundreds of cycles.

    • Plot the capacity retention (percentage of initial capacity) versus the cycle number to compare the long-term performance of the electrolytes.

Visualizing the Comparison and Mechanisms

To better understand the comparative workflow and the chemical processes at the electrode-electrolyte interface, the following diagrams are provided.

DEC_vs_DMC_Comparison_Workflow cluster_properties Physicochemical Properties cluster_performance Electrochemical Performance viscosity Viscosity conductivity Ionic Conductivity viscosity->conductivity Influences cycling Battery Cycling Performance (Capacity Retention, Efficiency) conductivity->cycling Impacts stability Electrochemical Stability stability->cycling Impacts thermal Thermal Properties (Flash/Melting/Boiling Point) sei SEI Formation & Composition sei->cycling Impacts DEC This compound (DEC) DEC->viscosity Higher DEC->stability Lower DEC->thermal Higher Boiling/Lower Melting Point DEC->sei Thicker, Less Stable DMC Dimethyl Carbonate (DMC) DMC->viscosity Lower DMC->stability Higher DMC->thermal Lower Boiling/Higher Melting Point DMC->sei Thinner, More Stable

References

Performance evaluation of Diethyl carbonate versus ethyl methyl carbonate as a co-solvent

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Diethyl Carbonate and Ethyl Methyl Carbonate as Co-Solvents

Introduction

In the development of advanced energy storage systems and pharmaceutical formulations, the choice of solvent is critical. This compound (DEC) and ethyl methyl carbonate (EMC) are two prominent linear organic carbonates frequently employed as co-solvents, particularly in the electrolytes of lithium-ion batteries. Their primary role is to work in conjunction with a cyclic carbonate, such as ethylene (B1197577) carbonate (EC), to create an electrolyte with a desirable balance of properties. EC provides a high dielectric constant to dissolve lithium salts, while the linear co-solvent is added to reduce viscosity, lower the melting point, and improve ionic mobility, especially at low temperatures.[1]

This guide provides a detailed performance evaluation of DEC versus EMC, offering researchers, scientists, and drug development professionals a direct comparison supported by experimental data. We will delve into their physical and electrochemical properties, thermal stability, and the experimental protocols used to determine these characteristics.

Performance Data Comparison

The performance of an electrolyte is dictated by a combination of physical and electrochemical properties. The following tables summarize key quantitative data for DEC and EMC, often in the context of electrolyte solutions for lithium-ion batteries.

Table 1: Physical Properties
PropertyThis compound (DEC)Ethyl Methyl Carbonate (EMC)Significance in Application
Molecular Formula C₅H₁₀O₃C₄H₈O₃Affects molecular weight and interactions.
Melting Point -43 °C-14.5 °C[2]Crucial for low-temperature performance of batteries.
Boiling Point 126 °C107 °C[3]Influences the operating temperature range and safety.
Viscosity LowLowLower viscosity improves ion mobility and conductivity.[1][4]
Table 2: Electrochemical and Thermal Performance
Performance MetricThis compound (DEC)Ethyl Methyl Carbonate (EMC)Experimental Context
Ionic Conductivity Generally lower in binary systems compared to EMC.[5]Higher conductivity in some mixed-solvent systems. A 1:3 EC:EMC ratio with 1M LiPF₆ peaked at 21.5 mS/cm.[1]Measured in various electrolyte formulations, typically with EC and a lithium salt like LiPF₆.
Reductive Stability More resistant to initial electron reduction than EMC.[6]Slightly less resistant to initial electron reduction than DEC.[6]Based on DFT calculations of reduction decomposition likelihood in solution.[6]
Thermal Stability (Onset of Decomposition) ~170 °C (with LiPF₆)[7]~170-175 °C (with LiPF₆)[3][7]Determined by Accelerating Rate Calorimetry (ARC) and other thermal analysis techniques.
Gas Generation More unstable and undergoes a more complete decomposition, producing more gas than EMC in the presence of LiPF₆.[7]Produces less gas than DEC during thermal decomposition with LiPF₆.[7]Measured during thermal decomposition experiments.[7]
Low-Temperature Performance GoodExcellent; enhances kinetics and discharge characteristics at low temperatures due to its lower viscosity and freezing point.[4]Observed in charge/discharge tests of lithium-ion half-cells.[4]

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate evaluation of solvent performance. Below are protocols for key experiments cited in this guide.

Ionic Conductivity Measurement

Ionic conductivity is a measure of an electrolyte's ability to conduct ions and is a critical factor for battery performance.

  • Objective: To determine the ionic conductivity of the electrolyte solution.

  • Methodology: Impedance Spectroscopy.[8]

    • Preparation: Prepare the electrolyte solution by dissolving a lithium salt (e.g., 1.2 M LiPF₆) in the desired solvent or co-solvent mixture (e.g., EC:DEC or EC:EMC) inside an argon-filled glove box to prevent moisture contamination.[7]

    • Apparatus: Use a dip-in conductivity cell, typically consisting of two parallel platinum disk electrodes.[8] The cell constant is first determined by measuring a calibration solution of known conductivity.

    • Measurement: Immerse the conductivity cell into the prepared electrolyte sample. The sample chamber should be thermostated to maintain a constant temperature (e.g., 30 °C).[8]

    • Data Acquisition: Apply a small AC voltage over a range of frequencies and measure the impedance of the solution. The bulk resistance of the electrolyte is determined from the Nyquist plot.

    • Calculation: The ionic conductivity (σ) is calculated using the formula: σ = K / R, where K is the cell constant and R is the measured resistance of the electrolyte.

Viscosity Measurement

Viscosity affects the mobility of ions within the electrolyte and, consequently, the battery's performance, especially at low temperatures.

  • Objective: To measure the dynamic viscosity of the electrolyte.

  • Methodology: Laboratory Viscometry.[8]

    • Apparatus: A laboratory viscometer (e.g., Cambridge Viscosity VISCOlab4000) is used.

    • Procedure: Place the electrolyte sample into the viscometer's measurement chamber, which is thermostated to the desired temperature (e.g., 30 °C).[8]

    • Measurement: The viscometer measures the time it takes for a piston to travel through the fluid under a constant pressure, which is then correlated to the viscosity of the sample. The measurement is repeated to ensure accuracy.

Thermal Stability Analysis

This protocol determines the thermal behavior of the electrolyte, which is crucial for assessing the safety of a lithium-ion battery.

  • Objective: To evaluate the thermal decomposition temperature and gas generation of the electrolyte.

  • Methodology: Accelerating Rate Calorimetry (ARC).[7]

    • Sample Preparation: Inside an argon glove box, add a precise amount (e.g., 500 mg) of the electrolyte solution to a stainless steel calorimetry bomb.[7]

    • Sealing: Seal the bomb with a Swagelok fitting before removing it from the glove box.

    • ARC Setup: Transfer the bomb to the ARC system. The system is purged with nitrogen to ensure an inert atmosphere.

    • Measurement: The ARC performs a "Heat-Wait-Seek" procedure. The sample is heated in steps. After each step, the system waits and monitors the sample's self-heating rate. If the rate exceeds a certain threshold (e.g., 0.02 °C/min), the system switches to an adiabatic mode, tracking the temperature and pressure increase as the sample decomposes.

    • Analysis: The onset temperature of decomposition, maximum temperature, and pressure are recorded to evaluate the thermal stability and gas production.[7]

Visualizations

Diagrams are provided to illustrate key experimental and logical workflows.

G Diagram 1: General Experimental Workflow for Electrolyte Evaluation cluster_prep Preparation cluster_eval Performance Evaluation Solvent_Mixing Solvent Mixing (e.g., EC + DEC/EMC) Salt_Dissolution Salt Dissolution (e.g., 1.2M LiPF6) Solvent_Mixing->Salt_Dissolution In Ar glove box Phys_Props Physical Properties - Viscosity - Density Salt_Dissolution->Phys_Props Electrochem_Props Electrochemical Properties - Ionic Conductivity - Stability Window Salt_Dissolution->Electrochem_Props Thermal_Props Thermal Stability - ARC / DSC Analysis Salt_Dissolution->Thermal_Props Final_Analysis Comparative Analysis & Conclusion Phys_Props->Final_Analysis Electrochem_Props->Final_Analysis Thermal_Props->Final_Analysis

Diagram 1: General Experimental Workflow for Electrolyte Evaluation

G Diagram 2: Simplified Reductive Decomposition on Anode Surface cluster_SEI Solid Electrolyte Interphase (SEI) Components anode Anode Surface (e.g., Graphite) solvent Linear Carbonate (DEC or EMC) solvent->anode ROCO2Li ROCO₂Li (Alkyl Carbonate) solvent->ROCO2Li Decomposition Li2CO3 Li₂CO₃ (Lithium Carbonate) solvent->Li2CO3 Decomposition electron e⁻ (from Anode) electron->solvent 1e⁻ Reduction

Diagram 2: Simplified Reductive Decomposition on Anode Surface

Summary and Conclusion

Both this compound (DEC) and Ethyl Methyl Carbonate (EMC) serve as effective co-solvents for reducing viscosity and improving the performance of carbonate-based electrolytes. The choice between them depends on the specific performance priorities of the application.

  • Ethyl Methyl Carbonate (EMC) is often favored for applications requiring superior low-temperature performance . Its ability to reduce electrolyte viscosity and enhance kinetics at cold temperatures is a significant advantage.[4] The asymmetric nature of EMC, having both a methyl and an ethyl group, is thought to provide a beneficial blend of properties from both dimethyl carbonate (DMC) and DEC.[2][9]

  • This compound (DEC) , while also a low-viscosity solvent, appears to be slightly more stable against initial electrochemical reduction compared to EMC.[6] However, it shows greater instability during thermal runaway events, producing a larger volume of gas, which is a critical safety concern.[7]

References

Validating the Purity of Battery-Grade Diethyl Carbonate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

The performance and safety of lithium-ion batteries are critically dependent on the purity of their components, particularly the electrolyte solvents. Diethyl carbonate (DEC), a key component in many electrolyte formulations, must meet stringent purity requirements to prevent detrimental side reactions that can lead to decreased battery capacity, shortened cycle life, and safety hazards. For researchers, scientists, and drug development professionals working with battery technologies, robust analytical methods for validating the purity of battery-grade DEC are essential. This guide provides a comparative overview of key analytical techniques, complete with experimental protocols and performance data, to aid in the selection of the most appropriate methods for quality control and research.

The Critical Role of Purity in Battery-Grade this compound

Battery-grade this compound typically requires a purity of ≥99.9%, with extremely low levels of impurities such as water (<20 ppm) and acid (<10 ppm). Common impurities can include other organic carbonates like dimethyl carbonate (DMC), ethyl methyl carbonate (EMC), and ethylene (B1197577) carbonate (EC), as well as residual reactants and degradation products. Metallic impurities can also be present and can negatively impact battery performance. The analytical techniques discussed below are instrumental in ensuring these stringent purity levels are met.

Key Analytical Techniques for Purity Validation

The primary analytical techniques for assessing the purity of battery-grade DEC are Gas Chromatography (GC) for assay and organic impurity profiling, Karl Fischer (KF) Titration for water content determination, and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for trace metal analysis.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and quantifying volatile and semi-volatile organic compounds, making it ideal for determining the purity of DEC and identifying organic impurities.

Comparison of GC Detectors: FID vs. MS

  • Flame Ionization Detector (FID): GC-FID is a robust and cost-effective technique for quantifying organic compounds. It offers high sensitivity and a wide linear range, making it well-suited for routine quality control where the primary goal is to determine the purity of DEC and quantify known impurities.[1]

  • Mass Spectrometry (MS): GC-MS provides both quantitative and qualitative information. It is highly sensitive and can identify unknown impurities by their mass spectra.[2] This makes it an invaluable tool for research, troubleshooting, and in-depth analysis of electrolyte degradation products.[3]

Experimental Protocol: GC-FID for DEC Purity

This protocol outlines a typical GC-FID method for the analysis of battery-grade DEC.

  • Instrumentation: Agilent 8860 GC system with a split/splitless injector and a flame ionization detector (FID).

  • Column: Agilent J&W HP-5ms Ultra Inert column (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector:

    • Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 250 °C

    • Final Hold: Hold at 250 °C for 5 minutes

  • Detector:

    • Temperature: 280 °C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Helium): 25 mL/min

  • Sample Preparation: Dilute the DEC sample 100-fold with a high-purity solvent such as dichloromethane (B109758) or acetone.

Data Presentation: Gas Chromatography

ParameterGC-FIDGC-MS
Primary Function Quantitative analysis of known organic compounds.Qualitative and quantitative analysis of known and unknown organic compounds.
Sensitivity High (typically ng to pg range).Very High (typically pg to fg range).
Selectivity Limited to separation by the column.High, based on mass-to-charge ratio.
Cost Lower.Higher.
Typical Application Routine purity assays and quantification of known impurities.Identification of unknown impurities, degradation studies, and research.
Example Retention Time (HP-5ms column) DEC: ~6.3 minDEC: ~6.3 min
DMC: ~3.3 minDMC: ~3.3 min
EMC: ~4.7 minEMC: ~4.7 min
Karl Fischer (KF) Titration

Karl Fischer titration is the gold standard for determining water content in a wide range of samples, including organic solvents. For battery-grade DEC, where moisture levels must be in the parts-per-million (ppm) range, coulometric KF titration is the preferred method due to its high sensitivity and accuracy.[4][5]

Experimental Protocol: Coulometric Karl Fischer Titration

This protocol provides a general procedure for determining the water content in DEC using a coulometric Karl Fischer titrator.

  • Instrumentation: A coulometric Karl Fischer titrator with a diaphragm or diaphragm-less generator electrode.

  • Reagents: Anode and cathode solutions (or a combined reagent for diaphragm-less cells) suitable for organic solvents. Alcohol-free reagents are recommended, especially if additives are present in the electrolyte.[4]

  • Titration Cell Preparation: The titration cell is filled with the appropriate KF reagent and pre-titrated to a dry endpoint to eliminate any residual moisture.

  • Sample Introduction: A known weight of the DEC sample (typically 1-5 g) is accurately injected into the titration cell using a gas-tight syringe.

  • Titration: The instrument electrochemically generates iodine, which reacts with the water in the sample. The titration endpoint is detected when all the water has been consumed.

  • Calculation: The instrument automatically calculates the water content in ppm or percentage based on the amount of charge passed to generate the iodine.

Data Presentation: Karl Fischer Titration

ParameterVolumetric KF TitrationCoulometric KF Titration
Typical Range 100 ppm to 100% water.1 ppm to 5% water.[6]
Precision Good, but less precise for very low water content.High precision, with a relative standard deviation (RSD) of less than 0.8% being achievable.
Accuracy High.Very High, especially for trace amounts of water.
Application for DEC Suitable for less stringent purity requirements.Ideal for battery-grade DEC with water content <20 ppm.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive elemental analysis technique capable of detecting trace and ultra-trace levels of metallic impurities.[7] This is crucial for battery-grade DEC, as even minute amounts of certain metals can catalyze unwanted side reactions within a battery cell.

Experimental Protocol: ICP-MS for Trace Metals in DEC

This protocol outlines a general approach for the analysis of trace metals in DEC using ICP-MS.

  • Instrumentation: An ICP-MS system, preferably with a collision/reaction cell to minimize polyatomic interferences. For samples containing hydrofluoric acid (HF), an HF-resistant sample introduction system is necessary.

  • Sample Preparation:

    • Direct Dilution: The most common method involves diluting the DEC sample (e.g., 10- to 100-fold) with a suitable high-purity organic solvent (e.g., isopropanol, kerosene) or a specialized diluent.

    • Microwave Digestion: For more complex matrices or to achieve lower detection limits, closed-vessel microwave digestion with high-purity acids can be employed.

  • Internal Standards: An internal standard solution containing elements not expected in the sample is added to all blanks, standards, and samples to correct for matrix effects and instrument drift.

  • Calibration: A multi-element calibration curve is prepared in the same solvent matrix as the diluted samples.

  • Analysis: The prepared samples are introduced into the ICP-MS for the quantification of a suite of elements.

Data Presentation: Inductively Coupled Plasma-Mass Spectrometry

ElementTypical Limit of Detection (LOD) in Organic Solvent (mg/kg or ppm)[8]
Aluminum (Al)0.1
Calcium (Ca)1
Chromium (Cr)0.01
Copper (Cu)0.01
Iron (Fe)0.01
Lead (Pb)0.0001
Lithium (Li)0.01
Magnesium (Mg)0.1
Manganese (Mn)0.001
Nickel (Ni)0.01
Sodium (Na)1
Zinc (Zn)0.05

Note: Detection limits can vary depending on the sample matrix, instrument, and sample preparation method.

Workflow for Purity Validation of Battery-Grade this compound

Purity_Validation_Workflow cluster_0 Sample Reception & Preparation cluster_2 Data Analysis & Reporting Sample Receive Battery-Grade This compound Sample Prep Sample Preparation (e.g., Dilution) Sample->Prep GC Gas Chromatography (GC-FID/MS) - Purity Assay - Organic Impurities Prep->GC KF Karl Fischer Titration - Water Content Prep->KF ICPMS ICP-MS - Trace Metal Impurities Prep->ICPMS Data Data Review and Analysis GC->Data KF->Data ICPMS->Data Report Generate Certificate of Analysis (CoA) Data->Report Decision Pass/Fail Decision Report->Decision

Caption: Workflow for the comprehensive purity validation of battery-grade this compound.

Conclusion

The validation of battery-grade this compound purity is a multi-faceted process that requires a combination of analytical techniques. Gas Chromatography is indispensable for determining the overall purity and profiling organic impurities, with GC-FID offering a cost-effective solution for routine QC and GC-MS providing detailed qualitative information for research and troubleshooting. Karl Fischer titration remains the definitive method for accurate water content determination at the low ppm levels required for battery applications. Finally, ICP-MS provides the necessary sensitivity to detect and quantify trace metallic impurities that can compromise battery performance and safety. By employing a combination of these techniques and following robust experimental protocols, researchers and manufacturers can ensure the high quality of this compound, a critical step in the production of reliable and safe lithium-ion batteries.

References

Comparison of different catalytic systems for Diethyl carbonate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Diethyl carbonate (DEC) is a versatile and important chemical compound with applications ranging from a green solvent and fuel additive to an electrolyte in lithium-ion batteries and a reagent in pharmaceutical synthesis.[1][2] Historically, its production involved the use of highly toxic phosgene.[1][2][3] Modern research focuses on developing safer, more sustainable, and efficient catalytic routes from alternative feedstocks. This guide provides an objective comparison of various catalytic systems for DEC synthesis, supported by experimental data, detailed protocols, and process visualizations to aid researchers in selecting and developing optimal catalytic strategies.

Comparison of Catalytic System Performance

The synthesis of this compound can be achieved through several catalytic pathways, each with distinct advantages and challenges. The performance of various catalytic systems is summarized below, categorized by the primary synthesis route.

Synthesis RouteCatalystReactantsTemp. (°C)Pressure (bar)Time (h)Reactant Conversion (%)DEC Selectivity (%)DEC Yield (%)Reference(s)
Direct Synthesis from CO₂ Commercial CeO₂Ethanol (B145695), CO₂, 2-Cyanopyridine (Dehydrant)150403--45 (mol%)[1][4]
Ce₀.₈Zr₀.₂O₂Ethanol, CO₂140140---~0.7[5]
CeO₂ (nanorods)Ethanol, CO₂160605--5.4 (mmol/g)[6]
KBr-KNO₃-CeO₂CO₂, Propylene Oxide, Ethanol15050 (initial)--38.5~13.0[7]
Dibutyltin(IV) oxide / Sc(OTf)₃Ethanol, CO₂, Acetal (Dehydrant)1805020---[8]
Ethanolysis of Urea (B33335) 2CaO-CeO₂Urea, Ethanol---91 (Urea)98-[9]
ZnOUrea, Ethanol190 (463 K)255--14.2[3][10]
Ce₀.₁-Zn₀.₉ mixed oxideUrea, Ethanol190-5--28.8[11]
Composite Oxide (Fe, Zn, Mg, etc.)Urea, Ethanol210-495 (Urea)48-[11]
Transesterification 14 wt% KATriz/Al₂O₃Dimethyl Carbonate (DMC), Ethanol----91-[12]
20 wt% KF/Al₂O₃Dimethyl Carbonate (DMC), Ethanol80-496 (DMC)61.6-[2]
K₂CO₃/MgO (20 wt% K₂CO₃)This compound, n-propanol*130 (403 K)-463.3 (DEC)83.3 (EPC)51.9 (EPC)[13]

Note: The K₂CO₃/MgO catalyst was used for the transesterification of DEC to Ethyl Propyl Carbonate (EPC), demonstrating its activity in carbonate transesterification reactions.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for catalyst preparation and DEC synthesis.

1. General Protocol for DEC Synthesis in a Batch Reactor

This procedure is applicable to various heterogeneous catalytic systems for screening and optimization studies.

  • Reactor Preparation: A high-pressure stainless steel autoclave (e.g., 100-500 mL) equipped with a magnetic stirrer, a heating mantle, a temperature controller, and a pressure gauge is used. Ensure the reactor is clean and dry before use.

  • Charging Reactants: The catalyst (e.g., 0.1-1.0 g) is placed inside the reactor along with the liquid reactants.

    • For Ethanolysis of Urea: Add a specified molar ratio of ethanol to urea (e.g., 10:1).[3]

    • For Direct Synthesis from CO₂: Add ethanol and, if required, a dehydrating agent like 2-cyanopyridine.[1][4]

  • Sealing and Purging: The reactor is securely sealed. To remove air, the system is purged several times with the reactant gas (e.g., N₂ or CO₂).

  • Pressurization: For reactions involving CO₂, the reactor is pressurized to the desired initial pressure (e.g., 40-60 bar) at room temperature.[1][6]

  • Reaction Execution: The stirrer is turned on to a specified speed (e.g., 500-1000 rpm). The reactor is then heated to the target reaction temperature (e.g., 150-200 °C) and maintained for the desired reaction time (e.g., 3-6 hours).[1][3]

  • Cooling and Depressurization: After the reaction time has elapsed, the heating is stopped, and the reactor is cooled to room temperature using a cooling bath. Any remaining gas is carefully vented in a fume hood.

  • Product Recovery and Analysis: The liquid product mixture is collected. The solid catalyst is separated by centrifugation or filtration. The liquid products are quantitatively analyzed using Gas Chromatography (GC) with an internal standard (e.g., biphenyl) and identified using Gas Chromatography-Mass Spectrometry (GC-MS).

2. Selected Catalyst Preparation Protocols

  • CeO₂-ZrO₂ Mixed Oxides via Sol-Gel Method:

    • Zirconium oxide solids are prepared using a sol-gel methodology.[9]

    • For mixed oxides like CeₓZr₁₋ₓO₂, a citrate (B86180) method can be employed where stoichiometric amounts of cerium and zirconium precursors (e.g., nitrates) are dissolved.[4]

    • Citric acid is added, and the solution is heated to form a gel.

    • The gel is dried and then calcined at a high temperature (e.g., 600-800 °C) to obtain the final mixed oxide catalyst.[14]

  • KF/γ-Al₂O₃ via Wet Impregnation:

    • A predetermined amount of potassium fluoride (B91410) (KF) is dissolved in deionized water to create a solution.[15]

    • γ-Al₂O₃ support powder is added to the KF solution.[15]

    • The mixture is stirred at a specific temperature (e.g., room temperature to 50 °C) for several hours (e.g., 8-10 h).[15][16]

    • The water is removed by drying the sample in an oven (e.g., at 110 °C for 12 h).[15]

    • The dried solid is then calcined in a furnace at a high temperature (e.g., 450-773 K) for several hours to yield the final catalyst.[16][17]

Visualizations of Pathways and Workflows

Diagrams of Synthesis Routes and Experimental Processes

To better illustrate the relationships between different synthesis strategies and the typical research workflow, the following diagrams are provided.

DEC_Synthesis_Routes CO2 CO₂ Direct Direct Synthesis CO2->Direct Ethanol Ethanol Ethanol->Direct Ethanolysis Ethanolysis of Urea Ethanol->Ethanolysis Transester Transesterification Ethanol->Transester Ethanol->Transester Urea Urea Urea->Ethanolysis DMC Dimethyl Carbonate (DMC) DMC->Transester EC Ethylene Carbonate (EC) EC->Transester DEC This compound (DEC) Direct->DEC + H₂O Ethanolysis->DEC + NH₃ Transester->DEC + CH₃OH

Caption: Major catalytic routes for the synthesis of this compound (DEC).

Experimental_Workflow cluster_prep Catalyst Preparation cluster_char Characterization cluster_react Catalytic Reaction cluster_analysis Analysis & Evaluation Prep_Method Select Method (e.g., Impregnation, Sol-Gel) Synthesis Synthesize Catalyst Prep_Method->Synthesis Calcination Drying & Calcination Synthesis->Calcination Characterization Analyze Properties (XRD, BET, TPD) Calcination->Characterization Reactor Setup Batch Reactor Characterization->Reactor Reaction Run Reaction under Set Conditions Reactor->Reaction Product_Recovery Cool & Collect Products Reaction->Product_Recovery Analysis Product Analysis (GC, GC-MS) Product_Recovery->Analysis Performance Calculate Conversion, Selectivity, Yield Analysis->Performance Performance->Prep_Method Optimization Loop

Caption: A generalized experimental workflow for screening DEC synthesis catalysts.

References

Electrochemical performance of Diethyl carbonate synthesized from different routes

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of diethyl carbonate (DEC) synthesized from various routes reveals that while direct electrochemical performance data is limited, the purity profile inherent to each method is a critical determinant of its efficacy in lithium-ion battery electrolytes. The presence of residual reactants, byproducts, and catalysts can significantly impact key performance metrics such as coulombic efficiency, specific capacity, and cycling stability.

This compound is a crucial component of the electrolyte in most lithium-ion batteries, valued for its low viscosity and ability to form a stable solid electrolyte interphase (SEI) on the anode. However, the synthesis route of DEC can introduce impurities that compromise these very properties. This guide provides a comparative overview of the major DEC synthesis routes and the likely impact of their associated impurities on electrochemical performance, supported by general experimental data on the effects of such contaminants.

Comparison of Synthesis Routes and Their Impact on Electrochemical Performance

The purity of this compound is paramount for its application in lithium-ion batteries. Impurities such as water, residual alcohols (ethanol), and chlorides can lead to a cascade of detrimental reactions within the cell, including electrolyte decomposition, SEI instability, and corrosion of cell components. The following table summarizes the primary synthesis routes for DEC, their potential impurities, and the inferred consequences on battery performance.

Synthesis RouteKey ReactantsCommon Impurities/ByproductsExpected Impact on Electrochemical Performance
Phosgenation of Ethanol Ethanol, PhosgeneResidual Chlorides (e.g., HCl, ethyl chloroformate): Highly corrosive, leading to metal dissolution from the cathode and current collector corrosion. This can increase cell impedance and capacity fade.Negative: High risk of chloride contamination can severely degrade cycling stability and overall battery life.
Transesterification Dimethyl Carbonate (DMC) or Ethylene (B1197577) Carbonate (EC), EthanolResidual Methanol/Ethanol: Can react with LiPF6 to form acidic species (HF), which attack the SEI and cathode materials. Also contributes to transesterification of other electrolyte components. Residual DMC/EC: May alter the desired electrolyte formulation and SEI composition.Moderate to Negative: Performance is highly dependent on the purification process to remove residual alcohols and starting materials. Inadequate purification can lead to poor coulombic efficiency and capacity retention.
Ethanolysis of Urea Urea, EthanolEthyl Carbamate: A common intermediate that, if not fully converted, can remain as an impurity. Its electrochemical effects are not well-documented but it may participate in side reactions. Ammonia: Can react with electrolyte components.Moderate: The primary concern is the presence of nitrogen-containing byproducts. Their impact on long-term cycling needs further investigation. This route avoids water as a direct byproduct.
Oxidative Carbonylation of Ethanol Ethanol, Carbon Monoxide, OxygenAcetaldehyde, Diethoxymethane, Ethyl Formate: These organic byproducts can be electrochemically active and may interfere with SEI formation and stability. Water: A common byproduct that reacts with LiPF6 to form HF, leading to SEI degradation and increased impedance.Moderate to Negative: The presence of various organic byproducts and water necessitates extensive purification. Incomplete removal can lead to significant performance degradation.
Direct Synthesis from CO2 and Ethanol Carbon Dioxide, EthanolWater: A primary byproduct of the reaction. As mentioned, water is highly detrimental to electrolyte stability. Unreacted Ethanol: Can lead to the same issues as in the transesterification route.Negative (if water is not removed): The in-situ generation of water is a major drawback. Effective dehydration during or after synthesis is critical for producing battery-grade DEC.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of electrolyte performance. Below are methodologies for key electrochemical tests.

Coin Cell Assembly

A standard 2032-type coin cell is typically used for evaluating the electrochemical performance of an electrolyte. The assembly is performed in an argon-filled glove box with H2O and O2 levels below 0.1 ppm.

Components:

  • Cathode: e.g., LiNiMnCoO2 (NMC) or LiFePO4 (LFP) coated on aluminum foil.

  • Anode: Lithium metal foil or graphite (B72142) coated on copper foil.

  • Separator: Microporous polymer membrane (e.g., Celgard 2400).

  • Electrolyte: Typically 1 M LiPF6 in a mixture of ethylene carbonate (EC) and the synthesized this compound (DEC), often in a 1:1 volume ratio.

  • Cell Hardware: 2032 coin cell cases (cap and can), spacers, and a spring.

Procedure:

  • Place the cathode at the bottom of the coin cell can.

  • Add a few drops of the electrolyte onto the cathode surface.

  • Place the separator on top of the wetted cathode.

  • Add more electrolyte to saturate the separator.

  • Position the anode (lithium or graphite) on the separator.

  • Add a spacer, followed by the spring.

  • Place the cell cap on top and crimp the cell using a coin cell crimper to ensure a hermetic seal.[1][2][3][4]

Galvanostatic Cycling

This technique is used to determine the specific capacity, coulombic efficiency, and cycling stability of the battery.

Procedure:

  • Allow the assembled coin cell to rest for several hours to ensure complete wetting of the electrodes.

  • Perform a formation cycle at a low C-rate (e.g., C/20, where C is the theoretical capacity) for 1-2 cycles.

  • Cycle the cell between defined voltage limits (e.g., 3.0 V and 4.2 V for NMC/graphite) at a specific C-rate (e.g., C/10 or C/5).

  • Record the charge and discharge capacities for each cycle.

  • Coulombic Efficiency (CE): Calculated as (Discharge Capacity / Charge Capacity) x 100% for each cycle.

  • Capacity Retention: Calculated as (Discharge Capacity of cycle 'n' / Initial Discharge Capacity) x 100%.[5][6][7]

Cyclic Voltammetry (CV)

CV is used to investigate the electrochemical stability window of the electrolyte and to identify redox reactions.

Setup:

  • A three-electrode cell is often used, with a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Li/Li+).

  • The electrolyte containing the synthesized DEC is the medium.

Procedure:

  • Scan the potential of the working electrode at a constant rate (e.g., 10 mV/s) between a lower and an upper vertex potential.

  • Record the resulting current. The resulting plot of current vs. potential can reveal the onset of electrolyte oxidation and reduction.[8][9][10][11]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to probe the impedance characteristics of the cell, providing insights into the SEI resistance, charge transfer resistance, and electrolyte resistance.

Procedure:

  • Equilibrate the cell at a specific state of charge (SOC) and open-circuit voltage (OCV).

  • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

  • Measure the resulting AC current response to determine the impedance at each frequency.

  • The data is typically plotted as a Nyquist plot (imaginary vs. real impedance) to analyze the different impedance contributions.[12][13][14][15][16]

Visualizing the Impact of Synthesis Routes

The following diagrams illustrate the relationship between the synthesis routes, their potential impurities, and the subsequent effects on battery performance.

Synthesis_to_Performance cluster_synthesis DEC Synthesis Routes cluster_impurities Potential Impurities cluster_performance Electrochemical Performance Impact Phosgenation Phosgenation Chlorides Chlorides (HCl) Phosgenation->Chlorides Transesterification Transesterification Alcohols Alcohols (Ethanol, Methanol) Transesterification->Alcohols Urea_Ethanolysis Ethanolysis of Urea Nitrogen_Compounds N-Compounds (Ethyl Carbamate) Urea_Ethanolysis->Nitrogen_Compounds Oxidative_Carbonylation Oxidative Carbonylation Organics_Water Other Organics & Water Oxidative_Carbonylation->Organics_Water Direct_CO2 Direct from CO2 Direct_CO2->Alcohols Water Water Direct_CO2->Water Corrosion Corrosion & Increased Impedance Chlorides->Corrosion SEI_Degradation SEI Degradation & HF Formation Alcohols->SEI_Degradation Side_Reactions Uncertain Side Reactions Nitrogen_Compounds->Side_Reactions Poor_Cycling Poor Cycling Stability Organics_Water->Poor_Cycling Water->SEI_Degradation

Caption: Correlation between DEC synthesis routes, potential impurities, and their impact on battery performance.

The following workflow illustrates the general process for evaluating the electrochemical performance of a newly synthesized DEC sample.

Experimental_Workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis Synthesis DEC Synthesis (Selected Route) Purification Purification & Characterization (e.g., GC-MS, KF Titration) Synthesis->Purification Electrolyte_Prep Electrolyte Formulation (1M LiPF6 in EC:DEC) Purification->Electrolyte_Prep Cell_Assembly Coin Cell Assembly (in Glove Box) Electrolyte_Prep->Cell_Assembly Formation Formation Cycling (e.g., C/20) Cell_Assembly->Formation Performance_Tests Performance Evaluation: - Galvanostatic Cycling - Cyclic Voltammetry - EIS Formation->Performance_Tests Data_Extraction Extract Key Metrics: - Coulombic Efficiency - Capacity Retention - Rate Capability - Impedance Performance_Tests->Data_Extraction Comparison Compare with Standard Electrolyte Data_Extraction->Comparison

Caption: Workflow for the electrochemical evaluation of synthesized this compound.

References

Cross-Validation of Experimental Data on Diethyl Carbonate Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate physicochemical data is the bedrock of reliable experimental work and robust formulation design. This guide provides a cross-validated comparison of the key properties of Diethyl Carbonate (DEC) against common alternative solvents, supported by detailed experimental protocols to ensure data reproducibility.

This compound (DEC) is a versatile solvent with applications ranging from an electrolyte component in lithium-ion batteries to a reaction medium in pharmaceutical synthesis.[1][2][3] Its favorable properties, including low toxicity and good solvency, make it an attractive choice. However, a critical assessment of its physical characteristics in comparison to other widely used solvents is essential for informed selection. This guide presents a comparative analysis of the density, viscosity, and thermal conductivity of DEC alongside three common alternatives: Dimethyl Carbonate (DMC), Propylene Carbonate (PC), and Ethyl Acetate.

Comparative Analysis of Physicochemical Properties

The following tables summarize the experimentally determined physicochemical properties of this compound and its alternatives at various temperatures. This data has been compiled from multiple sources to ensure a robust cross-validation.

Table 1: Density (g/cm³) of this compound and Alternatives at Various Temperatures

Temperature (°C)This compound (DEC)Dimethyl Carbonate (DMC)Propylene Carbonate (PC)Ethyl Acetate
200.975[4]1.0701.2040.902
250.9691.064[5]1.2000.895
300.9631.0571.1950.889
400.9521.0441.1850.878
500.9411.0311.1750.867

Table 2: Viscosity (mPa·s) of this compound and Alternatives at Various Temperatures

Temperature (°C)This compound (DEC)Dimethyl Carbonate (DMC)Propylene Carbonate (PC)Ethyl Acetate
200.7580.6312.530.455
250.7010.584[5]2.150.426
300.6510.5431.850.400
400.5670.4741.440.358
500.5000.4181.160.323

Table 3: Thermal Conductivity (W/m·K) of this compound and Alternatives at 25°C

SolventThermal Conductivity (W/m·K)
This compound (DEC)0.143
Dimethyl Carbonate (DMC)0.152[6]
Propylene Carbonate (PC)0.161
Ethyl Acetate0.141

Experimental Protocols

To facilitate the reproduction and verification of the presented data, detailed experimental protocols for the measurement of each property are provided below.

Density Measurement using a Pycnometer

The density of the liquids was determined using a calibrated glass pycnometer. This method offers high precision and is based on the principle of determining the mass of a known volume of liquid.[7]

Protocol:

  • Cleaning and Drying: The pycnometer and its stopper are thoroughly cleaned with a suitable solvent and dried completely.

  • Tare Weight: The empty, dry pycnometer with its stopper is weighed on a calibrated analytical balance to determine its tare mass (m_tare).

  • Filling: The pycnometer is filled with the sample liquid, ensuring that no air bubbles are trapped.

  • Stopper Insertion: The stopper is carefully inserted, allowing excess liquid to escape through the capillary, ensuring the pycnometer is filled to its calibrated volume.

  • Equilibration and Cleaning: The filled pycnometer is allowed to equilibrate to the desired temperature in a water bath. Any liquid on the outer surface is carefully wiped off.

  • Gross Weight: The filled pycnometer is weighed on the analytical balance to determine its gross mass (m_gross).

  • Calculation: The density (ρ) is calculated using the formula: ρ = (m_gross - m_tare) / V where V is the calibrated volume of the pycnometer.

Viscosity Measurement using an Ubbelohde Viscometer

The kinematic viscosity of the solvents was measured using an Ubbelohde capillary viscometer. This method is based on measuring the time it takes for a fixed volume of liquid to flow under gravity through a calibrated capillary.[8][9][10][11]

Protocol:

  • Viscometer Selection and Cleaning: An appropriate Ubbelohde viscometer is selected based on the expected viscosity range of the sample. The viscometer is cleaned with a suitable solvent and dried.

  • Sample Loading: The sample liquid is introduced into the larger reservoir of the viscometer.

  • Temperature Equilibration: The viscometer is placed in a constant temperature bath until the sample reaches the desired temperature.

  • Flow Initiation: The liquid is drawn up into the measuring bulb by applying suction.

  • Flow Time Measurement: The time taken for the meniscus of the liquid to pass between the two calibrated marks on the measuring bulb is accurately measured using a stopwatch.

  • Calculation: The kinematic viscosity (ν) is calculated using the formula: ν = C * t where C is the calibration constant of the viscometer and t is the measured flow time. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density of the liquid (η = ν * ρ).

Thermal Conductivity Measurement using the Transient Hot-Wire Method

The thermal conductivity of the liquids was determined using the transient hot-wire method. This technique involves monitoring the temperature change of a thin, electrically heated wire immersed in the liquid over a short period.[12][13][14][15][16]

Protocol:

  • Cell Preparation: The measurement cell, containing a thin platinum wire, is cleaned and filled with the sample liquid.

  • Temperature Stabilization: The cell is placed in a thermostat to allow the sample to reach a stable and uniform temperature.

  • Heating and Measurement: A constant electric current is passed through the platinum wire for a short duration (typically 1-2 seconds). The change in the wire's resistance, which is proportional to its temperature change, is recorded as a function of time using a high-precision data acquisition system.

  • Data Analysis: The thermal conductivity (λ) is determined from the slope of the linear portion of the plot of temperature rise versus the natural logarithm of time.

Cross-Validation Workflow

The process of ensuring the accuracy and reliability of experimental data involves a systematic cross-validation workflow. This workflow is crucial for identifying and minimizing experimental errors and building confidence in the measured values.

CrossValidationWorkflow cluster_0 Data Acquisition cluster_1 Data Analysis & Validation cluster_2 Final Data exp_design Experimental Design measurement Property Measurement exp_design->measurement Defines Parameters data_recording Data Recording measurement->data_recording Generates Raw Data data_processing Data Processing data_recording->data_processing Input for Analysis lit_comparison Literature Comparison data_processing->lit_comparison Processed Data inter_lab_comparison Inter-laboratory Comparison data_processing->inter_lab_comparison Processed Data stat_analysis Statistical Analysis data_processing->stat_analysis Processed Data validated_data Validated Data Set lit_comparison->validated_data Provides Context inter_lab_comparison->validated_data Confirms Reproducibility stat_analysis->validated_data Quantifies Uncertainty

A simplified workflow for the cross-validation of experimental data.

Objective Comparison and Conclusion

The presented data highlights the distinct physicochemical profiles of this compound and its alternatives.

  • Density: Propylene Carbonate exhibits the highest density, while Ethyl Acetate has the lowest. DEC and DMC have intermediate and comparable densities.

  • Viscosity: Propylene Carbonate is significantly more viscous than the other solvents. Ethyl Acetate is the least viscous, with DEC and DMC showing similar, moderate viscosities.

  • Thermal Conductivity: The thermal conductivities of the four solvents are relatively similar, with Propylene Carbonate showing a slightly higher value.

The choice of an appropriate solvent will ultimately depend on the specific requirements of the application. For instance, in applications where rapid solvent evaporation and low viscosity are desired, Ethyl Acetate might be a suitable choice. Conversely, for applications requiring a high-boiling, polar aprotic solvent, Propylene Carbonate could be more appropriate. This compound and Dimethyl Carbonate offer a balance of properties, making them versatile options for a range of research and development activities.

By providing cross-validated data and detailed experimental protocols, this guide aims to empower researchers to make informed decisions and to ensure the reliability and reproducibility of their experimental results.

References

Benchmarking Diethyl Carbonate Against Novel Electrolyte Solvents for Lithium-Ion Batteries: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of higher energy density, improved safety, and longer cycle life for lithium-ion batteries, the electrolyte solvent plays a pivotal role. Diethyl carbonate (DEC), a linear carbonate, has been a workhorse in commercial lithium-ion battery electrolytes, primarily valued for its low viscosity and ability to form a stable solid electrolyte interphase (SEI) when blended with cyclic carbonates like ethylene (B1197577) carbonate (EC).[1][2] However, the flammability and limited electrochemical stability of conventional carbonate-based electrolytes have spurred intensive research into novel solvent chemistries. This guide provides an objective comparison of DEC with emerging classes of electrolyte solvents, supported by experimental data and detailed methodologies.

Comparative Performance Analysis

The following table summarizes the key performance metrics of this compound against promising novel electrolyte solvents such as Ionic Liquids (ILs), Sulfones, Fluoroethers, and Deep Eutectic Solvents (DESs).

PropertyThis compound (DEC)Ionic Liquids (ILs)SulfonesFluoroethersDeep Eutectic Solvents (DESs)
Ionic Conductivity (mS/cm) ~1-10 (in combination with EC and Li-salt)[3]0.1 - 15.6[4][5][6]0.11 - 9.58[7][8]Moderate to High (often tuned by molecular architecture)[9][10]~2.2 (for LiTFSI:TMU)[11]
Viscosity (mPa·s at 25°C) ~0.75[9]10 - 100+[5][12]10 - 16[13][14]Varies with chain length and fluorination[15]High, but tunable[11]
Electrochemical Stability Window (V vs. Li/Li⁺) ~4.2 - 4.5[16]4.0 - 6.0+[17][18][19][20][21]Up to 5.8Up to 5.6~4.5[11]
Flash Point (°C) 25 - 33Generally non-flammable (negligible vapor pressure)[4]>100 (e.g., Sulfolane ~166)[13]Generally higher than carbonates[10]Generally high and non-flammable
Boiling Point (°C) 126 - 128High (often >200)[5]High (e.g., Sulfolane ~287)[13]VariesHigh

In-Depth Look at Novel Solvent Classes

Ionic Liquids (ILs): These are salts that are liquid at or near room temperature and exhibit several desirable properties for battery electrolytes, including negligible vapor pressure, non-flammability, high thermal stability, and wide electrochemical stability windows.[4][5][18] Common examples include those based on imidazolium, pyrrolidinium, and piperidinium (B107235) cations paired with anions like bis(trifluoromethanesulfonyl)imide (TFSI) or bis(fluorosulfonyl)imide (FSI).[4][5] While their ionic conductivity can be high, their viscosity is often significantly higher than that of conventional carbonates, which can impede ion transport.[5][12]

Sulfones: This class of solvents, including ethyl methyl sulfone (EMS) and sulfolane, is known for its exceptional oxidative stability, with electrochemical windows extending beyond 5V vs. Li/Li⁺.[7][8][13] This makes them highly suitable for high-voltage cathode materials. However, sulfones typically have high melting points and viscosities, which can limit their low-temperature performance and ionic conductivity.[7][13][14]

Fluoroethers: The strategic fluorination of ether solvents can enhance their oxidative stability while maintaining favorable transport properties.[9][10][15] The degree and position of fluorine substitution on the ether backbone allow for the fine-tuning of properties such as ionic conductivity and viscosity.[15] Fluoroethers are promising candidates for high-energy-density lithium metal batteries due to their improved stability against the lithium metal anode.[9][10]

Deep Eutectic Solvents (DESs): These are mixtures of a hydrogen bond donor (e.g., urea, amides) and a hydrogen bond acceptor (e.g., a quaternary ammonium (B1175870) salt or a lithium salt) that form a eutectic with a melting point much lower than that of the individual components.[11] DESs share many of the safety benefits of ionic liquids, such as low volatility and non-flammability, while often being less expensive and easier to prepare. Their electrochemical properties are highly tunable based on the selection of their constituent components.[11]

Experimental Protocols

Accurate and reproducible characterization of electrolyte properties is crucial for meaningful comparisons. Below are detailed methodologies for key experiments.

Ionic Conductivity Measurement (Electrochemical Impedance Spectroscopy)

Objective: To determine the ionic conductivity of the electrolyte.

Apparatus:

  • Potentiostat/Galvanostat with Electrochemical Impedance Spectroscopy (EIS) capability

  • Conductivity cell with two blocking electrodes (e.g., stainless steel or platinum) of a known geometry

  • Temperature-controlled chamber

  • Glovebox with an inert atmosphere (e.g., argon)

Procedure:

  • Assemble the conductivity cell inside the glovebox to prevent moisture contamination. The cell consists of two parallel blocking electrodes separated by a spacer of known thickness (L). The area of the electrodes (A) should also be precisely known.

  • Fill the cell with the electrolyte to be tested.

  • Place the cell in a temperature-controlled chamber and allow it to thermally equilibrate at the desired temperature (e.g., 25°C).

  • Connect the cell to the potentiostat.

  • Perform an EIS measurement over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).

  • The resulting Nyquist plot will typically show a semicircle at high frequencies and a vertical line at low frequencies. The intercept of the high-frequency semicircle with the real axis (Z') gives the bulk resistance (Rb) of the electrolyte.

  • Calculate the ionic conductivity (σ) using the following equation: σ = L / (Rb * A)

Viscosity Measurement (Rotational Rheometer)

Objective: To measure the dynamic viscosity of the electrolyte.

Apparatus:

  • Rotational rheometer with a suitable measuring geometry (e.g., cone-plate or parallel-plate)

  • Temperature control unit for the rheometer

  • Glovebox with an inert atmosphere

Procedure:

  • Inside the glovebox, place a small, known volume of the electrolyte onto the lower plate of the rheometer.

  • Lower the upper measuring geometry (cone or plate) to the specified gap distance. Ensure the gap is completely filled with the electrolyte without any air bubbles or overfilling.

  • Set the desired temperature using the temperature control unit and allow the sample to equilibrate.

  • Apply a controlled shear rate and measure the resulting shear stress (or vice versa). For Newtonian fluids, the viscosity will be constant over a range of shear rates.

  • The rheometer software will calculate the dynamic viscosity (η) as the ratio of shear stress to shear rate.

Electrochemical Stability Window (Linear Sweep Voltammetry)

Objective: To determine the voltage range over which the electrolyte remains stable without significant oxidation or reduction.

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode (e.g., platinum, glassy carbon, or stainless steel)

  • Reference electrode (e.g., lithium metal)

  • Counter electrode (e.g., lithium metal)

  • Glovebox with an inert atmosphere

Procedure:

  • Assemble the three-electrode cell inside the glovebox. The working electrode should be polished to a mirror finish and cleaned before use.

  • Fill the cell with the electrolyte.

  • Connect the cell to the potentiostat.

  • Anodic (Oxidative) Stability: Perform a linear sweep voltammetry (LSV) scan from the open-circuit potential (OCP) to a high positive potential (e.g., 6 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s). The potential at which a significant increase in current is observed is considered the anodic stability limit.

  • Cathodic (Reductive) Stability: Using a fresh cell, perform an LSV scan from the OCP to a negative potential (e.g., -0.5 V vs. Li/Li⁺). The potential at which a significant increase in cathodic current occurs indicates the cathodic stability limit.

  • The electrochemical stability window (ESW) is the potential difference between the anodic and cathodic stability limits.

Visualizing the Evaluation Workflow

The following diagram illustrates a typical workflow for the comprehensive evaluation of a novel electrolyte solvent against a benchmark like this compound.

G start Start: Select Candidate Novel Solvent formulation Electrolyte Formulation (with Li-salt) start->formulation benchmark Benchmark: This compound (DEC) comparison Comparative Analysis vs. DEC Benchmark benchmark->comparison physicochem Physicochemical Characterization formulation->physicochem electrochem Electrochemical Characterization formulation->electrochem safety Safety Assessment formulation->safety conductivity Ionic Conductivity (EIS) physicochem->conductivity viscosity Viscosity (Rheometry) physicochem->viscosity stability Electrochemical Stability Window (LSV) electrochem->stability cell_performance Full Cell Performance Testing conductivity->cell_performance viscosity->cell_performance stability->cell_performance flammability Flammability (Flash Point) safety->flammability thermal Thermal Stability (TGA/DSC) safety->thermal flammability->comparison thermal->comparison cycling Cycling Stability (Capacity Retention) cell_performance->cycling rate Rate Capability cell_performance->rate cycling->comparison rate->comparison conclusion Conclusion: Viability Assessment comparison->conclusion

Caption: Workflow for evaluating novel electrolyte solvents.

References

A Comparative Analysis of Diethyl Carbonate and Propylene Carbonate Reactivity with Lithium Metal for Advanced Battery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative study on the reactivity of two common electrolyte solvents, diethyl carbonate (DEC) and propylene (B89431) carbonate (PC), with lithium metal reveals significant differences in the formation and composition of the solid electrolyte interphase (SEI), ultimately impacting battery performance and stability. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their respective electrochemical behaviors, supported by experimental data and protocols.

The stability of the SEI layer at the electrode-electrolyte interface is paramount for the performance and safety of lithium-metal batteries. The choice of solvent in the electrolyte formulation plays a critical role in determining the chemical and morphological characteristics of this crucial layer. This report offers a side-by-side comparison of a linear carbonate, DEC, and a cyclic carbonate, PC, to elucidate their distinct interactions with lithium metal.

Executive Summary

Propylene carbonate is known to form a stable solid electrolyte interphase (SEI) on lithium metal, which is crucial for preventing continuous electrolyte decomposition. However, in graphite-based lithium-ion batteries, PC can cause exfoliation of the graphite (B72142) anode. This compound, often used as a co-solvent to reduce viscosity and improve ionic mobility, is reportedly more reactive with metallic lithium than PC.[1] The reaction of DEC with lithium can lead to the formation of soluble species, which may not be ideal for creating a stable and protective SEI layer.

Comparative Performance Data

The following tables summarize the key performance metrics of DEC and PC when used in electrolytes for lithium metal batteries. The data presented is a synthesis of findings from various studies and is intended to provide a comparative overview. Direct comparison is challenging due to variations in experimental conditions across different studies.

Performance Metric This compound (DEC) based Electrolyte Propylene Carbonate (PC) based Electrolyte Key Observations
Coulombic Efficiency (CE) Generally lower in pure DEC electrolytes due to higher reactivity and formation of soluble byproducts. Often used with film-forming additives like FEC.Can achieve high CE, with some studies reporting over 98%, especially in concentrated electrolytes or with additives that suppress dendrite growth.[2]PC-based electrolytes tend to offer higher CE due to the formation of a more stable SEI.
Cycling Stability Pure DEC electrolytes can lead to poor cycling stability and rapid capacity fade due to continuous electrolyte decomposition. Performance is significantly improved when used as a co-solvent with EC or with additives.Exhibits better cycling stability compared to pure DEC due to the formation of a more passivating SEI layer. However, dendrite formation can still be a challenge.The stability of the SEI in PC-based electrolytes contributes to better long-term cycling performance.
SEI Layer Composition The SEI is typically composed of lithium ethyl carbonate, lithium ethoxide, and Li2CO3. The formation of soluble ethyllithium (B1215237) has also been reported.The SEI is primarily composed of lithium carbonate (Li2CO3) and lithium alkyl carbonates, such as lithium propylene dicarbonate.[3]The SEI from PC is generally considered more inorganic and denser, providing better passivation.
Ionic Conductivity of SEI The SEI formed from DEC can be less ionically conductive, potentially leading to higher interfacial resistance.The SEI from PC is known to be a good lithium-ion conductor, facilitating efficient charge transfer.A more Li+-conductive SEI in PC contributes to better rate capability.
Lithium Dendrite Suppression Less effective at suppressing dendrite growth in its pure form due to the less stable SEI.More effective at suppressing dendrites due to the formation of a more mechanically robust and uniform SEI layer.[4]The properties of the PC-derived SEI are more conducive to uniform lithium deposition.

Experimental Protocols

The following are generalized methodologies for key experiments used to evaluate the reactivity of carbonate solvents with lithium metal.

Electrochemical Cycling and Coulombic Efficiency Measurement
  • Cell Assembly: Symmetrical Li||Li cells or Li||Cu cells are assembled in an argon-filled glovebox. A lithium metal disc serves as both the counter and reference electrode in symmetric cells, while a copper foil is used as the working electrode in Li||Cu cells. A microporous separator (e.g., Celgard) is soaked in the electrolyte of interest (e.g., 1 M LiPF6 in DEC or PC).

  • Galvanostatic Cycling: The cells are cycled at a constant current density (e.g., 0.5 mA cm⁻²). For Li||Cu cells, a specific capacity of lithium is first plated onto the copper foil (e.g., 1 mAh cm⁻²) and then stripped.

  • Data Analysis: The coulombic efficiency is calculated as the ratio of the charge stripped to the charge plated in each cycle. Cycling stability is assessed by monitoring the voltage profile and the evolution of CE over a large number of cycles.

Electrochemical Impedance Spectroscopy (EIS)
  • Cell Preparation: A symmetric Li||Li cell is assembled as described above.

  • Measurement: EIS is performed using a potentiostat with a frequency response analyzer. The measurement is typically conducted at the open-circuit voltage over a frequency range from 1 MHz to 0.1 Hz with a small AC amplitude (e.g., 10 mV).

  • Data Analysis: The resulting Nyquist plot is fitted to an equivalent circuit model to extract the resistance of the SEI layer (R_SEI) and the charge transfer resistance (R_ct). This provides insights into the ionic conductivity of the SEI and the kinetics of the lithium deposition/stripping process.

Surface Analysis of the SEI Layer
  • Sample Preparation: Lithium metal electrodes are cycled in the respective electrolytes for a specific number of cycles. The cells are then disassembled in a glovebox, and the lithium electrodes are carefully rinsed with a volatile solvent (e.g., dimethyl carbonate) to remove residual electrolyte and then dried.

  • X-ray Photoelectron Spectroscopy (XPS): The surface of the cycled lithium electrode is analyzed using XPS to determine its elemental and chemical composition. By performing depth profiling with an ion gun, the compositional changes through the thickness of the SEI can be investigated.

  • Scanning Electron Microscopy (SEM): The morphology of the deposited lithium and the surface of the SEI layer are examined using SEM to observe for dendrite formation and assess the uniformity of the SEI.

Visualizing the Reaction Pathways and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the logical relationship between SEI formation and battery performance.

experimental_workflow cluster_prep Preparation cluster_analysis Post-Mortem Analysis electrolyte_prep Electrolyte Preparation (1M LiPF6 in DEC or PC) cell_assembly Cell Assembly (Li||Li or Li||Cu) electrolyte_prep->cell_assembly cycling Galvanostatic Cycling (Coulombic Efficiency, Stability) cell_assembly->cycling eis Electrochemical Impedance Spectroscopy (EIS) cell_assembly->eis disassembly Cell Disassembly cycling->disassembly xps XPS Analysis (SEI Composition) disassembly->xps sem SEM Analysis (Morphology) disassembly->sem

Fig. 1: Experimental workflow for comparing DEC and PC reactivity.

sei_performance_relationship cluster_solvent Solvent Choice cluster_sei SEI Properties cluster_performance Battery Performance DEC This compound (DEC) SEI_DEC Less Stable SEI (Soluble components) DEC->SEI_DEC leads to PC Propylene Carbonate (PC) SEI_PC Stable & Dense SEI (Inorganic-rich) PC->SEI_PC leads to Perf_DEC Lower Coulombic Efficiency Poor Cycling Stability More Dendrite Growth SEI_DEC->Perf_DEC results in Perf_PC Higher Coulombic Efficiency Improved Cycling Stability Better Dendrite Suppression SEI_PC->Perf_PC results in

Fig. 2: Logical relationship of SEI properties and performance.

Conclusion

The reactivity of this compound and propylene carbonate with lithium metal significantly influences the resulting solid electrolyte interphase and, consequently, the overall performance of lithium metal batteries. Propylene carbonate generally forms a more stable, dense, and ionically conductive SEI, leading to higher coulombic efficiency, improved cycling stability, and better suppression of lithium dendrites compared to this compound. While DEC is a valuable co-solvent for reducing electrolyte viscosity, its inherent reactivity necessitates the use of film-forming additives or co-solvents like ethylene (B1197577) carbonate to achieve a stable interface with lithium metal. This comparative guide underscores the critical importance of solvent selection in the rational design of advanced electrolytes for next-generation energy storage systems.

References

A Comparative Guide to Diethyl Carbonate Synthesis: Assessing Environmental Impact and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Diethyl Carbonate (DEC) is a critical process in various industries, including pharmaceuticals, lithium-ion batteries, and as a green solvent. Historically, the production of DEC has been dominated by methods that raise significant environmental and safety concerns. However, the growing emphasis on green chemistry has spurred the development of more sustainable alternatives. This guide provides an objective comparison of different DEC synthesis methods, focusing on their environmental impact, supported by available experimental data and detailed methodologies.

Comparison of this compound Synthesis Methods

The selection of a synthesis route for this compound has profound implications for its environmental footprint. The following table summarizes the key performance and environmental metrics of the principal synthesis methods.

Synthesis MethodKey ReactantsKey Products & ByproductsCatalyst ExamplesTypical Reaction ConditionsEnvironmental Impact & Remarks
Phosgenation of Ethanol (B145695) Ethanol, Phosgene (COCl₂)This compound, Hydrogen Chloride (HCl)-Low temperature and pressureHigh Environmental Impact: Utilizes highly toxic and corrosive phosgene. Produces corrosive HCl byproduct, leading to significant waste treatment issues and equipment corrosion. This method is being phased out due to safety and environmental concerns.[1][2][3]
Oxidative Carbonylation of Ethanol Ethanol, Carbon Monoxide (CO), Oxygen (O₂)This compound, WaterPdCl₂/CuCl₂, Cu/AC, Metal Halide-Ionic Liquids100-160°C, 20-70 atmModerate Environmental Impact: Avoids the use of phosgene. However, it involves flammable and toxic carbon monoxide and requires high pressure. The catalyst systems can be complex and may require regeneration.[4][5]
Transesterification Ethanol, another carbonate (e.g., Dimethyl Carbonate, Propylene Carbonate)This compound, another alcohol (e.g., Methanol) or diol (e.g., Propylene Glycol)Homogeneous bases (e.g., Sodium ethoxide), Heterogeneous catalysts (e.g., KATriz/Al₂O₃, Metal oxides)70-150°C, Atmospheric or moderate pressureLow to Moderate Environmental Impact: Generally considered a greener route. Avoids toxic reagents. The reaction is often equilibrium-limited, requiring strategies like reactive distillation to drive it to completion. The choice of catalyst (homogeneous vs. heterogeneous) impacts separation and recycling.[1][6][7][8][9]
Urea (B33335) Alcoholysis Ethanol, UreaThis compound, Ammonia (NH₃), Ethyl Carbamate (B1207046) (intermediate)Metal oxides (e.g., ZnO, Ce-Zn oxides), Composite oxides150-220°C, High pressureLow Environmental Impact: Utilizes inexpensive and readily available urea. The byproduct, ammonia, can be recycled to produce urea, creating a closed-loop process. This method is considered a promising green alternative.[3][10][11][12]
Direct Synthesis from CO₂ and Ethanol Ethanol, Carbon Dioxide (CO₂)This compound, WaterCeO₂, ZrO₂, KI/Sodium Ethoxide120-180°C, High pressure (30-200 bar)Very Low Environmental Impact (Potentially Carbon Negative): Utilizes CO₂ as a C1 feedstock, contributing to carbon capture and utilization (CCU).[3][13][14][15][16] The reaction is thermodynamically limited by water formation, necessitating the use of dehydrating agents or in-situ water removal, which can add complexity and cost.[13][17][18][19][20][21][22]

Experimental Protocols

Oxidative Carbonylation of Ethanol

This protocol is based on the use of a supported palladium catalyst.

Materials:

  • Ethanol

  • Carbon Monoxide (CO)

  • Oxygen (O₂)

  • PdCl₂/Cu-HMS catalyst

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and sampling valve.

Procedure:

  • The autoclave reactor is charged with ethanol and the PdCl₂/Cu-HMS catalyst.

  • The reactor is sealed and purged with nitrogen to remove air.

  • The reactor is pressurized with a mixture of carbon monoxide and oxygen to the desired pressure (e.g., 4.0 MPa with a CO/O₂ ratio of 9:1).

  • The reaction mixture is heated to the target temperature (e.g., 120°C) and stirred continuously.

  • The reaction is allowed to proceed for a set duration (e.g., 2 hours).

  • After the reaction, the reactor is cooled to room temperature, and the pressure is carefully released.

  • The product mixture is collected, and the catalyst is separated by filtration.

  • The liquid product is analyzed by gas chromatography (GC) to determine the conversion of ethanol and the selectivity to this compound.

Transesterification of Dimethyl Carbonate with Ethanol

This protocol describes a batch process using a heterogeneous catalyst.

Materials:

  • Dimethyl Carbonate (DMC)

  • Ethanol

  • 14 wt% KATriz/Al₂O₃ catalyst

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

Procedure:

  • The round-bottom flask is charged with dimethyl carbonate, ethanol (in a specific molar ratio, e.g., 1:10 for high DEC selectivity), and the KATriz/Al₂O₃ catalyst.[1]

  • The mixture is heated to the reaction temperature (e.g., 80°C) under vigorous stirring.[1]

  • The reaction is carried out for a specified time (e.g., 8 hours) under reflux.[1]

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The solid catalyst is separated from the liquid product by filtration.

  • The composition of the liquid product is analyzed by gas chromatography (GC) to determine the conversion of DMC and the selectivity to DEC and methyl ethyl carbonate (EMC).

Urea Alcoholysis

This protocol outlines the synthesis of DEC from urea and ethanol in a high-pressure reactor.

Materials:

  • Urea

  • Anhydrous Ethanol

  • Composite oxide catalyst (e.g., based on Fe, Zn, Mg, Al, Y, La, or Ce)[10]

  • High-pressure reactor with a stirrer.

Procedure:

  • The high-pressure reactor is loaded with urea, anhydrous ethanol (e.g., in a 1:10 molar ratio), and the catalyst.[11]

  • The reactor is sealed and purged with nitrogen.

  • The temperature is raised to 180-220°C while stirring.[10]

  • The reaction is maintained at this temperature for 2-8 hours.[10]

  • After the reaction, the reactor is cooled, and the product mixture is collected.

  • The catalyst is separated by filtration.

  • The liquid products are separated and purified by distillation. This compound is typically distilled at 70-90°C under reduced pressure.[10]

Direct Synthesis from CO₂ and Ethanol with a Dehydrating Agent

This method focuses on overcoming the equilibrium limitation by removing water in-situ.

Materials:

Procedure:

  • The autoclave is charged with anhydrous ethanol, the CeO₂ catalyst, and the dehydrating agent.

  • The reactor is sealed and pressurized with CO₂ to the desired initial pressure (e.g., 5 MPa).[17]

  • The mixture is heated to the reaction temperature (e.g., 180°C) and stirred.[17]

  • The reaction is conducted for a specified duration (e.g., 20 hours).[17]

  • After cooling and depressurizing the reactor, the product mixture is retrieved.

  • The solid catalyst is removed by filtration.

  • The liquid components are analyzed by gas chromatography to quantify the yield of this compound.

Visualizing the Synthesis Pathways and Workflows

To better understand the relationships and processes involved in this compound synthesis, the following diagrams are provided.

DEC_Synthesis_Pathways Ethanol Ethanol Phosgenation Phosgenation Ethanol->Phosgenation OxidativeCarbonylation Oxidative Carbonylation Ethanol->OxidativeCarbonylation Transesterification Transesterification Ethanol->Transesterification UreaAlcoholysis Urea Alcoholysis Ethanol->UreaAlcoholysis DirectSynthesis Direct Synthesis from CO₂ Ethanol->DirectSynthesis Phosgene Phosgene Phosgene->Phosgenation CO Carbon Monoxide CO->OxidativeCarbonylation O2 Oxygen O2->OxidativeCarbonylation DMC Dimethyl Carbonate DMC->Transesterification Urea Urea Urea->UreaAlcoholysis CO2 Carbon Dioxide CO2->DirectSynthesis DEC This compound Phosgenation->DEC + HCl OxidativeCarbonylation->DEC + H₂O Transesterification->DEC + Methanol UreaAlcoholysis->DEC + NH₃ DirectSynthesis->DEC + H₂O

Caption: Overview of major this compound synthesis pathways.

Direct_Synthesis_Workflow Start Start: Charge Reactor Reactants Ethanol + Catalyst + Dehydrating Agent Start->Reactants Pressurize Pressurize with CO₂ Reactants->Pressurize Heat Heat to Reaction Temperature (e.g., 180°C) Pressurize->Heat Reaction Reaction & Stirring (e.g., 20 hours) Heat->Reaction WaterRemoval In-situ Water Removal by Dehydrating Agent Reaction->WaterRemoval Equilibrium Shift Cooling Cool and Depressurize Reaction->Cooling Separation Catalyst Separation (Filtration) Cooling->Separation Analysis Product Analysis (GC) Separation->Analysis DEC_Product This compound Analysis->DEC_Product

Caption: Experimental workflow for the direct synthesis of DEC from CO₂ and ethanol.

Conclusion

The synthesis of this compound has evolved significantly, moving away from hazardous methods towards more environmentally benign and sustainable processes. The direct synthesis from CO₂ and ethanol represents a particularly promising route, aligning with the principles of a circular economy by utilizing a greenhouse gas as a valuable chemical feedstock. While challenges such as reaction equilibrium and process optimization remain, ongoing research into novel catalysts and reaction engineering continues to enhance the viability of these greener alternatives. For researchers and professionals in drug development and other high-tech industries, the choice of DEC synthesis method can have a substantial impact on the overall sustainability and safety profile of their processes.

References

Validating Computational Models of Diethyl Carbonate Behavior in Electrolytes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of computational models used to predict the behavior of diethyl carbonate (DEC) in lithium-ion battery electrolytes. It aims to validate these models against experimental data, offering a resource for researchers in materials science and energy storage. The performance of various computational approaches is compared, with supporting experimental data and detailed methodologies.

Introduction to this compound in Electrolytes

This compound (DEC) is a linear carbonate commonly used as a co-solvent in the electrolytes of lithium-ion batteries.[1][2][3] Its primary role is to reduce the viscosity and increase the ionic conductivity of the electrolyte, particularly at low temperatures.[1] Accurate computational modeling of DEC-containing electrolytes is crucial for understanding ion transport mechanisms, predicting electrolyte properties, and designing next-generation battery systems with enhanced performance and safety.[4][5]

This guide focuses on the validation of two primary computational methods: Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. These models are evaluated based on their ability to predict key electrolyte properties, including ionic conductivity, viscosity, and lithium-ion transference number, in comparison to experimentally measured values.

Computational Models and Methodologies

Computational models offer a molecular-level understanding of the complex interactions within an electrolyte.[4] DFT and MD simulations are powerful tools for investigating the structural and dynamic properties of DEC-containing electrolytes.

Density Functional Theory (DFT)

DFT calculations are used to investigate the electronic structure, solvation energies, and decomposition pathways of electrolyte components.[6][7][8] This method provides insights into the interactions between lithium ions (Li+), solvent molecules (DEC, and often co-solvents like ethylene (B1197577) carbonate, EC), and anions (e.g., PF6-).[7][8]

Typical DFT Protocol:

  • Software: Gaussian, VASP, Quantum ESPRESSO

  • Functional: B3LYP, PBE0, M06-2X[6][7]

  • Basis Set: 6-31G*(d), 6-311+G(d,p), aug-cc-pVDZ[7]

  • Solvation Model: Polarizable Continuum Model (PCM), SMD

  • Calculated Properties:

    • Li+ solvation energy and coordination number

    • Binding energies of Li+-solvent and Li+-anion clusters

    • Electrochemical stability window (HOMO/LUMO energies)

    • Reductive and oxidative decomposition pathways of DEC[6]

Molecular Dynamics (MD) Simulations

MD simulations are employed to study the dynamic properties of electrolytes, such as ionic conductivity and viscosity, by simulating the movement of atoms and molecules over time.[9][10] The accuracy of MD simulations is highly dependent on the force field used to describe the interatomic potentials.

Typical MD Protocol:

  • Software: GROMACS, LAMMPS, AMBER

  • Force Fields: OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), GAFF (General Amber Force Field), APPLE&P (Atomistic Polarizable Potential for Liquids, Electrolytes, & Polymers)[9]

  • Ensemble: NVT (canonical), NPT (isothermal-isobaric)

  • Temperature and Pressure Control: Nosé-Hoover thermostat, Parrinello-Rahman barostat

  • Simulation Time and Time Step: 10-100 ns, 1-2 fs

  • Calculated Properties:

    • Ionic conductivity (from mean squared displacement or Green-Kubo relations)

    • Viscosity (from Green-Kubo relations)

    • Lithium-ion transference number

    • Radial distribution functions to describe solvation structure[9]

Experimental Protocols

Experimental validation is essential to assess the accuracy of computational models. Standardized protocols for measuring key electrolyte properties are outlined below.

Ionic Conductivity Measurement

Ionic conductivity is typically measured using electrochemical impedance spectroscopy (EIS).

Protocol:

  • A conductivity cell with two inert electrodes (e.g., platinum) of a known geometry is filled with the DEC-containing electrolyte.

  • The cell is placed in a temperature-controlled environment.

  • An AC voltage of small amplitude is applied across a range of frequencies.

  • The impedance spectrum is recorded, and the bulk resistance of the electrolyte (R) is determined from the high-frequency intercept of the Nyquist plot with the real axis.

  • The ionic conductivity (σ) is calculated using the formula: σ = L / (R * A), where L is the distance between the electrodes and A is the electrode area.

Viscosity Measurement

The viscosity of the electrolyte is commonly measured using a rotational viscometer or a capillary viscometer.

Protocol (Rotational Viscometer):

  • The sample chamber is filled with a specific volume of the DEC-containing electrolyte.

  • The apparatus is maintained at a constant temperature.

  • A spindle is immersed in the electrolyte and rotated at a series of known angular velocities.

  • The torque required to rotate the spindle is measured.

  • The viscosity is calculated from the torque, angular velocity, and the geometry of the spindle and chamber.

Lithium-Ion Transference Number (tLi+) Measurement

The transference number, which represents the fraction of the total ionic current carried by the lithium ions, can be determined using various electrochemical methods, such as the Bruce-Vincent method based on a combination of AC impedance and DC polarization.

Protocol (Bruce-Vincent Method):

  • A symmetric Li/electrolyte/Li cell is assembled.

  • The initial interfacial resistance is measured using EIS.

  • A small DC voltage (e.g., 10 mV) is applied across the cell until a steady-state current is reached.

  • The final interfacial resistance is measured again using EIS after the DC polarization.

  • The transference number is calculated from the initial and steady-state currents and the initial and final interfacial resistances.

Electrochemical Stability Window (ESW) Measurement

The ESW is determined by linear sweep voltammetry (LSV) or cyclic voltammetry (CV).

Protocol:

  • A three-electrode cell is assembled with a working electrode (e.g., platinum or glassy carbon), a lithium reference electrode, and a lithium counter electrode.

  • The working electrode is immersed in the DEC-containing electrolyte.

  • The potential of the working electrode is scanned from the open-circuit potential to cathodic and anodic limits at a slow scan rate (e.g., 1 mV/s).

  • The current response is recorded as a function of the applied potential.

  • The ESW is defined by the potential limits at which a significant increase in current is observed, indicating the onset of electrolyte reduction or oxidation.

Comparison of Computational and Experimental Data

The following tables summarize the comparison of data obtained from computational models and experimental measurements for DEC-containing electrolytes. The data is synthesized from multiple sources, and direct comparisons within a single study are noted where available.

Table 1: Ionic Conductivity (σ) of DEC-based Electrolytes at Room Temperature

Electrolyte Composition (LiPF6 in EC:DEC)Computational ModelSimulated σ (mS/cm)Experimental σ (mS/cm)Reference
1M in 1:1 (w/w)MD (OPLS-AA)8.910.2[11]
1M in 3:7 (v/v)MD (GAFF)7.59.1[11]
1.2M in 1:2 (v/v)MD (APPLE&P)6.88.2[11]

Table 2: Viscosity (η) of DEC-based Electrolytes at Room Temperature

Electrolyte Composition (LiPF6 in EC:DEC)Computational ModelSimulated η (mPa·s)Experimental η (mPa·s)Reference
1M in 1:1 (w/w)MD (OPLS-AA)3.12.8[12]
1M in 3:7 (v/v)MD (GAFF)2.52.2[12]
1.2M in 1:2 (v/v)MD (APPLE&P)2.92.6[12]

Table 3: Lithium-Ion Transference Number (tLi+) of DEC-based Electrolytes at Room Temperature

Electrolyte Composition (LiPF6 in EC:DEC)Computational ModelSimulated tLi+Experimental tLi+Reference
1M in 1:1 (w/w)MD (OPLS-AA)0.320.36[5][11]
1M in 3:7 (v/v)MD (GAFF)0.350.39[5][11]

Visualizations

The following diagrams illustrate the workflow for validating computational models and the molecular interactions within a DEC-containing electrolyte.

G cluster_computational Computational Modeling cluster_experimental Experimental Validation DFT DFT Calculations (Solvation, Stability) Model Force Field/ Functional Selection DFT->Model MD MD Simulations (Transport Properties) MD->Model Sim Simulation/ Calculation Model->Sim Analysis Data Analysis Sim->Analysis Comp Comparison & Validation Analysis->Comp Predicted Properties Synth Electrolyte Synthesis Cond Ionic Conductivity Measurement Synth->Cond Visc Viscosity Measurement Synth->Visc Trans Transference Number Measurement Synth->Trans Cond->Comp Experimental Data Visc->Comp Trans->Comp Refine Model Refinement Comp->Refine Refine->Model G cluster_solvation_shell Li+ Solvation Shell Li Li+ EC1 EC Li->EC1 Coordination EC2 EC Li->EC2 Coordination DEC1 DEC Li->DEC1 Coordination PF6_ion PF6- Li->PF6_ion Ion Pairing DEC2 DEC DEC2->Li Solvent Exchange DEC3 DEC DEC3->Li Solvent Exchange

References

Safety Operating Guide

Proper Disposal of Diethyl Carbonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of diethyl carbonate is critical for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound.

Immediate Safety and Handling Precautions

This compound is a flammable liquid and vapor, necessitating careful handling to prevent ignition and exposure.[1][2] Before beginning any procedure involving this compound, ensure that all sources of ignition, such as open flames, sparks, and hot surfaces, are eliminated from the work area.[1][2][3][4] It is imperative to use explosion-proof electrical and ventilating equipment.[2][4]

When handling this compound, appropriate personal protective equipment (PPE) is mandatory. This includes, but is not limited to, safety glasses with side shields or goggles, chemical-resistant gloves (such as butyl rubber), and a lab coat.[3][5] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2][3][6]

In the event of a spill, immediately evacuate non-essential personnel from the area. For small spills, contain the liquid with a non-combustible absorbent material like sand, earth, or vermiculite.[2][3][7] The absorbed material should then be collected into a suitable, labeled container for disposal.[2][3] For larger spills, contact your institution's environmental health and safety (EHS) department immediately.

Waste Collection and Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed and approved waste disposal company.[1][3][6] Do not attempt to dispose of this compound down the drain or with general laboratory trash.

Step-by-Step Collection for Disposal:

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid potentially hazardous reactions.[3]

  • Containerization: Collect waste this compound in a designated, properly labeled, and tightly sealed container.[1][2][3] The container should be made of a material compatible with this compound.

  • Labeling: Clearly label the waste container with "Waste this compound" and any other identifiers required by your institution and local regulations.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][2][3]

  • Arrangement for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the waste by a licensed contractor.

Empty containers that previously held this compound should be treated as hazardous waste as they may contain flammable residual vapors.[7][8] Do not rinse the containers into the drain. They should be collected and disposed of in the same manner as the chemical waste.[3][6]

Key Disposal and Safety Information

ParameterGuidelineSource
Primary Disposal Method Use of a licensed, approved waste disposal company or a chemical incinerator with an afterburner and scrubber.[1][3][6]
Spill Containment Absorb with non-combustible material (e.g., sand, earth, vermiculite).[2][3][7]
Personal Protective Equipment Safety glasses/goggles, chemical-resistant gloves, lab coat.[3][5]
Storage of Waste Cool, dry, well-ventilated area away from ignition sources and incompatible materials.[1][2][3]
Empty Containers Treat as hazardous waste; do not rinse into drains.[3][6][7][8]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

G start This compound Waste Generated handling Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->handling spill_check Spill or Leak? handling->spill_check storage_decision Is Waste Container Full or Ready for Disposal? store Store in a Cool, Dry, Well-Ventilated Area storage_decision->store No contact_ehs Contact Environmental Health & Safety (EHS) storage_decision->contact_ehs Yes collect Collect Waste in a Designated, Labeled Container collect->storage_decision store->collect disposal Licensed Contractor Disposes of Waste contact_ehs->disposal spill_check->collect No contain_spill Contain Spill with Non-Combustible Absorbent spill_check->contain_spill Yes collect_spill Collect Absorbed Material into Waste Container contain_spill->collect_spill collect_spill->collect

This compound Disposal Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling Diethyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and effective use of Diethyl Carbonate in the laboratory, ensuring the protection of personnel and the integrity of research.

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of this compound, a common solvent and reagent in laboratory settings. Adherence to these procedures is critical for minimizing risks and ensuring a safe research environment.

This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2] Proper personal protective equipment (PPE) and handling protocols are essential to mitigate these risks. This document outlines the necessary PPE, operational procedures, and disposal plans to guide laboratory personnel in the safe management of this chemical.

Personal Protective Equipment (PPE)

The first line of defense when handling this compound is the correct selection and use of PPE. The following table summarizes the required equipment.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles are required. A face shield should be worn when there is a potential for splashing.[3][4]Protects against splashes and vapors that can cause serious eye irritation.[1]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[5] Solvent-resistant gloves are recommended.[2] Butyl rubber gloves are a suitable option.[6]Prevents skin contact, which can cause irritation.[1][2]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.[4] A full-face respirator with appropriate cartridges may be necessary for higher concentrations.[3]Protects against the inhalation of vapors, which can irritate the respiratory tract and cause other health effects.[2][7]

Operational Plan: A Step-by-Step Protocol for Handling this compound

This protocol details the safe handling of this compound in a typical laboratory procedure, such as its use as a solvent for a chemical reaction.

Preparation
  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Ventilation: Ensure the work will be conducted in a properly functioning chemical fume hood.[4]

  • PPE Inspection: Inspect all PPE for damage before use. Ensure gloves are of the appropriate material and thickness.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[2]

Handling
  • Grounding: When transferring this compound, ground and bond containers to prevent static discharge, which can ignite flammable vapors.[5]

  • Dispensing: Use only non-sparking tools when opening and closing containers.[2][5] Dispense the required amount of this compound slowly and carefully to avoid splashing.

  • Reaction Setup: Add the this compound to the reaction vessel within the fume hood. Keep the container sealed when not in use.

  • Heating: If the reaction requires heating, use a heating mantle or oil bath with a temperature controller. Do not use an open flame.[7]

Spill Response
  • Evacuation: In the event of a large spill, evacuate the immediate area and alert others.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material like sand or vermiculite (B1170534) to contain the liquid.[4]

  • Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material into a labeled, sealed container for hazardous waste disposal.[2]

First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with soap and water. Seek medical attention if irritation persists.[5]

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Logical Workflow for Handling this compound

The following diagram illustrates the key decision points and procedural flow for safely working with this compound.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_contingency Contingency Plans start Start: New Procedure with this compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe_check Inspect and Don PPE risk_assessment->ppe_check hood_check Verify Fume Hood Function ppe_check->hood_check emergency_prep Locate Emergency Equipment hood_check->emergency_prep dispense Dispense Chemical in Fume Hood emergency_prep->dispense procedure Perform Experimental Procedure dispense->procedure waste_disposal Dispose of Waste procedure->waste_disposal spill Spill Occurs procedure->spill exposure Personnel Exposure procedure->exposure decontaminate Decontaminate Work Area waste_disposal->decontaminate remove_ppe Remove and Store PPE decontaminate->remove_ppe end Procedure Complete remove_ppe->end End of Procedure spill_response Follow Spill Response Protocol spill->spill_response first_aid Administer First Aid exposure->first_aid

Caption: This flowchart outlines the necessary steps for the safe handling of this compound, from preparation to disposal, including contingency plans for spills or exposure.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste containing this compound, including excess reagent, reaction mixtures, and contaminated materials (e.g., absorbent pads, gloves), must be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.

  • Storage: Store the hazardous waste container in a designated, well-ventilated, and secondary containment area, away from incompatible materials.[2]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not pour this compound down the drain.[1][3] All waste disposal must be conducted in accordance with local, state, and federal regulations.

References

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